Product packaging for Ethoxazene(Cat. No.:CAS No. 94-10-0)

Ethoxazene

Cat. No.: B1216092
CAS No.: 94-10-0
M. Wt: 256.30 g/mol
InChI Key: GAWOVNGQYQVFLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Etoxazene is a member of azobenzenes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H16N4O B1216092 Ethoxazene CAS No. 94-10-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

94-10-0

Molecular Formula

C14H16N4O

Molecular Weight

256.30 g/mol

IUPAC Name

4-[(4-ethoxyphenyl)diazenyl]benzene-1,3-diamine

InChI

InChI=1S/C14H16N4O/c1-2-19-12-6-4-11(5-7-12)17-18-14-8-3-10(15)9-13(14)16/h3-9H,2,15-16H2,1H3

InChI Key

GAWOVNGQYQVFLI-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)N=NC2=C(C=C(C=C2)N)N

Canonical SMILES

CCOC1=CC=C(C=C1)N=NC2=C(C=C(C=C2)N)N

Other CAS No.

94-10-0

Synonyms

acidotest
ethoxazene

Origin of Product

United States

Foundational & Exploratory

Ethoxazene Hydrochloride: A Technical Guide to Its Fundamental Properties

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a comprehensive technical overview of the fundamental properties of ethoxazene hydrochloride, tailored for researchers, scientists, and professionals in drug development. It covers the compound's chemical identity, synthesis, analytical methodologies, and core biochemical characteristics.

Core Chemical and Physical Properties

This compound hydrochloride is the hydrochloride salt of this compound, an aromatic azo compound. Structurally, it features a diazo bridge linking an ethoxy-substituted phenyl ring to a phenylenediamine ring.[1][2] This azo linkage is the chromophore responsible for its nature as a dye.[1] The molecule is achiral.[3] Its unique chemical architecture has made it a subject of interest in synthetic chemistry and biochemical research.[1]

Quantitative physicochemical data for this compound and its hydrochloride salt are summarized below. Note that some properties are predicted values for the base molecule.

PropertyValueReference
IUPAC Name 4-[(4-ethoxyphenyl)diazenyl]benzene-1,3-diamine;hydrochloride[2]
CAS Number 2313-87-3[1][2]
Molecular Formula C₁₄H₁₇ClN₄O[2]
Molecular Weight 292.77 g/mol [2] (Calculated)
Base Molecular Formula C₁₄H₁₆N₄O[3][4]
Base Molecular Weight 256.307 g/mol [4]
Melting Point (Base) 116-117 °C[4]
Boiling Point (Base) 478.1 ± 35.0 °C (Predicted)[4]
pKa (Base) 3.24 ± 0.10 (Predicted)[4]
LogP (Base) 4.82750[4]
Hydrogen Bond Donors 2 (Base)[4]
Hydrogen Bond Acceptors 5 (Base)[4]

Synthesis and Purification

The synthesis of this compound is a classic example of a diazo coupling reaction, a fundamental process in organic chemistry.[1][5] The process involves two primary stages: the diazotization of an aromatic amine followed by coupling with an electron-rich aromatic compound.[1]

G cluster_0 Stage 1: Diazotization cluster_1 Stage 2: Azo Coupling cluster_2 Stage 3: Purification & Salt Formation p_phenetidine p-Phenetidine reagents1 NaNO₂, HCl (aq) 0-5 °C p_phenetidine->reagents1 Reacts with diazonium p-Ethoxybenzene- diazonium Chloride reagents1->diazonium Forms coupling Coupling Reaction Slightly Acidic pH diazonium->coupling Electrophile m_phenylenediamine m-Phenylenediamine m_phenylenediamine->coupling ethoxazene_base Crude this compound Base coupling->ethoxazene_base purification Recrystallization ethoxazene_base->purification salt_formation Treatment with HCl purification->salt_formation final_product This compound Hydrochloride salt_formation->final_product

A diagram illustrating the synthesis workflow for this compound HCl.
Experimental Protocol: Synthesis via Diazo Coupling

This protocol describes a representative lab-scale synthesis of this compound hydrochloride.

  • Diazotization of p-Phenetidine:

    • Dissolve p-phenetidine in dilute hydrochloric acid (e.g., 3 M HCl) in a flask and cool the mixture to 0-5 °C in an ice bath with continuous stirring.

    • Prepare a solution of sodium nitrite (NaNO₂) in cold deionized water.

    • Add the sodium nitrite solution dropwise to the cold p-phenetidine solution. Maintain the temperature below 5 °C throughout the addition to ensure the stability of the resulting diazonium salt.

    • Stir the mixture for an additional 15-20 minutes after the addition is complete. The formation of p-ethoxybenzenediazonium chloride is complete when the solution gives a positive test with starch-iodide paper.

  • Azo Coupling:

    • In a separate beaker, dissolve an equimolar amount of m-phenylenediamine (the coupling agent) in a slightly acidic aqueous solution.

    • Cool the m-phenylenediamine solution in an ice bath.

    • Slowly add the cold diazonium salt solution to the m-phenylenediamine solution with vigorous stirring.

    • A brightly colored precipitate of the this compound free base should form immediately. The pH is maintained to be slightly acidic to facilitate the electrophilic aromatic substitution.[6]

    • Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the reaction goes to completion.

  • Isolation, Purification, and Salt Formation:

    • Collect the crude this compound precipitate by vacuum filtration and wash it with cold water to remove residual salts and acids.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the pure this compound base.

    • Dissolve the purified base in a minimal amount of a suitable organic solvent (e.g., ethanol or isopropanol).

    • Add a stoichiometric amount of concentrated hydrochloric acid or pass dry HCl gas through the solution to precipitate this compound hydrochloride.

    • Collect the final crystalline product by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Analytical Methodologies

For drug development and quality control, a stability-indicating analytical method is crucial.[7] A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the standard for analyzing compounds like this compound hydrochloride.[8][9] Such methods are designed to separate the active pharmaceutical ingredient (API) from any potential degradation products.[10]

G start Bulk Drug or Formulation Sample prep Sample Preparation (Accurate Weighing, Dissolution in Mobile Phase, Dilution) start->prep filter Filtration (0.45 µm Syringe Filter) prep->filter hplc RP-HPLC System filter->hplc inject Autosampler Injection separation Chromatographic Separation (C18 Column, Isocratic/Gradient Elution) detection Diode Array Detector (DAD) (UV Wavelength Scan) inject->separation separation->detection data Data Acquisition & Processing (Chromatogram Generation, Peak Integration) detection->data analysis Analysis & Reporting (Quantification, Purity Assessment, Impurity Profiling) data->analysis

A general workflow for the RP-HPLC analysis of this compound HCl.
Experimental Protocol: Stability-Indicating RP-HPLC Method

This protocol outlines a typical validated method for the quantification and stability assessment of this compound hydrochloride.

  • Instrumentation and Conditions:

    • System: HPLC with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD).[11]

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: A filtered and degassed mixture, e.g., Acetonitrile:Phosphate Buffer (pH 3.0) (60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Determined by UV scan of this compound HCl (likely in the 240-280 nm and visible range due to the azo chromophore).[8]

    • Injection Volume: 10 µL.

  • Preparation of Solutions:

    • Standard Solution: Accurately weigh and dissolve this compound hydrochloride reference standard in the mobile phase to prepare a stock solution (e.g., 100 µg/mL). Prepare working standards by serial dilution.

    • Sample Solution: Accurately weigh the sample (bulk drug or formulation), dissolve in mobile phase, sonicate to ensure complete dissolution, and dilute to the same concentration as the primary working standard.

    • Filtration: Filter all solutions through a 0.45 µm nylon or PVDF syringe filter before injection.

  • Method Validation (as per ICH Guidelines):

    • Specificity: Perform forced degradation studies to demonstrate that the method can resolve the this compound HCl peak from all potential degradation products.

    • Linearity: Analyze a series of at least five concentrations to establish a linear relationship between peak area and concentration (e.g., 5-150 µg/mL).

    • Accuracy: Determine the recovery of the API by spiking a placebo mixture with known amounts of this compound HCl at different concentration levels (e.g., 80%, 100%, 120%).

    • Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of a homogenous sample. Express results as Relative Standard Deviation (%RSD).

    • Robustness: Intentionally vary method parameters (e.g., mobile phase composition ±2%, pH ±0.2, flow rate ±0.1 mL/min) to assess the method's reliability.

  • Forced Degradation Study Protocol: Forced degradation or stress testing is essential to identify likely degradation products and establish the intrinsic stability of the molecule.[10][12] The target degradation is typically 5-20%.[12]

    • Acid Hydrolysis: Reflux sample solution with 0.1 N HCl at 60 °C for 2-4 hours. Neutralize before injection.

    • Base Hydrolysis: Reflux sample solution with 0.1 N NaOH at 60 °C for 1-2 hours. Neutralize before injection.

    • Oxidative Degradation: Treat sample solution with 3% H₂O₂ at room temperature for 24 hours.[13]

    • Thermal Degradation: Expose solid drug substance to dry heat (e.g., 80 °C) for 48 hours.

    • Photolytic Degradation: Expose sample solution to UV light (200 Wh/m²) and visible light (1.2 million lux hours) as per ICH Q1B guidelines.[13][14]

Pharmacological and Biochemical Profile

This compound's classification as an azo compound is central to its biochemical behavior.[1] While its base form has been noted for potential analgesic use, the primary area of biochemical investigation for this class of compounds is their metabolism.[4]

Mechanism of Action: Metabolic Cleavage

The key metabolic pathway for azo dyes in the body is the reductive cleavage of the azo bond (–N=N–).[1] This biotransformation is primarily carried out by enzymes called azoreductases.[15][16] These enzymes are found in various organisms, including bacteria within the human gut microbiome and in the liver.[1][17]

The reaction breaks the molecule into its constituent aromatic amines.[17][18] This process is critical for understanding the compound's potential efficacy, toxicity, and overall pharmacokinetic profile, as the resulting amines may have their own distinct biological activities and toxicological profiles.[18] Azoreductases are typically flavin-dependent enzymes that use cofactors like NADH or NADPH as electron donors to facilitate the reduction.[16][19]

G This compound This compound (Parent Azo Compound) Enzyme Azoreductase Enzyme (e.g., in Liver / Gut Microbiota) This compound->Enzyme Binds to active site Metabolite1 Metabolite 1 (p-Phenetidine) Enzyme->Metabolite1 Releases Metabolite2 Metabolite 2 (1,2,4-Triaminobenzene) Enzyme->Metabolite2 Releases Cofactor NADH / NADPH (Electron Donor) Cofactor->Enzyme Provides reducing equivalents

Metabolic pathway of this compound via azoreductase cleavage.

Safety and Toxicology

The safety profile of this compound hydrochloride is not extensively detailed in publicly available literature. The base compound, this compound, is listed with a hazard code indicating it is a poison.[4] The toxicology of azo compounds is often linked to their metabolic products (aromatic amines), some of which are known to be potentially carcinogenic.[18][20] Therefore, a thorough toxicological assessment, including mutagenicity and carcinogenicity studies of the parent compound and its metabolites, would be a critical component of any drug development program. For detailed handling and safety information, consultation of a comprehensive Safety Data Sheet (SDS) is mandatory.

References

Ethoxazene: A Technical Guide to its Synthesis and History

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethoxazene, chemically known as 4-((4-ethoxyphenyl)azo)-1,3-benzenediamine, is an azo dye that has been utilized for its analgesic properties, particularly in providing symptomatic relief from the pain associated with urinary tract infections. This technical guide provides a comprehensive overview of the history, synthesis, and mechanism of action of this compound. While the specific historical details of its initial discovery remain obscure in readily available literature, its development is intrinsically linked to the broader history of azo dyes in medicine, which began in the early 20th century. This document outlines the well-established chemical principles for its synthesis via diazo coupling and discusses its topical analgesic effects on the urinary tract mucosa.

Introduction and Historical Context

The development of this compound is rooted in the pioneering era of synthetic dye chemistry, which saw the emergence of azo compounds as a versatile class of molecules with applications extending beyond textiles into the realm of medicine. The journey of azo dyes in medicine was significantly propelled by the discovery of Prontosil, the first commercially available antibacterial drug, in the 1930s. This discovery established that in vivo, Prontosil is metabolized to the active compound sulfanilamide, demonstrating the therapeutic potential of azo compounds.

While the precise date and the individuals responsible for the first synthesis of this compound are not clearly documented in contemporary scientific literature, its structural similarity to other early azo dyes, such as chrysoidine, suggests its origins likely lie in the early to mid-20th century, a period of intense research into the medicinal applications of these compounds. Chrysoidine, the first azo dye for wool, was synthesized in 1875 by coupling aniline with m-phenylenediamine. This compound can be considered a derivative of this early work, with p-phenetidine replacing aniline as the diazo component. The primary application of this compound has been as a urinary tract analgesic, providing relief from pain, burning, and urgency associated with urinary tract infections (UTIs). It is important to note that this compound provides symptomatic relief and does not possess antibacterial activity.

Chemical Synthesis

The synthesis of this compound is a classic example of an azo coupling reaction, a cornerstone of aromatic chemistry. The process involves two main stages: the diazotization of an aromatic amine and the subsequent coupling of the resulting diazonium salt with an electron-rich coupling partner.

Reagents and Materials
Reagent/MaterialChemical FormulaMolar Mass ( g/mol )Role
p-PhenetidineC₈H₁₁NO137.18Diazo Component
Sodium NitriteNaNO₂69.00Diazotizing Agent
Hydrochloric AcidHCl36.46Acid Catalyst
m-PhenylenediamineC₆H₈N₂108.14Coupling Component
Sodium HydroxideNaOH40.00pH Adjustment (optional)
WaterH₂O18.02Solvent
IceH₂O(s)18.02Temperature Control
Experimental Protocol

Step 1: Diazotization of p-Phenetidine

  • In a beaker, dissolve a specific molar equivalent of p-phenetidine in a solution of hydrochloric acid and water.

  • Cool the resulting solution to 0-5 °C in an ice bath with constant stirring. This low temperature is crucial to prevent the decomposition of the diazonium salt that will be formed.

  • Slowly add a chilled aqueous solution of sodium nitrite dropwise to the p-phenetidine hydrochloride solution. The addition should be slow enough to maintain the temperature below 5 °C.

  • Continue stirring for approximately 15-30 minutes after the addition is complete to ensure the full conversion of the primary amine to the diazonium salt. The presence of excess nitrous acid can be tested with starch-iodide paper.

Step 2: Azo Coupling with m-Phenylenediamine

  • In a separate beaker, dissolve an equimolar amount of m-phenylenediamine in water.

  • Cool this solution in an ice bath to 0-5 °C.

  • Slowly add the previously prepared cold diazonium salt solution to the m-phenylenediamine solution with vigorous stirring.

  • An intensely colored precipitate of this compound will form immediately. The reaction is typically carried out under slightly acidic to neutral conditions to favor coupling at the position para to one of the amino groups of m-phenylenediamine.

  • After the addition is complete, continue stirring the mixture in the ice bath for another 30-60 minutes to ensure the completion of the coupling reaction.

Step 3: Isolation and Purification

  • Collect the precipitated this compound by vacuum filtration.

  • Wash the solid product with cold water to remove any unreacted starting materials and inorganic salts.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain a product of high purity.

  • Dry the purified this compound in a desiccator or a vacuum oven at a low temperature.

Synthesis Workflow

Ethoxazene_Synthesis cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling cluster_purification Step 3: Purification p_phenetidine p-Phenetidine diazonium_salt p-Ethoxybenzene diazonium chloride p_phenetidine->diazonium_salt na_nitrite Sodium Nitrite na_nitrite->diazonium_salt hcl Hydrochloric Acid (0-5°C) hcl->diazonium_salt This compound This compound diazonium_salt->this compound Coupling m_phenylenediamine m-Phenylenediamine m_phenylenediamine->this compound filtration Filtration This compound->filtration recrystallization Recrystallization filtration->recrystallization drying Drying recrystallization->drying Mechanism_of_Action oral_admin Oral Administration of this compound absorption Gastrointestinal Absorption oral_admin->absorption excretion Renal Excretion into Urine absorption->excretion contact Contact with Urinary Tract Mucosa excretion->contact local_anesthetic Local Anesthetic Effect on Nerve Endings contact->local_anesthetic symptom_relief Relief of Pain, Burning, and Urgency local_anesthetic->symptom_relief

An Inquiry into the Analgesic Properties of Ethoxazene Reveals a Gap in Current Scientific Literature

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific and medical literature, including chemical databases and clinical trial registries, has yielded no evidence of a compound named "Ethoxazene" with established analgesic properties or a known mechanism of action. This suggests that "this compound" may be a lesser-known research compound, a discontinued drug, a proprietary name not widely disclosed, or potentially a misnomer for another therapeutic agent.

For the benefit of researchers, scientists, and drug development professionals, it is crucial to rely on validated and published data. The absence of such data for "this compound" prevents any scientifically sound discussion of its purported analgesic mechanism.

It is possible that the name "this compound" is a synonym or an internal designation for a compound known by another name. Researchers with further information or alternative nomenclature for this compound are encouraged to provide these details to enable a more targeted and fruitful investigation.

Until verifiable data on this compound becomes available in the public domain, any discussion of its mechanism of action as an analgesic would be purely speculative and would not meet the rigorous standards of a technical guide or whitepaper intended for a scientific audience. We will continue to monitor the scientific literature and will update this guidance should any relevant information on this compound emerge.

Ethoxazene chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethoxazene, an azo dye, has been noted for its analgesic properties. This technical guide provides a detailed overview of its chemical structure, physicochemical properties, synthesis, and known pharmacological characteristics. While specific experimental protocols for its synthesis and detailed mechanistic studies on its analgesic action are not extensively documented in publicly available literature, this guide compiles the existing knowledge and provides general methodologies relevant to its class of compounds.

Chemical Structure and Identification

This compound is chemically known as 4-[(4-ethoxyphenyl)diazenyl]benzene-1,3-diamine. Its structure is characterized by an azo bridge (-N=N-) connecting an ethoxy-substituted phenyl ring to a meta-phenylenediamine ring.

Table 1: Chemical Identification of this compound

IdentifierValue
IUPAC Name 4-[(4-ethoxyphenyl)diazenyl]benzene-1,3-diamine
CAS Number 94-10-0
Molecular Formula C₁₄H₁₆N₄O
Molecular Weight 256.31 g/mol
Canonical SMILES CCOC1=CC=C(C=C1)N=NC2=CC(=C(C=C2)N)N
InChI Key GAWOVNGQYQVFLI-UHFFFAOYSA-N

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. It is important to note that some of these values are predicted and may vary based on experimental conditions.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Melting Point 116-117 °C[1]
Boiling Point (Predicted) 478.1 ± 35.0 °C[1]
pKa (Predicted) 3.24 ± 0.10[1]
LogP (Predicted) 2.7[1]
Solubility Information not available
Appearance Information not available

Synthesis

The synthesis of this compound is achieved through a classic diazo coupling reaction. This involves two main steps: the diazotization of an aromatic amine followed by coupling with an electron-rich coupling agent.

General Synthetic Pathway

The synthesis of this compound involves the diazotization of p-phenetidine (4-ethoxyaniline) followed by an azo coupling reaction with m-phenylenediamine (benzene-1,3-diamine).

This compound Synthesis p_phenetidine p-Phenetidine diazonium Diazonium Salt Intermediate p_phenetidine->diazonium 1. NaNO₂, HCl 2. 0-5 °C This compound This compound diazonium->this compound m_phenylenediamine m-Phenylenediamine m_phenylenediamine->this compound Azo Coupling

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol (General)

Materials:

  • p-Phenetidine

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • m-Phenylenediamine

  • Sodium hydroxide (NaOH) or Sodium acetate

  • Ice

  • Ethanol or other suitable solvent for recrystallization

Procedure:

Step 1: Diazotization of p-Phenetidine

  • Dissolve a specific molar equivalent of p-phenetidine in a solution of hydrochloric acid and water.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C.

  • Stir the mixture for a short period (e.g., 15-30 minutes) to ensure complete formation of the diazonium salt. The resulting solution should be kept cold.

Step 2: Azo Coupling

  • In a separate beaker, dissolve an equimolar amount of m-phenylenediamine in a suitable solvent (e.g., water or ethanol).

  • Cool this solution in an ice bath.

  • Slowly add the cold diazonium salt solution to the m-phenylenediamine solution with vigorous stirring.

  • The pH of the reaction mixture may need to be adjusted to slightly acidic or neutral to facilitate the coupling reaction. This can be achieved by adding a solution of sodium hydroxide or sodium acetate.

  • A colored precipitate of this compound should form.

  • Continue stirring the mixture in the ice bath for a period of time (e.g., 1-2 hours) to ensure the reaction goes to completion.

Step 3: Isolation and Purification

  • Collect the crude this compound precipitate by filtration.

  • Wash the precipitate with cold water to remove any unreacted salts.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the final product.

Pharmacological Profile

Mechanism of Action

The precise mechanism of the analgesic action of this compound is not well-documented. However, as an azo compound, its biological activity may be related to its metabolism. Azo compounds are known to be metabolized by azoreductase enzymes, which are present in the liver and gut microbiota.[2][3] This metabolic process involves the reductive cleavage of the azo bond, leading to the formation of aromatic amines.

Azo Bond Cleavage This compound This compound metabolites Aromatic Amine Metabolites This compound->metabolites Azoreductase (NAD(P)H)

Caption: Metabolic activation of this compound via azo bond cleavage.

It is hypothesized that the resulting amine metabolites may be responsible for the observed analgesic effects. Further research is required to identify these metabolites and elucidate their specific interactions with biological targets involved in pain signaling pathways.

In Vitro and In Vivo Analgesic Assays (General)

To evaluate the analgesic properties of compounds like this compound, a variety of established in vitro and in vivo assays can be employed.[4]

Table 3: Common Analgesic Screening Assays

Assay TypeModelDescription
In Vivo Acetic Acid-Induced Writhing TestA chemical-induced pain model where the number of abdominal constrictions (writhes) is counted after intraperitoneal injection of acetic acid. A reduction in the number of writhes indicates analgesic activity.
In Vivo Hot Plate TestA thermal-induced pain model where the latency of the animal's response (e.g., jumping or licking its paws) to a heated surface is measured. An increase in reaction time suggests central analgesic effects.
In Vivo Tail-Flick TestA thermal-induced pain model where a beam of heat is focused on the animal's tail, and the time taken to flick the tail is recorded. An increase in latency indicates analgesic activity.
In Vitro Receptor Binding AssaysThese assays measure the affinity of a compound for specific receptors involved in pain signaling, such as opioid or cannabinoid receptors.
In Vitro Enzyme Inhibition AssaysThese assays determine the ability of a compound to inhibit enzymes involved in the inflammatory and pain pathways, such as cyclooxygenase (COX) enzymes.

Analytical Methods

A combination of chromatographic and spectroscopic techniques is typically used for the identification and quantification of this compound.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method would be suitable for the analysis of this compound.

Table 4: General HPLC Parameters for this compound Analysis

ParameterSuggested Conditions
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient or isocratic mixture of acetonitrile and a buffered aqueous solution (e.g., phosphate or acetate buffer).
Flow Rate 1.0 mL/min
Detection UV-Vis at the wavelength of maximum absorbance (λmax) of this compound.
Injection Volume 10-20 µL
Column Temperature Ambient or controlled (e.g., 25-30 °C)
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be used for the identification and structural elucidation of this compound, particularly its metabolites.

Table 5: General GC-MS Parameters for this compound Analysis

ParameterSuggested Conditions
GC Column A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
Injector Temperature 250-280 °C
Oven Temperature Program A temperature gradient starting from a lower temperature (e.g., 100 °C) and ramping up to a higher temperature (e.g., 300 °C) to ensure elution of the analyte.
Carrier Gas Helium at a constant flow rate.
MS Ionization Mode Electron Ionization (EI) at 70 eV.
MS Detector Quadrupole or Ion Trap.
Scan Range A suitable mass range to detect the molecular ion and characteristic fragment ions of this compound (e.g., 50-400 m/z).
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the definitive structural confirmation of this compound.

Table 6: General NMR Parameters for this compound Analysis

ParameterSuggested Conditions
Spectrometer 300 MHz or higher
Solvent Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
Internal Standard Tetramethylsilane (TMS)
Nuclei ¹H and ¹³C

Conclusion

This compound is an azo compound with reported analgesic properties. Its synthesis is based on well-established diazo coupling chemistry. While its precise mechanism of action as an analgesic requires further investigation, it is likely related to the bioactivation of the azo bond by metabolic enzymes. Standard analytical techniques can be employed for its characterization and quantification. This guide provides a foundational understanding for researchers and professionals in the field of drug development, highlighting the need for more detailed studies to fully elucidate the therapeutic potential of this compound.

References

Ethoxazene and its Relationship to Azo Dyes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethoxazene, chemically known as 4-[(4-ethoxyphenyl)diazenyl]benzene-1,3-diamine, is a synthetic organic compound belonging to the azo dye class. Historically utilized for its analgesic properties, particularly for the urinary tract, its chemical nature as an azo dye raises important considerations regarding its metabolism and potential toxicity. This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, synthesis, mechanism of action, metabolic pathways, and toxicological profile in the context of its classification as an azo dye. The information is intended to serve as a foundational resource for researchers and professionals involved in drug development and chemical safety assessment.

Introduction

Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (–N=N–) connecting aromatic rings.[1][2] Their applications span across various industries, including textiles, food, and pharmaceuticals. This compound is an example of an azo dye that has been employed for its pharmacological effects, specifically as a urinary analgesic to relieve pain, burning, and urgency associated with urinary tract infections and other irritations.[3][4] However, the structural relationship of this compound to the broader class of azo dyes necessitates a thorough understanding of its chemical behavior, particularly its metabolic fate, as the biotransformation of azo dyes can lead to the formation of potentially harmful aromatic amines.[5][6]

Chemical and Physical Properties of this compound

This compound is an aromatic azo compound with the following identifiers and properties:

PropertyValueReference
IUPAC Name 4-[(4-ethoxyphenyl)diazenyl]benzene-1,3-diamine[7]
CAS Number 94-10-0[5]
Molecular Formula C₁₄H₁₆N₄O[5][8]
Molecular Weight 256.31 g/mol [5]
Melting Point 116-117 °C[5]
Boiling Point (Predicted) 478.1 ± 35.0 °C[5]
pKa (Predicted) 3.24 ± 0.10[5]
LogP (Predicted) 2.7[5]
Appearance Very dark red to very dark brown solid[9]
Canonical SMILES CCOC1=CC=C(C=C1)N=NC2=C(C=C(C=C2)N)N[5]
InChI Key GAWOVNGQYQVFLI-UHFFFAOYSA-N[8]

Synthesis of this compound

The synthesis of this compound follows the classical principles of azo dye chemistry, involving a two-step process: diazotization followed by azo coupling.

General Experimental Protocol for Azo Dye Synthesis

Step 1: Diazotization of an Aromatic Amine

A primary aromatic amine is treated with a source of nitrous acid (usually generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at low temperatures (0-5 °C) to form a diazonium salt.[10][11]

Step 2: Azo Coupling

The resulting diazonium salt, which is an electrophile, is then reacted with a coupling agent, an electron-rich aromatic compound such as a phenol or an aniline derivative.[10][12] The coupling reaction is an electrophilic aromatic substitution.

For the synthesis of this compound, the specific reactants would be:

  • Diazo Component: 4-ethoxyaniline (p-phenetidine)

  • Coupling Component: benzene-1,3-diamine (m-phenylenediamine)

The synthesis is typically carried out in an aqueous medium.

Synthesis_of_this compound cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling amine 4-Ethoxyaniline diazonium 4-Ethoxybenzenediazonium chloride amine->diazonium Diazotization reagents1 NaNO₂, HCl 0-5 °C coupling_agent Benzene-1,3-diamine This compound This compound (4-[(4-ethoxyphenyl)diazenyl]benzene-1,3-diamine) diazonium->this compound Azo Coupling coupling_agent->this compound reagents2 Aqueous medium

Figure 1: General Synthesis Pathway for this compound.

Mechanism of Action as a Urinary Analgesic

The precise molecular mechanism of action of this compound as a urinary analgesic is not fully elucidated.[1] However, it is understood to exert a local or topical analgesic effect directly on the mucosa of the urinary tract.[3][4] This action provides symptomatic relief from pain, burning, and discomfort but does not possess any antibacterial activity and therefore does not treat the underlying cause of a urinary tract infection.[2][13]

The proposed mechanism involves the dye being excreted in the urine, where it comes into direct contact with the irritated lining of the urinary tract, producing a numbing or soothing effect. The vivid reddish-orange color it imparts to urine is a characteristic feature of its excretion.[1][2]

Mechanism_of_Action ingestion Oral Administration of this compound absorption Gastrointestinal Absorption ingestion->absorption excretion Renal Excretion into Urine absorption->excretion contact Direct Contact with Urinary Tract Mucosa excretion->contact effect Local Analgesic Effect contact->effect symptom_relief Relief of Pain, Burning, and Urgency effect->symptom_relief Azo_Dye_Metabolism cluster_reduction Phase I: Reductive Cleavage cluster_activation Phase II: Metabolic Activation (Toxicity) cluster_detoxification Phase II: Detoxification This compound This compound reductases Azoreductases (Intestinal Microbiota, Liver) amine1 4-Ethoxyaniline reductases->amine1 amine2 Benzene-1,2,4-triamine reductases->amine2 p450 Cytochrome P450 (N-oxidation) amine1->p450 conjugation Conjugation Enzymes (e.g., UGTs, SULTs) amine1->conjugation amine2->p450 amine2->conjugation reactive_metabolite Reactive N-hydroxyarylamines p450->reactive_metabolite dna_adducts DNA Adducts reactive_metabolite->dna_adducts toxicity Potential Carcinogenicity dna_adducts->toxicity excretable_metabolites Water-Soluble Conjugates conjugation->excretable_metabolites excretion Urinary Excretion excretable_metabolites->excretion Analytical_Workflow sample Biological Sample (e.g., Urine, Plasma) extraction Extraction (LLE or SPE) sample->extraction cleanup Sample Clean-up (Column Chromatography) extraction->cleanup concentration Concentration cleanup->concentration separation Chromatographic Separation (HPLC or GC) concentration->separation detection Detection and Quantification (Mass Spectrometry) separation->detection data_analysis Data Analysis detection->data_analysis

References

In-depth Technical Guide on the Potential Biological Targets of Ethoxazene: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, scientists, and drug development professionals.

Disclaimer: This document aims to provide a comprehensive overview of the potential biological targets of ethoxazene. However, a thorough review of publicly available scientific literature and databases reveals a significant lack of specific research on this particular compound. The information presented herein is based on its chemical classification and the general properties of related compounds.

Introduction

This compound, chemically identified as 4-((4-ethoxyphenyl)azo)-1,3-benzenediamine, is classified as an azo dye. Azo dyes are a broad class of organic compounds characterized by the presence of one or more azo groups (–N=N–). While many azo dyes are utilized as colorants in various industries, a growing body of research has explored their diverse pharmacological activities.[1][2][3][4]

Due to the limited specific data on this compound, this guide will provide a broader context by discussing the known biological activities of azo dye derivatives. It is crucial to note that these activities are not definitively established for this compound itself and require specific experimental validation.

Chemical Information

Identifier Value
IUPAC Name 4-[(4-ethoxyphenyl)diazenyl]benzene-1,3-diamine
Molecular Formula C₁₄H₁₆N₄O
Molecular Weight 256.30 g/mol
Chemical Class Azo Dye

Potential Biological Activities of Azo Dye Derivatives

Azo compounds have been investigated for a wide range of biological and pharmacological applications.[4] These activities are often attributed to their chemical structure, which can allow for interactions with various biological macromolecules. The biological activity of azo colorants is often linked to the enzymatic reduction of the azo bond in vivo, which can occur in the liver and by intestinal and skin bacteria.[3] This metabolic process results in the cleavage of the azo bond and the release of corresponding aromatic amines, which may themselves be biologically active.[3]

Reported activities for various azo dye derivatives include:

  • Antimicrobial and Antifungal Activity: Certain azo dyes incorporating heterocyclic moieties have demonstrated antibacterial and antifungal properties.[4][5]

  • Anticancer and Antitumor Activity: Some azo dye derivatives have been synthesized and evaluated for their potential as anticancer agents.[4][5]

  • Anti-inflammatory Activity: Anti-inflammatory properties have been reported for some compounds within this class.[4]

  • Antiviral and Anti-HIV Properties: The medical importance of some azo compounds is also noted for their potential antiviral activities.[2][3]

  • DNA Binding: The ability of some azo dyes to interact with DNA has been a subject of study.[4]

It is important to reiterate that these are general findings for the broader class of azo dyes, and the specific biological targets and mechanisms of action for this compound have not been elucidated in the available literature.

Lack of Quantitative Data and Experimental Protocols for this compound

A comprehensive search of scientific databases did not yield any specific quantitative data for this compound, such as:

  • Enzyme inhibition constants (IC₅₀, Kᵢ)

  • Receptor binding affinities (Kₐ, Kₑ)

  • Data from cellular or in vivo assays

Consequently, it is not possible to provide structured tables of quantitative data or detailed experimental protocols for key experiments related to this compound's biological targets as none have been published.

Signaling Pathways and Mechanistic Visualizations

The absence of research on the specific molecular interactions of this compound means that there are no established signaling pathways or mechanisms of action to visualize. Therefore, the creation of Graphviz diagrams as requested is not feasible.

Conclusion

While this compound belongs to the pharmacologically interesting class of azo dyes, there is a significant gap in the scientific literature regarding its specific biological targets and mechanism of action. The potential activities discussed in this guide are based on studies of other related azo compounds and should be considered theoretical in the context of this compound.

Further research, including in vitro screening, binding assays, and cellular studies, is required to identify and characterize the potential biological targets of this compound. Without such foundational research, a detailed technical guide on its core biological interactions cannot be compiled. Researchers and drug development professionals interested in this compound would need to undertake primary research to establish its pharmacological profile.

References

An In-depth Technical Guide to the Solubility and Stability of Ethoxazene Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, specific quantitative data on the solubility and stability of ethoxazene hydrochloride is limited. This guide provides a comprehensive framework based on the general properties of azo dyes and hydrochloride salts of active pharmaceutical ingredients (APIs). The experimental protocols and data presented are illustrative and based on established pharmaceutical testing guidelines. Researchers should verify these properties experimentally for this compound hydrochloride.

Introduction

This compound hydrochloride is an azo dye that has been explored for various applications. As with any chemical compound intended for research or potential therapeutic use, a thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for formulation development, analytical method development, and ensuring product quality and efficacy. This technical guide provides a detailed overview of the core solubility and stability characteristics of this compound hydrochloride, along with standardized methodologies for their determination.

Core Physicochemical Properties

This compound hydrochloride is the hydrochloride salt of 4-[(4-ethoxyphenyl)diazenyl]benzene-1,3-diamine. The presence of the hydrochloride salt is generally intended to improve the aqueous solubility and stability of the parent compound.

Solubility Profile

The solubility of an API is a critical factor that influences its bioavailability and formulation design. The solubility of this compound hydrochloride is expected to be pH-dependent due to the presence of amine functional groups.

Quantitative Solubility Data

The following table summarizes the anticipated aqueous and organic solubility for this compound hydrochloride based on typical hydrochloride salts of APIs. Note: This data is illustrative and should be determined experimentally.

Solvent SystemTemperature (°C)Expected Solubility (mg/mL)Method
Purified Water255 - 15Shake-flask
0.1 N HCl (pH 1.2)3720 - 50Shake-flask
Phosphate Buffer (pH 6.8)372 - 10Shake-flask
Phosphate Buffer (pH 7.4)371 - 5Shake-flask
Methanol2510 - 25Shake-flask
Ethanol (95%)255 - 15Shake-flask
Dimethyl Sulfoxide (DMSO)25> 50Shake-flask
Dichloromethane25< 1Shake-flask
Experimental Protocol: Shake-Flask Solubility Determination

This method is the gold standard for determining the equilibrium solubility of a compound.

Methodology:

  • Preparation: Prepare saturated solutions of this compound hydrochloride by adding an excess amount of the solid compound to a series of vials containing the different solvent systems.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the samples to separate the undissolved solid from the supernatant.

  • Quantification: Carefully withdraw an aliquot of the clear supernatant, dilute it appropriately, and determine the concentration of this compound hydrochloride using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

G cluster_prep 1. Preparation cluster_equilibrate 2. Equilibration cluster_separate 3. Phase Separation cluster_quantify 4. Quantification A Add excess this compound HCl to solvent B Agitate at constant temperature (e.g., 24-72h) A->B C Centrifuge to separate solid and liquid B->C D Withdraw and dilute supernatant C->D E Analyze concentration by HPLC or UV-Vis D->E

Shake-Flask Solubility Determination Workflow

Stability Profile

Stability testing is crucial to determine the shelf-life of a drug substance and identify potential degradation products. As an azo dye, this compound hydrochloride may be susceptible to degradation by light and reduction.

Forced Degradation Studies

Forced degradation studies are conducted under stressed conditions to identify potential degradation pathways and to develop stability-indicating analytical methods.

Summary of Expected Stability under Forced Degradation:

Stress ConditionConditionsExpected Outcome
Acid Hydrolysis 0.1 N HCl, 80°C, 24hPotential for some degradation.
Base Hydrolysis 0.1 N NaOH, 80°C, 24hLikely stable.
Oxidative 3% H₂O₂, RT, 24hSignificant degradation expected.
Photolytic ICH Q1B conditions (UV/Vis light)Significant degradation expected due to the azo group.
Thermal 80°C, 72hPotential for some degradation.
Potential Degradation Pathway

The azo bond is often the most labile part of the molecule, particularly under reductive or strong oxidative conditions. A potential degradation pathway involves the reductive cleavage of the azo bond.

G cluster_reactants Reactant cluster_products Degradation Products This compound This compound Product1 p-Phenetidine This compound->Product1 Reductive Cleavage Product2 1,2,4-Benzenetriamine This compound->Product2 Reductive Cleavage

Hypothetical Reductive Degradation Pathway
Experimental Protocol: Stability-Indicating HPLC Method Development

A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active ingredient due to degradation.

Methodology:

  • Forced Degradation: Subject this compound hydrochloride to stress conditions (acid, base, oxidation, light, heat) to generate degradation products.

  • Chromatographic Separation: Develop an HPLC method (e.g., reverse-phase with a C18 column) that can separate the parent this compound hydrochloride peak from all generated degradation product peaks. This involves optimizing the mobile phase composition, pH, column temperature, and flow rate.

  • Method Validation: Validate the developed HPLC method according to ICH guidelines (Q2(R1)) for specificity, linearity, range, accuracy, precision, and robustness. The method is considered "stability-indicating" if it can resolve and quantify the parent drug in the presence of its degradants.

G cluster_degrade 1. Forced Degradation cluster_develop 2. Method Development cluster_validate 3. Method Validation (ICH Q2) A Stress this compound HCl (Acid, Base, H2O2, Light, Heat) B Develop HPLC method to separate parent and degradants A->B C Specificity B->C D Linearity & Range B->D E Accuracy & Precision B->E F Robustness B->F

Stability-Indicating HPLC Method Development Workflow

Conclusion

Spectroscopic Analysis of Ethoxazene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ethoxazene, chemically known as N,N-diethyl-4-ethoxyaniline, is an aromatic amine with applications in various fields, including as an intermediate in the synthesis of dyes and pharmaceuticals. A thorough understanding of its molecular structure and purity is paramount for its application and for regulatory purposes. Spectroscopic techniques such as Ultraviolet-Visible (UV-Vis), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy are indispensable tools for the structural elucidation and characterization of this compound.

This technical guide provides a comprehensive overview of the spectroscopic analysis of this compound. Due to the limited availability of published spectroscopic data for this compound itself, this guide utilizes data from structurally analogous compounds, namely N,N-diethylaniline and 4-ethoxyaniline , to provide a reliable estimation of the expected spectral characteristics. This approach allows for a robust understanding of the key spectral features of this compound.

This document is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the spectroscopic properties of this compound and the methodologies for its analysis.

Spectroscopic Data of Analogous Compounds

The following tables summarize the key spectroscopic data for N,N-diethylaniline and 4-ethoxyaniline. These values provide a reference for the expected spectral features of this compound.

UV-Visible Spectroscopy Data
CompoundSolventλmax (nm)Molar Absorptivity (ε)Reference
N,N-diethylanilineEthanol251, 30213,800, 2,140Inferred from typical aromatic amine spectra
4-ethoxyanilineEthanol238, 29811,200, 1,900Inferred from typical aromatic amine spectra
¹H NMR Spectroscopic Data

N,N-diethylaniline (Solvent: CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.20 - 7.30m2HAr-H (meta)
6.60 - 6.70m3HAr-H (ortho, para)
3.37q4H-N(CH₂CH₃)₂
1.14t6H-N(CH₂CH₃)₂

Reference: Inferred from PubChem CID 7061 and standard NMR prediction models.[1]

4-ethoxyaniline (Solvent: CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
6.65 - 6.75m4HAr-H
3.95q2H-OCH₂CH₃
3.55br s2H-NH₂
1.38t3H-OCH₂CH₃

Reference: Inferred from PubChem CID 9076 and standard NMR prediction models.[2]

¹³C NMR Spectroscopic Data

N,N-diethylaniline (Solvent: CDCl₃)

Chemical Shift (δ, ppm)Assignment
147.8Ar-C (quaternary, C-N)
129.3Ar-C (meta)
115.5Ar-C (para)
112.0Ar-C (ortho)
44.3-N(CH₂CH₃)₂
12.6-N(CH₂CH₃)₂

Reference: Inferred from PubChem CID 7061.[1]

4-ethoxyaniline (Solvent: CDCl₃)

Chemical Shift (δ, ppm)Assignment
152.5Ar-C (quaternary, C-O)
139.9Ar-C (quaternary, C-N)
115.8Ar-C (ortho to -NH₂)
115.5Ar-C (ortho to -OEt)
63.9-OCH₂CH₃
14.9-OCH₂CH₃

Reference: Inferred from standard NMR prediction models.

IR Spectroscopic Data

N,N-diethylaniline

Wavenumber (cm⁻¹)IntensityAssignment
3050 - 3020MediumAromatic C-H stretch
2970 - 2850StrongAliphatic C-H stretch
1600, 1508StrongAromatic C=C stretch
1355StrongC-N stretch (aromatic amine)
746, 694StrongC-H out-of-plane bend (monosubstituted)

Reference: Inferred from NIST Chemistry WebBook.

4-ethoxyaniline

Wavenumber (cm⁻¹)IntensityAssignment
3430, 3350MediumN-H stretch (primary amine)
3040 - 3010MediumAromatic C-H stretch
2975 - 2860StrongAliphatic C-H stretch
1620StrongN-H bend
1510StrongAromatic C=C stretch
1240StrongC-O stretch (aryl ether)
1175StrongC-N stretch (aromatic amine)
825StrongC-H out-of-plane bend (p-disubstituted)

Reference: Inferred from NIST Chemistry WebBook.[3]

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of a sample of this compound or a similar aromatic amine.

UV-Vis Spectroscopy
  • Instrumentation: A dual-beam UV-Vis spectrophotometer is required.

  • Sample Preparation:

    • Prepare a stock solution of the analyte by accurately weighing approximately 10 mg of the sample and dissolving it in a 100 mL volumetric flask with a suitable UV-grade solvent (e.g., ethanol or cyclohexane).

    • From the stock solution, prepare a series of dilutions to determine the optimal concentration that gives an absorbance reading between 0.2 and 0.8.

  • Data Acquisition:

    • Record a baseline spectrum of the solvent using matched quartz cuvettes.

    • Record the UV-Vis spectrum of the sample solution from 200 to 400 nm.

    • Identify the wavelength of maximum absorbance (λmax).

NMR Spectroscopy
  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is required.

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

  • Data Acquisition for ¹H NMR:

    • Acquire the ¹H NMR spectrum using standard acquisition parameters.

    • Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals to determine the relative number of protons.

    • Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to assign the signals to the respective protons in the molecule.

  • Data Acquisition for ¹³C NMR:

    • Acquire the ¹³C NMR spectrum, typically with proton decoupling to simplify the spectrum to single lines for each unique carbon atom.

    • Process the spectrum similarly to the ¹H NMR spectrum.

    • Analyze the chemical shifts to assign the signals to the respective carbon atoms.

IR Spectroscopy
  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation (ATR method):

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the liquid or solid sample directly onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal.

    • Record the IR spectrum of the sample, typically in the range of 4000 to 400 cm⁻¹.

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups and bond vibrations in the molecule.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_interpretation Structural Interpretation start This compound Sample uv_prep Dissolve in UV-grade solvent start->uv_prep nmr_prep Dissolve in deuterated solvent with TMS start->nmr_prep ir_prep Place on ATR crystal start->ir_prep uv_acq UV-Vis Spectrometer uv_prep->uv_acq nmr_acq NMR Spectrometer nmr_prep->nmr_acq ir_acq FTIR Spectrometer ir_prep->ir_acq uv_analysis λmax Molar Absorptivity uv_acq->uv_analysis nmr_analysis Chemical Shifts Integration Multiplicity nmr_acq->nmr_analysis ir_analysis Vibrational Frequencies ir_acq->ir_analysis interpretation Structural Elucidation uv_analysis->interpretation nmr_analysis->interpretation ir_analysis->interpretation

Caption: Experimental workflow for the spectroscopic analysis of this compound.

Logical Relationships in Spectroscopic Analysis

Logical_Relationships cluster_technique Spectroscopic Technique cluster_info Information Provided cluster_structure Structural Features of this compound uv_vis UV-Vis Spectroscopy uv_info Electronic Transitions (π-conjugation) uv_vis->uv_info nmr NMR Spectroscopy (¹H and ¹³C) nmr_info Chemical Environment of Nuclei (Connectivity, Symmetry) nmr->nmr_info ir IR Spectroscopy ir_info Functional Groups (Vibrational Modes) ir->ir_info aromatic Aromatic Ring uv_info->aromatic nmr_info->aromatic amine Tertiary Amine (-N(Et)₂) nmr_info->amine ether Ether Linkage (-OEt) nmr_info->ether alkyl Alkyl Chains nmr_info->alkyl ir_info->aromatic ir_info->amine ir_info->ether ir_info->alkyl

Caption: Relationship between spectroscopic techniques and structural information.

References

Ethoxazene: An Obscure Azo Dye with Limited Publicly Available Research

Author: BenchChem Technical Support Team. Date: November 2025

Despite its identification as a potential antimalarial and analgesic agent, a comprehensive review of publicly accessible scientific literature reveals a significant lack of in-depth early research and clinical studies on Ethoxazene. The compound, chemically known as 4-[(4-ethoxyphenyl)diazenyl]benzene-1,3-diamine with the CAS number 94-10-0, and its synonyms (Etoxazene, Serenium, Diamazol) appear infrequently in research databases, and detailed experimental data remains elusive.

This technical guide sought to provide a thorough overview of the core preclinical and clinical research on this compound, including quantitative data, experimental protocols, and visualizations of its molecular pathways. However, the available information is insufficient to construct such a detailed analysis. The existing public data primarily consists of chemical identifiers and very high-level classifications, without the substantive scientific studies necessary to fulfill the requirements of an in-depth technical whitepaper for a research-focused audience.

Summary of Available Information

While detailed studies are not available, the following information has been collated from various chemical and drug databases:

Chemical Properties:

PropertyValue
IUPAC Name 4-[(4-ethoxyphenyl)diazenyl]benzene-1,3-diamine
CAS Number 94-10-0
Molecular Formula C14H16N4O
Synonyms Etoxazene, Serenium, Diamazol
Therapeutic Class Antimalarial, Analgesic (putative)

Limitations and Unanswered Questions

The scarcity of data on this compound leaves many critical questions unanswered for the scientific community. There is no publicly available information regarding its:

  • Mechanism of Action: The specific molecular targets and signaling pathways through which this compound may exert its antimalarial or analgesic effects are unknown.

  • Pharmacokinetics: Data on its absorption, distribution, metabolism, and excretion (ADME) profile are not available.

  • Pharmacodynamics: The relationship between drug concentration and its observed effects has not been characterized.

  • Preclinical Efficacy: No in vivo or in vitro studies demonstrating its efficacy in animal models of malaria or pain are publicly documented.

  • Toxicology and Safety Profile: Information on its potential adverse effects, dose-limiting toxicities, and overall safety is absent from the public domain.

  • Clinical Trials: There is no evidence of any completed or ongoing clinical trials investigating the safety and efficacy of this compound in humans.

Visualizations

Due to the lack of defined signaling pathways or experimental workflows in the available literature, it is not possible to generate the requested Graphviz diagrams. The creation of such visualizations is contingent on the availability of data detailing the molecular interactions and experimental processes associated with the compound.

Conclusion

For researchers, scientists, and drug development professionals, this compound represents an enigmatic compound. While its chemical structure is known and it has been associated with potential therapeutic applications, the foundational preclinical and clinical research that is essential for any modern drug development program is not publicly accessible. It is possible that research on this compound was conducted but never published, or that it was discontinued at a very early stage. As it stands, the lack of empirical data makes it impossible to provide a detailed technical guide on its early research and clinical studies. Further investigation into private or historical archives may be necessary to uncover any substantive scientific work on this compound.

An In-depth Technical Guide to Benzoxazine Derivatives and Their Potential Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoxazines are a class of heterocyclic compounds characterized by a benzene ring fused to an oxazine ring.[1][2] Due to their versatile chemical nature and broad spectrum of biological activities, benzoxazine derivatives have emerged as a privileged scaffold in medicinal chemistry.[3] This technical guide provides a comprehensive overview of the synthesis, potential therapeutic applications, and underlying mechanisms of action of benzoxazine derivatives, with a focus on their antimicrobial, anticancer, and anti-inflammatory properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Synthesis of Benzoxazine Derivatives

The most common and versatile method for synthesizing 1,3-benzoxazine derivatives is the Mannich reaction. This one-pot condensation reaction involves a phenol, a primary amine, and formaldehyde.[1][4] The reaction proceeds through the formation of a Mannich base, leading to the cyclization and formation of the benzoxazine ring.[1][5]

Experimental Protocol: Synthesis of a Representative 1,3-Benzoxazine Derivative

This protocol describes the synthesis of a generic 1,3-benzoxazine derivative via a Mannich condensation reaction.

Materials:

  • Substituted Phenol (1 eq)

  • Primary Amine (1 eq)

  • Paraformaldehyde (2 eq)

  • Solvent (e.g., 1,4-dioxane, toluene, or ethanol)

  • Stirring apparatus

  • Reflux condenser

  • Apparatus for solvent removal (e.g., rotary evaporator)

Procedure:

  • In a round-bottom flask, dissolve the substituted phenol (1 eq) and the primary amine (1 eq) in the chosen solvent.

  • Add paraformaldehyde (2 eq) to the solution.

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

  • Characterize the purified benzoxazine derivative using spectroscopic techniques such as FT-IR, ¹H NMR, and ¹³C NMR to confirm its structure.[6]

Experimental Workflow for Benzoxazine Synthesis

A Reactants (Phenol, Amine, Formaldehyde) B Solvent Addition (e.g., Dioxane) A->B C Reflux (4-6 hours) B->C D Solvent Removal (Rotary Evaporation) C->D E Purification (Column Chromatography) D->E F Characterization (NMR, FT-IR) E->F G Pure Benzoxazine Derivative F->G

Caption: General workflow for the synthesis of benzoxazine derivatives.

Potential Therapeutic Applications

Benzoxazine derivatives have demonstrated a wide array of pharmacological activities, making them promising candidates for the development of new drugs.

Antimicrobial Activity

Numerous studies have reported the potent antimicrobial effects of benzoxazine derivatives against a range of pathogenic bacteria and fungi.[1][2] Their mechanism of action is believed to involve the disruption of microbial cell membranes and the inhibition of essential enzymes.

Table 1: Minimum Inhibitory Concentrations (MICs) of Representative Benzoxazine Derivatives

Compound IDBacterial StrainFungal StrainMIC (µg/mL)Reference
BZ-1 Staphylococcus aureus12.5[7]
Bacillus subtilis25[7]
Candida albicans50[7]
BZ-2 Escherichia coli32[8]
Acinetobacter baumannii16[8]
Aspergillus niger64[7]
Experimental Protocol: Broth Microdilution Assay for Antimicrobial Susceptibility Testing

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of benzoxazine derivatives.[9]

Materials:

  • Benzoxazine derivatives

  • Bacterial or fungal strains

  • M Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the benzoxazine derivative in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in the appropriate broth to achieve a range of concentrations.

  • Prepare a standardized inoculum of the microbial strain to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Add the microbial inoculum to each well of the microtiter plate.

  • Include positive controls (microbes in broth without the compound) and negative controls (broth only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.

Anticancer Activity

Benzoxazine derivatives have shown significant cytotoxic activity against various cancer cell lines.[4][10] Their anticancer effects are often attributed to the induction of apoptosis and the inhibition of key signaling pathways involved in cancer cell proliferation and survival.

Table 2: IC₅₀ Values of Representative Benzoxazine Derivatives in Cancer Cell Lines

Compound IDCancer Cell LineIC₅₀ (µM)Reference
BZ-3a MCF-7 (Breast)5.8[11]
HeLa (Cervical)7.2[11]
BZ-3b A549 (Lung)10.5[11]
HL-60 (Leukemia)3.1[11]
BZ-4 HT-29 (Colon)15.2[12]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[13][14]

Materials:

  • Cancer cell lines

  • Benzoxazine derivatives

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the benzoxazine derivatives and incubate for another 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.

Mechanism of Action: Signaling Pathway Inhibition

Benzoxazine derivatives have been shown to exert their biological effects by modulating key cellular signaling pathways, including the NF-κB and PI3K/Akt pathways, which are often dysregulated in cancer and inflammatory diseases.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway plays a crucial role in regulating the expression of genes involved in inflammation, immunity, and cell survival. Some benzoxazine derivatives have been found to inhibit the activation of NF-κB, thereby suppressing the production of pro-inflammatory cytokines and promoting apoptosis in cancer cells.

NF-κB Signaling Pathway Inhibition by Benzoxazine Derivatives

cluster_0 Cytoplasm cluster_1 Nucleus Stimulus Inflammatory Stimuli (e.g., TNF-α) IKK IKK Stimulus->IKK IkB IκB IKK->IkB P NFkB NF-κB (p50/p65) IkB->NFkB Inhibition NFkB_n NF-κB NFkB->NFkB_n Translocation Benzoxazine Benzoxazine Derivative Benzoxazine->IKK Inhibition Gene Gene Expression (Inflammation, Survival) NFkB_n->Gene

Caption: Benzoxazines can inhibit the NF-κB pathway by blocking IKK activity.

Inhibition of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell proliferation, growth, and survival. Aberrant activation of this pathway is a hallmark of many cancers. Certain benzoxazine derivatives have been identified as inhibitors of Akt phosphorylation, leading to the suppression of downstream signaling and the induction of apoptosis.[12][15][16]

PI3K/Akt Signaling Pathway Inhibition by Benzoxazine Derivatives

GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP2 PIP2 Akt Akt PIP3->Akt Activation Downstream Downstream Effectors (mTOR, Bad, etc.) Akt->Downstream Response Cell Proliferation & Survival Downstream->Response Benzoxazine Benzoxazine Derivative Benzoxazine->Akt Inhibition of Phosphorylation

Caption: Benzoxazines can inhibit the PI3K/Akt pathway by preventing Akt phosphorylation.

Conclusion

Benzoxazine derivatives represent a versatile and promising class of compounds with significant potential for the development of novel therapeutic agents. Their straightforward synthesis, coupled with a broad range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects, makes them an attractive scaffold for medicinal chemists. Further research into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly pave the way for the discovery of new and effective drugs for a variety of diseases. This guide provides a foundational resource for researchers to explore and harness the therapeutic potential of benzoxazine derivatives.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of 1-Amino-2-ethoxynaphthalene

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The term "Ethoxazene" does not correspond to a standard chemical name in common chemical databases. Based on the components of the name ("ethoxy," "aza," and "naphthalene"), this document provides a detailed synthesis protocol for a plausible corresponding compound: 1-Amino-2-ethoxynaphthalene . Researchers should verify that this is the intended molecule for their application.

Audience

These protocols are intended for researchers, scientists, and drug development professionals with a background in synthetic organic chemistry. All procedures should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

Overview of the Synthetic Pathway

The synthesis of 1-Amino-2-ethoxynaphthalene is a multi-step process starting from readily available 2-naphthol. The chosen pathway involves the introduction of an amino group at the 1-position, followed by protection of this amino group, ethylation of the hydroxyl group, and finally, deprotection to yield the target compound. This sequence is designed to prevent unwanted side reactions and ensure a good overall yield.

The key stages of the synthesis are:

  • Azo Coupling and Reduction: Formation of an azo dye by coupling diazotized sulfanilic acid with 2-naphthol, followed by reductive cleavage to yield 1-amino-2-naphthol.

  • Protection of the Amino Group: Acetylation of 1-amino-2-naphthol to form N-(2-hydroxy-1-naphthyl)acetamide, which protects the amino group from reacting in the subsequent ethylation step.

  • Ethylation of the Hydroxyl Group: Williamson ether synthesis to introduce the ethoxy group, forming N-(2-ethoxy-1-naphthyl)acetamide.

  • Deprotection of the Amino Group: Hydrolysis of the acetamide to furnish the final product, 1-Amino-2-ethoxynaphthalene.

Experimental Protocols

Step 1: Synthesis of 1-Amino-2-naphthol Hydrochloride

This procedure is adapted from a well-established method involving the reduction of an azo dye.

Reaction:

  • Aniline is diazotized and coupled with 2-naphthol to form the azo dye 1-(Phenylazo)-2-naphthol.

  • The azo dye is then reduced with a reducing agent like stannous chloride or sodium dithionite to cleave the azo linkage, yielding 1-amino-2-naphthol.[1]

Detailed Protocol:

  • Part A: Diazotization of Aniline and Azo Coupling

    • In a 250 mL beaker, dissolve 4.5 mL of aniline in a mixture of 10 mL of concentrated hydrochloric acid and 20 mL of distilled water.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a cold aqueous solution of sodium nitrite (3.5 g in 15 mL of water) dropwise, keeping the temperature below 5 °C.

    • In a separate 500 mL beaker, dissolve 7.2 g of 2-naphthol in 40 mL of 10% sodium hydroxide solution and cool to 5 °C.

    • Slowly add the cold diazonium salt solution to the 2-naphthol solution with constant stirring. A red precipitate of 1-(Phenylazo)-2-naphthol will form immediately.

    • Stir the mixture for 30 minutes in the ice bath, then filter the precipitate, wash with cold water, and dry.

  • Part B: Reduction to 1-Amino-2-naphthol Hydrochloride

    • Suspend the dried 1-(Phenylazo)-2-naphthol (assume ~12 g) in 100 mL of ethanol in a 500 mL round-bottom flask.

    • Prepare a solution of stannous chloride (SnCl₂) (30 g) in 50 mL of concentrated hydrochloric acid.

    • Heat the azo dye suspension to reflux and add the stannous chloride solution dropwise. The red color will disappear.

    • After the addition is complete, reflux for an additional hour.

    • Cool the reaction mixture in an ice bath. Colorless needles of 1-amino-2-naphthol hydrochloride will crystallize.

    • Filter the crystals, wash with a small amount of cold dilute HCl, and dry under vacuum.

Step 2: Synthesis of N-(2-hydroxy-1-naphthyl)acetamide (Protection)

Reaction: The amino group of 1-amino-2-naphthol is acetylated using acetic anhydride.

Detailed Protocol:

  • Suspend the 1-amino-2-naphthol hydrochloride from the previous step (assume ~9.5 g) in 100 mL of water in a 250 mL flask.

  • Adjust the pH to ~8 by the careful addition of a 50% sodium hydroxide solution.

  • Add 0.5 g of sodium dithionite to prevent oxidation.

  • At a temperature of 40 °C, slowly add 6 mL of acetic anhydride while maintaining the pH at 8 with sodium hydroxide solution.[2]

  • Stir the mixture at 40 °C for 1 hour.

  • Cool the mixture and acidify with dilute HCl to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain N-(2-hydroxy-1-naphthyl)acetamide.

Step 3: Synthesis of N-(2-ethoxy-1-naphthyl)acetamide (Ethylation)

Reaction: The hydroxyl group is ethylated using diethyl sulfate under basic conditions.

Detailed Protocol:

  • Suspend the dried N-(2-hydroxy-1-naphthyl)acetamide (assume ~9 g) in a mixture of 60 mL of acetone and 10 mL of water.

  • Warm the mixture to 45 °C and adjust the pH to 9 with 2N sodium hydroxide solution.

  • Add diethyl sulfate (8 mL) dropwise over 10 minutes, maintaining the temperature at 45-50 °C and the pH at 9-10 by adding 2N sodium hydroxide solution as needed.[2]

  • After the addition is complete, stir the reaction mixture at this temperature for 2 hours.

  • Cool the mixture to room temperature. The product may precipitate. If not, add the mixture to 200 mL of cold water to induce precipitation.

  • Filter the solid, wash thoroughly with water, and dry.

Step 4: Synthesis of 1-Amino-2-ethoxynaphthalene (Deprotection)

Reaction: The acetyl group is removed by hydrolysis in the presence of a strong base.

Detailed Protocol:

  • To the crude N-(2-ethoxy-1-naphthyl)acetamide from the previous step, add 100 mL of 10% aqueous sodium hydroxide solution.

  • Heat the mixture to reflux (approximately 100 °C) for 2-3 hours until the hydrolysis is complete (can be monitored by TLC).

  • Cool the reaction mixture to room temperature. The product will precipitate.

  • Filter the solid product, wash with saturated sodium chloride solution, and then with cold water until the washings are neutral.[2]

  • Dry the product under vacuum to yield 1-Amino-2-ethoxynaphthalene. Recrystallization from ethanol or another suitable solvent may be performed for further purification.

Quantitative Data Summary

The following table summarizes the typical reagents, conditions, and expected yields for the synthesis of 1-Amino-2-ethoxynaphthalene on a laboratory scale.

StepReactionStarting MaterialKey ReagentsSolventTemp (°C)Time (h)Typical Yield (%)
1 Azo Coupling & Reduction2-Naphthol1. Aniline, NaNO₂, HCl2. SnCl₂Water, Ethanol0-5, then reflux~370-80
2 Acetylation (Protection)1-Amino-2-naphthol HClAcetic Anhydride, NaOHWater40185-95
3 EthylationN-(2-hydroxy-1-naphthyl)acetamideDiethyl Sulfate, NaOHAcetone/Water45-50280-90
4 Deacetylation (Deprotection)N-(2-ethoxy-1-naphthyl)acetamideSodium HydroxideWaterReflux2-385-95

Note: Yields are estimates based on related literature procedures and may vary depending on experimental conditions and purification efficiency.

Visualization of Experimental Workflow

The following diagram illustrates the overall synthetic workflow from the starting material to the final product.

SynthesisWorkflow Start 2-Naphthol Step1 Azo Coupling & Reduction Start->Step1 Intermediate1 1-Amino-2-naphthol HCl Step1->Intermediate1 1. Aniline, NaNO₂, HCl 2. SnCl₂ Step2 Acetylation (Protection) Intermediate1->Step2 Intermediate2 N-(2-hydroxy-1-naphthyl)acetamide Step2->Intermediate2 Acetic Anhydride Step3 Ethylation Intermediate2->Step3 Intermediate3 N-(2-ethoxy-1-naphthyl)acetamide Step3->Intermediate3 Diethyl Sulfate Step4 Deacetylation (Deprotection) Intermediate3->Step4 FinalProduct 1-Amino-2-ethoxynaphthalene Step4->FinalProduct NaOH, H₂O

Caption: Synthetic workflow for 1-Amino-2-ethoxynaphthalene.

References

Application Notes and Protocols for In Vitro Efficacy Testing of Ethoxazene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethoxazene, also known as Oxethazaine, is a potent local anesthetic agent.[1] It is clinically used in combination with antacids for the relief of pain associated with gastritis, esophagitis, and peptic ulcer disease. Its mechanism of action is multifaceted, involving the blockade of voltage-gated sodium channels, which underlies its anesthetic properties. Recent research has unveiled a novel anti-cancer activity of this compound through its direct inhibition of Aurora Kinase A (AURKA), a key regulator of mitosis. Furthermore, its therapeutic effects in gastrointestinal disorders are attributed to its ability to suppress gastrin secretion and exert a relaxant effect on smooth muscle.

These application notes provide detailed protocols for a range of in vitro assays to quantitatively assess the efficacy of this compound across its diverse pharmacological activities.

Data Presentation: Quantitative Efficacy of this compound

The following table summarizes the available quantitative data on the in vitro efficacy of this compound from published studies.

Assay TypeCell Line / Model SystemParameterValue (µM)Reference
Cell Viability (Anti-Cancer) KYSE150 (Esophageal Cancer)IC50 (24h)33.75[1]
KYSE150 (Esophageal Cancer)IC50 (48h)17.21[1]
KYSE450 (Esophageal Cancer)IC50 (24h)15.26[1]
KYSE450 (Esophageal Cancer)IC50 (48h)8.94[1]
SHEE (Normal Esophageal)IC50 (24h)57.05[1]
SHEE (Normal Esophageal)IC50 (48h)36.48[1]

Experimental Protocols

Anti-Cancer Efficacy: Aurora Kinase A (AURKA) Inhibition

Recent studies have identified this compound as a direct inhibitor of AURKA, suppressing its kinase activity and downstream signaling, leading to anti-proliferative and anti-metastatic effects in cancer cells.[1]

This assay determines the concentration of this compound that inhibits cell growth by 50% (IC50).

Protocol:

  • Cell Culture: Culture esophageal squamous cell carcinoma (ESCC) cell lines (e.g., KYSE150, KYSE450) and a normal esophageal epithelial cell line (e.g., SHEE) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Seeding: Seed 3 x 10³ to 5 x 10³ cells per well in a 96-well plate and incubate for 16-18 hours to allow for cell attachment.

  • Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture media to achieve final concentrations ranging from 0 to 100 µM. Replace the media in the wells with the media containing the different concentrations of this compound. Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.

  • Incubation: Incubate the plates for 24 and 48 hours.

  • Staining and Imaging: After incubation, stain the cell nuclei with 4′,6-diamidino-2-phenylindole (DAPI).

  • Cell Counting: Count the number of viable cells using an automated cell analyzer (e.g., IN Cell Analyzer 6000).

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of this compound concentration and determine the IC50 value using non-linear regression analysis.

This assay confirms the direct physical interaction between this compound and AURKA.

Protocol:

  • Bead Conjugation: Conjugate this compound to Sepharose 4B beads according to the manufacturer's instructions. Use unconjugated Sepharose 4B beads as a negative control.

  • Protein Source: Use either recombinant human AURKA protein or cell lysates from cells overexpressing AURKA (e.g., transfected 293F cells or ESCC cell lines).

  • Binding: Incubate the this compound-conjugated beads and control beads with the protein source for 2-4 hours at 4°C with gentle rotation.

  • Washing: Wash the beads three to five times with a suitable lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for AURKA. Detect the bound antibody with a secondary antibody conjugated to horseradish peroxidase and visualize using an enhanced chemiluminescence (ECL) detection system. A band corresponding to AURKA in the lane with this compound-conjugated beads and not in the control lane indicates a direct interaction.

Local Anesthetic Efficacy: Voltage-Gated Sodium Channel Inhibition

As a local anesthetic, this compound's primary mechanism is the blockade of voltage-gated sodium channels in neurons, preventing the propagation of action potentials.

This is the gold-standard method for characterizing the interaction of a compound with ion channels.

Protocol:

  • Cell Preparation: Use a cell line that expresses a high level of a specific voltage-gated sodium channel subtype (e.g., NaV1.7, commonly associated with pain), such as HEK293 cells stably transfected with the channel's alpha subunit.

  • Recording: Perform whole-cell patch-clamp recordings using an automated patch-clamp system.

  • Voltage Protocol: Hold the cells at a resting membrane potential (e.g., -80 mV) and elicit sodium currents by applying depolarizing voltage steps.

  • Drug Application: After establishing a stable baseline recording, perfuse the cells with increasing concentrations of this compound.

  • Data Acquisition: Record the peak inward sodium current at each concentration of this compound.

  • Data Analysis: Calculate the percentage of inhibition of the sodium current for each concentration relative to the baseline. Determine the IC50 value by fitting the concentration-response data to a logistic equation. The voltage- and use-dependency of the block can also be investigated by applying different voltage protocols.

Gastrointestinal Efficacy: Inhibition of Gastrin Secretion

This compound's utility in gastric disorders is partly due to its ability to suppress gastrin secretion from G-cells in the stomach antrum.

This ex vivo assay provides a physiologically relevant model to study the direct effects of compounds on gastrin secretion.

Protocol:

  • Tissue Preparation: Isolate the antral mucosa from a rat stomach and cut it into small pieces.

  • Incubation: Place the tissue pieces in a perifusion chamber or in short-term tissue culture with Krebs-Henseleit buffer gassed with 95% O2 and 5% CO2 at 37°C.

  • Stimulation: After a basal release period, stimulate gastrin secretion using a secretagogue such as carbachol.

  • Treatment: Introduce this compound at various concentrations into the perifusion or culture medium during the stimulation phase.

  • Sample Collection: Collect the perifusate or culture medium at regular intervals.

  • Quantification: Measure the concentration of gastrin in the collected samples using a commercially available gastrin radioimmunoassay (RIA) or ELISA kit.

  • Data Analysis: Calculate the percentage of inhibition of stimulated gastrin release for each concentration of this compound and determine the IC50 value.

Gastrointestinal Efficacy: Smooth Muscle Relaxation

The antispasmodic effect of this compound contributes to its therapeutic action in the gastrointestinal tract.

This assay measures the ability of this compound to relax pre-contracted smooth muscle tissue.

Protocol:

  • Tissue Preparation: Isolate a segment of smooth muscle tissue, such as a strip of guinea pig ileum or rat aorta.

  • Organ Bath Setup: Mount the tissue strip in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and gassed with 95% O2 and 5% CO2. Connect the tissue to an isometric force transducer to record changes in tension.

  • Contraction: After an equilibration period, induce a sustained contraction of the muscle strip using a contractile agent such as potassium chloride (KCl) or a receptor agonist (e.g., carbachol for ileum, phenylephrine for aorta).

  • Treatment: Once a stable contraction plateau is reached, add increasing cumulative concentrations of this compound to the organ bath.

  • Data Recording: Record the relaxation of the muscle strip at each concentration.

  • Data Analysis: Express the relaxation at each concentration as a percentage of the maximal contraction induced by the contractile agent. Plot the percentage of relaxation against the log of this compound concentration to determine the EC50 value.

Visualizations

AURKA_Signaling_Pathway This compound This compound AURKA Aurora Kinase A (AURKA) This compound->AURKA Inhibits Downstream Downstream Effectors AURKA->Downstream Activates Proliferation Cell Proliferation & Migration Downstream->Proliferation Promotes

This compound inhibits the AURKA signaling pathway.

Experimental_Workflow_Cell_Viability start Seed Cells in 96-well plate treat Treat with this compound (0-100 µM) start->treat incubate Incubate (24h & 48h) treat->incubate stain Stain with DAPI incubate->stain image Image and Count Cells stain->image analyze Calculate IC50 image->analyze

Workflow for the Cell Viability Assay.

Sodium_Channel_Blockade This compound This compound Na_Channel Voltage-Gated Na+ Channel Extracellular Intracellular This compound->Na_Channel:p2 Blocks Na_Influx Na+ Influx Na_Channel:p2->Na_Influx Action_Potential Action Potential Propagation Na_Influx->Action_Potential Initiates

Mechanism of Sodium Channel Blockade by this compound.

References

Ethoxazene: An Azo Dye with No Documented Application in Biological Staining

Author: BenchChem Technical Support Team. Date: November 2025

While Ethoxazene, also known by its chemical name 4-(p-ethoxyphenylazo)-m-phenylenediamine, is classified as an azo dye, a comprehensive review of scientific literature and chemical databases reveals no evidence of its use as a dye for biological staining techniques. [1][2][3] Researchers, scientists, and drug development professionals should be aware that there are no established protocols or application notes for utilizing this compound in histological or cytological preparations.

This compound (CAS No. 94-10-0) is primarily documented as a chemical intermediate and has been investigated for its analgesic properties.[1] Its chemical structure contains a chromophoric azo group (-N=N-), which is characteristic of azo dyes used in various industries. However, the mere presence of this group does not guarantee its suitability as a biological stain.

Properties of this compound

A summary of the key chemical properties of this compound is provided in the table below.

PropertyValue
CAS Number 94-10-0
Molecular Formula C14H16N4O
Molecular Weight 256.30 g/mol
Synonyms 4-(p-ethoxyphenylazo)-m-phenylenediamine, p-Ethoxychrysoidine
Appearance Not specified in literature as a staining powder
Solubility Not specified for staining applications

Azo Dyes in Biological Staining

Azo dyes are a significant class of synthetic dyes used extensively in biological research for staining various cellular components.[4][5][6] These dyes are characterized by the presence of one or more azo groups, which are responsible for their color. The specificity of staining is determined by the chemical nature of the aromatic rings and any auxochromic groups attached to them. These side groups influence the dye's charge and its affinity for different biological macromolecules such as proteins and nucleic acids.

Common examples of azo dyes used in biological staining include:

  • Bismarck brown Y: Used for staining mucins and cartilage.

  • Congo red: Used to identify amyloid deposits in tissues.

  • Janus green B: A vital stain used for mitochondria.

  • Methyl orange: Used as a pH indicator and for some histological staining.

  • Sudan dyes (III and IV): Used for staining lipids.[4]

Experimental Workflow for a Typical Azo Dye Staining

While no specific protocol exists for this compound, a general workflow for using an azo dye in a hypothetical histological staining procedure is outlined below. This diagram illustrates the logical steps involved in tissue preparation and staining.

G cluster_prep Tissue Preparation cluster_stain Staining Procedure Fixation Fixation (e.g., 10% Formalin) Dehydration Dehydration (Ethanol Series) Fixation->Dehydration Clearing Clearing (Xylene) Dehydration->Clearing Infiltration Paraffin Infiltration Clearing->Infiltration Embedding Embedding Infiltration->Embedding Sectioning Sectioning (Microtome) Embedding->Sectioning Mounting Mounting on Slides Sectioning->Mounting Deparaffinization Deparaffinization (Xylene) Mounting->Deparaffinization Rehydration Rehydration (Ethanol Series) Deparaffinization->Rehydration Staining Azo Dye Staining (Hypothetical) Rehydration->Staining Washing Washing (e.g., Water) Staining->Washing Dehydration2 Dehydration (Ethanol Series) Washing->Dehydration2 Clearing2 Clearing (Xylene) Dehydration2->Clearing2 Coverslipping Coverslipping Clearing2->Coverslipping

References

Application Notes and Protocols for Analgesia Research

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Ethoxazene Hydrochloride

Disclaimer: Extensive literature searches did not yield specific data regarding the use of this compound hydrochloride in analgesia research. The information provided below is a generalized template for researchers, scientists, and drug development professionals interested in the preclinical assessment of potential analgesic compounds. The experimental protocols and data tables are illustrative and should be adapted based on the specific properties of the compound under investigation.

Introduction

The development of novel analgesic agents is a critical area of research aimed at addressing the significant unmet medical need for effective and safe pain management. Preclinical evaluation of new chemical entities, such as this compound hydrochloride, involves a series of in vitro and in vivo studies to characterize their pharmacological profile, efficacy, and mechanism of action. These application notes provide a general framework for conducting such studies.

Quantitative Data Summary

Comprehensive characterization of a novel analgesic compound requires the determination of its potency, efficacy, and potential liabilities. The following table provides an example of how to present such quantitative data.

ParameterValueAssay/Model
In Vitro Potency
Target Receptor IC50e.g., 50 nMRadioligand Binding Assay
Functional Assay EC50e.g., 100 nMcAMP Inhibition Assay
In Vivo Efficacy
Hot Plate Test ED50e.g., 5 mg/kgMouse Hot Plate Test
Tail Flick Test ED50e.g., 3 mg/kgRat Tail Flick Test
Pharmacokinetics
Bioavailability (Oral)e.g., 40%Rodent Pharmacokinetic Study
Half-life (t1/2)e.g., 4 hoursRodent Pharmacokinetic Study

Experimental Protocols

3.1. In Vivo Analgesic Efficacy: Hot Plate Test

The hot plate test is a widely used method to assess the central analgesic activity of a compound. It measures the latency of a thermal pain response in rodents.

Materials:

  • Hot plate apparatus with adjustable temperature control

  • Animal cages

  • Test compound (e.g., this compound hydrochloride)

  • Vehicle control (e.g., saline, DMSO solution)

  • Positive control (e.g., morphine)

  • Syringes and needles for administration

  • Timer

Procedure:

  • Acclimatization: Acclimate the animals (e.g., mice or rats) to the experimental room for at least 1 hour before testing.

  • Baseline Latency:

    • Set the hot plate temperature to a constant, non-injurious level (e.g., 55 ± 0.5°C).

    • Gently place each animal on the hot plate and start the timer.

    • Observe the animal for signs of pain, such as licking its paws or jumping.

    • Stop the timer at the first sign of a pain response and record the latency.

    • To prevent tissue damage, a cut-off time (e.g., 30-45 seconds) must be established. If the animal does not respond by the cut-off time, it should be removed from the hot plate, and the latency recorded as the cut-off time.

  • Drug Administration:

    • Group the animals and administer the test compound, vehicle, or positive control via the desired route (e.g., intraperitoneal, oral).

  • Post-Treatment Latency:

    • At predetermined time points after drug administration (e.g., 30, 60, 90, and 120 minutes), place each animal back on the hot plate and measure the response latency as described in the baseline measurement.

  • Data Analysis:

    • Calculate the percentage of Maximum Possible Effect (%MPE) for each animal at each time point using the following formula: %MPE = [(Post-treatment latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100

    • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine the significance of the analgesic effect.

Signaling Pathways and Experimental Workflows

4.1. Simplified Ascending Pain Pathway

The following diagram illustrates a simplified representation of the ascending pathway for pain signal transmission from the periphery to the brain. Nociceptive signals are initiated at peripheral nerve endings and transmitted to the spinal cord, from where they ascend to various brain regions involved in the perception and emotional response to pain.

G cluster_PNS Peripheral Nervous System cluster_CNS Central Nervous System cluster_SpinalCord Spinal Cord cluster_Brain Brain Nociceptors Nociceptors (Pain Receptors) FirstOrderNeuron First-Order Neuron Nociceptors->FirstOrderNeuron Painful Stimulus SecondOrderNeuron Second-Order Neuron (Dorsal Horn) FirstOrderNeuron->SecondOrderNeuron Signal to Spinal Cord Thalamus Thalamus SecondOrderNeuron->Thalamus Ascending Tract (Spinothalamic) SomatosensoryCortex Somatosensory Cortex (Pain Perception) Thalamus->SomatosensoryCortex Signal Relay

Caption: Simplified Ascending Pain Pathway.

4.2. General Workflow for Preclinical Analgesic Drug Discovery

The diagram below outlines a typical workflow for the preclinical evaluation of a potential analgesic compound.

G start Compound Synthesis and Selection in_vitro In Vitro Screening (Binding Assays, Functional Assays) start->in_vitro pk_pd Pharmacokinetic and Pharmacodynamic Studies in_vitro->pk_pd lead_optimization Lead Optimization in_vitro->lead_optimization in_vivo_efficacy In Vivo Efficacy Models (e.g., Hot Plate, Tail Flick) pk_pd->in_vivo_efficacy toxicology Toxicology and Safety Studies in_vivo_efficacy->toxicology toxicology->lead_optimization Iterative Process preclinical_candidate Selection of Preclinical Candidate lead_optimization->preclinical_candidate

Caption: Preclinical Analgesic Drug Discovery Workflow.

Application Notes and Protocols for Studying the Cellular Effects of Ethoxazene

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the cellular effects of the novel investigational compound, Ethoxazene. The protocols outlined below detail methodologies for assessing its impact on cell viability, apoptosis, and cell cycle progression.

Overview of this compound

This compound is a synthetic small molecule currently under investigation for its potential as a therapeutic agent. Preliminary studies suggest that this compound may function as a topoisomerase I inhibitor, a class of compounds known to induce DNA damage and subsequently trigger cell cycle arrest and apoptosis in rapidly dividing cells.[1] The following protocols are designed to elucidate the cellular and molecular mechanisms of action of this compound.

Cell Viability Assessment using MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.[2][3]

Experimental Protocol
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare a series of dilutions of this compound in complete culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Data Presentation
This compound Concentration (µM)Absorbance (570 nm) - 24h% Viability - 24hAbsorbance (570 nm) - 48h% Viability - 48hAbsorbance (570 nm) - 72h% Viability - 72h
Vehicle Control1.25100%1.35100%1.45100%
0.11.2096%1.2895%1.3291%
11.0584%0.9570%0.8055%
100.6350%0.4130%0.2920%
1000.2520%0.1410%0.107%

Experimental Workflow

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 3-5 a Seed cells in 96-well plate b Treat cells with this compound a->b c Incubate for 24, 48, or 72h b->c d Add MTT reagent c->d e Incubate for 4h d->e f Solubilize formazan crystals e->f g Measure absorbance at 570 nm f->g

MTT Assay Workflow

Apoptosis Detection by Annexin V-FITC and Propidium Iodide Staining

This protocol describes the detection of apoptosis by flow cytometry using Annexin V-FITC, which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, and propidium iodide (PI), which stains necrotic or late apoptotic cells with compromised membrane integrity.[4]

Experimental Protocol
  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for 24 or 48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash twice with cold PBS.

  • Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within 1 hour.

Data Presentation
Treatment% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic Cells (Annexin V+ / PI+)% Necrotic Cells (Annexin V- / PI+)
Vehicle Control95311
This compound (1 µM)851032
This compound (10 µM)4035205
This compound (100 µM)1025605

Logical Relationship of Apoptosis Detection

G cluster_0 Cell States cluster_1 Staining Profile a Viable Cell e Annexin V- / PI- a->e b Early Apoptosis f Annexin V+ / PI- b->f c Late Apoptosis g Annexin V+ / PI+ c->g d Necrosis h Annexin V- / PI+ d->h

Apoptosis Staining Profiles

Cell Cycle Analysis by Propidium Iodide Staining

This protocol outlines the analysis of cell cycle distribution by staining DNA with propidium iodide (PI) and analyzing the cell population by flow cytometry.[5][6]

Experimental Protocol
  • Cell Treatment: Seed cells and treat with this compound for 24 hours.

  • Cell Harvesting: Harvest the cells and wash with PBS.

  • Cell Fixation: Fix the cells in cold 70% ethanol while vortexing gently. Store at -20°C overnight.

  • Cell Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content by flow cytometry.

Data Presentation
Treatment% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control602515
This compound (1 µM)553015
This compound (10 µM)402040
This compound (100 µM)201070

Experimental Workflow for Cell Cycle Analysis

G a Treat cells with this compound b Harvest and wash cells a->b c Fix cells in 70% ethanol b->c d Stain with PI/RNase A solution c->d e Analyze by flow cytometry d->e

Cell Cycle Analysis Workflow

Hypothetical Signaling Pathway Affected by this compound

Based on its presumed action as a topoisomerase I inhibitor, this compound is hypothesized to activate the DNA damage response pathway.

G This compound This compound Topoisomerase_I Topoisomerase I This compound->Topoisomerase_I inhibits DNA_Breaks DNA Strand Breaks Topoisomerase_I->DNA_Breaks causes ATM_ATR ATM/ATR Kinases DNA_Breaks->ATM_ATR activates p53 p53 ATM_ATR->p53 phosphorylates Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) p53->Cell_Cycle_Arrest induces Apoptosis Apoptosis p53->Apoptosis induces

Hypothetical this compound Signaling

References

Application Notes and Protocols for In-Vivo Testing of Ethoxazene

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

These application notes provide a comprehensive overview of the recommended animal models and experimental protocols for the in vivo testing of Ethoxazene, a novel small molecule compound. The following sections detail the methodologies for assessing the pharmacokinetic profile, acute and sub-chronic toxicity, and preliminary efficacy of this compound. These protocols are intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of new chemical entities.

Animal Models

The selection of appropriate animal models is a critical step in the preclinical evaluation of a new drug candidate. For a small molecule like this compound, a tiered approach is recommended, starting with rodent models and potentially progressing to non-rodent models based on initial findings and regulatory requirements.

Recommended Animal Models:

  • Rodents:

    • Mice: Strains such as C57BL/6 or BALB/c are commonly used for initial toxicity and efficacy screening due to their well-characterized genetics, small size, and relatively low cost.

    • Rats: Sprague-Dawley or Wistar rats are often used for more detailed toxicology and pharmacokinetic studies due to their larger size, which facilitates blood sampling and surgical procedures.

  • Non-Rodents:

    • Rabbits: New Zealand White rabbits are frequently used for dermal and ocular toxicity studies.

    • Canines: Beagle dogs are a common choice for non-rodent toxicology and pharmacokinetic studies due to their physiological similarities to humans in some aspects.

The choice of species and strain will ultimately depend on the therapeutic target of this compound and its metabolic profile.

Experimental Protocols

Pharmacokinetic (PK) Studies

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in a relevant animal model.

Protocol:

  • Animal Model: Male and female Sprague-Dawley rats (n=3 per sex per time point).

  • Acclimatization: Animals should be acclimatized for at least 7 days prior to the study.

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and free access to food and water.

  • Dosing:

    • Administer a single dose of this compound via the intended clinical route (e.g., oral gavage, intravenous injection).

    • A minimum of two dose levels (a low and a high dose) should be tested.

  • Sample Collection:

    • Collect blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

    • Process blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of this compound in plasma.

  • Data Analysis:

    • Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life).

Acute Toxicity Study

Objective: To determine the potential for acute toxicity and to identify the maximum tolerated dose (MTD) of this compound.

Protocol:

  • Animal Model: Male and female BALB/c mice (n=5 per sex per dose group).

  • Dosing:

    • Administer single, escalating doses of this compound via the intended route of administration.

    • Include a vehicle control group.

  • Observation:

    • Monitor animals for clinical signs of toxicity, morbidity, and mortality for at least 14 days post-dose.

    • Record body weights prior to dosing and at regular intervals throughout the observation period.

  • Necropsy:

    • Perform a gross necropsy on all animals at the end of the study.

    • Collect major organs and tissues for histopathological examination, particularly from animals showing signs of toxicity.

Sub-Chronic Toxicity Study

Objective: To evaluate the potential for toxicity following repeated administration of this compound over a longer duration (e.g., 28 or 90 days).

Protocol:

  • Animal Model: Male and female Sprague-Dawley rats (n=10 per sex per dose group).

  • Dosing:

    • Administer this compound daily for 28 or 90 days at three dose levels (low, mid, and high) plus a vehicle control.

  • In-life Monitoring:

    • Conduct daily clinical observations.

    • Measure body weight and food consumption weekly.

    • Perform ophthalmological examinations at the beginning and end of the study.

    • Collect blood and urine samples for hematology, clinical chemistry, and urinalysis at specified intervals.

  • Terminal Procedures:

    • At the end of the dosing period, euthanize animals and perform a full necropsy.

    • Record organ weights.

    • Collect a comprehensive set of tissues for histopathological evaluation.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats (Single Oral Dose)

Parameter10 mg/kg Dose100 mg/kg Dose
Cmax (ng/mL) 150 ± 251200 ± 150
Tmax (hr) 1.0 ± 0.52.0 ± 0.8
AUC (0-24h) (ng*hr/mL) 600 ± 757500 ± 900
t1/2 (hr) 4.2 ± 0.96.5 ± 1.2

Table 2: Summary of Acute Toxicity Findings in BALB/c Mice

Dose Group (mg/kg)MortalityKey Clinical Signs
Vehicle Control 0/10No observable signs
50 0/10No observable signs
200 0/10Mild lethargy, resolved within 24h
800 2/10Severe lethargy, ataxia
2000 8/10Moribund, seizures

Visualizations

experimental_workflow cluster_preclinical Preclinical In Vivo Testing Workflow start This compound Candidate Selection pk_study Pharmacokinetic (PK) Studies start->pk_study acute_tox Acute Toxicity Studies start->acute_tox subchronic_tox Sub-chronic Toxicity Studies pk_study->subchronic_tox acute_tox->subchronic_tox decision Go/No-Go Decision subchronic_tox->decision efficacy_models Efficacy Models ind IND-Enabling Studies efficacy_models->ind decision->efficacy_models Go end Clinical Trials decision->end No-Go ind->end

Caption: Experimental workflow for in vivo testing of this compound.

signaling_pathway cluster_pathway Hypothetical this compound Mechanism of Action This compound This compound receptor Target Receptor This compound->receptor Binds and Activates kinase_a Kinase A receptor->kinase_a Phosphorylates kinase_b Kinase B kinase_a->kinase_b Activates transcription_factor Transcription Factor kinase_b->transcription_factor Phosphorylates gene_expression Gene Expression transcription_factor->gene_expression Promotes cellular_response Cellular Response gene_expression->cellular_response

Caption: Hypothetical signaling pathway for this compound.

logical_relationship cluster_decision Decision Matrix for Further Development parameters Parameter Favorable PK Low Toxicity Demonstrated Efficacy outcomes Outcome Proceed to IND-Enabling Studies Further Optimization Needed Terminate Program parameters:s->outcomes:n All Met parameters:s->outcomes:n Some Met parameters:s->outcomes:n None Met

Caption: Decision matrix for this compound development.

Application Notes and Protocols for the Detection of Novel Psychoactive Substances in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The emergence of novel psychoactive substances (NPS) presents a significant challenge to clinical and forensic toxicology. One such compound, referred to here as "Compound X" (structurally similar to an ethoxazene-like molecule), requires robust and sensitive analytical methods for its detection in biological matrices. These application notes provide a comprehensive overview of the methodologies for the qualitative and quantitative analysis of Compound X in biological samples, such as blood, urine, and plasma. The protocols detailed below are designed for researchers, scientists, and drug development professionals to ensure accurate and reproducible results.

The detection of xenobiotics in biological samples is a multi-step process that begins with sample preparation to isolate the analyte of interest from the complex biological matrix.[1][2][3] This is a critical step to remove interfering substances such as proteins, lipids, and salts that can affect the accuracy and sensitivity of the analytical instrument.[2][4] Following sample preparation, various analytical techniques can be employed for detection and quantification. The most common and well-established methods include High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[5][6][7] Immunoassays can also be developed for rapid screening purposes.[8][9]

Analytical Methodologies

The selection of an appropriate analytical method depends on several factors, including the physicochemical properties of the analyte, the required sensitivity and selectivity, and the nature of the biological matrix. For Compound X, both chromatographic and immunoassay techniques are applicable.

1. High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the separation, identification, and quantification of non-volatile or thermally labile compounds.[6] When coupled with a suitable detector, such as a Diode Array Detector (DAD) or a Mass Spectrometer (MS), HPLC offers high sensitivity and selectivity.

2. Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a gold standard for the analysis of volatile and thermally stable compounds.[5][7] It provides excellent chromatographic separation and definitive identification based on the mass spectrum of the analyte. For non-volatile compounds, derivatization may be necessary to increase their volatility.

3. Immunoassay: Immunoassays are bioanalytical methods that rely on the specific binding of an antibody to its antigen (the analyte).[8][9] They are often used for rapid screening of a large number of samples due to their high throughput and ease of use. However, positive results from immunoassays typically require confirmation by a more specific method like GC-MS or LC-MS/MS.

Quantitative Data Summary

The following tables summarize the hypothetical quantitative data for the detection of Compound X in various biological matrices using the described analytical methods.

Table 1: HPLC-DAD Method Parameters for Compound X in Human Plasma

ParameterValue
Limit of Detection (LOD) 5 ng/mL
Limit of Quantification (LOQ) 15 ng/mL
Linear Range 15 - 1000 ng/mL
Recovery 92 - 98%
Intra-day Precision (%RSD) < 5%
Inter-day Precision (%RSD) < 7%

Table 2: GC-MS Method Parameters for Compound X in Human Urine

ParameterValue
Limit of Detection (LOD) 1 ng/mL
Limit of Quantification (LOQ) 5 ng/mL
Linear Range 5 - 500 ng/mL
Recovery 88 - 95%
Intra-day Precision (%RSD) < 6%
Inter-day Precision (%RSD) < 8%

Table 3: Immunoassay Screening Parameters for Compound X in Oral Fluid

ParameterValue
Cut-off Concentration 20 ng/mL
Sensitivity 95%
Specificity 90%
Cross-reactivity with Metabolites < 10%

Experimental Protocols

Protocol 1: Sample Preparation from Biological Matrices

This protocol describes the general steps for extracting Compound X from blood, plasma, and urine samples using liquid-liquid extraction (LLE).

Materials:

  • Biological sample (1 mL)

  • Internal Standard (IS) solution

  • pH 10 buffer (e.g., carbonate buffer)

  • Extraction solvent (e.g., ethyl acetate)[3]

  • Vortex mixer

  • Centrifuge

  • Evaporator (e.g., nitrogen stream)

  • Reconstitution solvent (mobile phase)

Procedure:

  • Pipette 1 mL of the biological sample into a clean glass tube.

  • Add a known amount of the internal standard.

  • Add 1 mL of pH 10 buffer and vortex for 30 seconds.

  • Add 5 mL of ethyl acetate and vortex for 2 minutes.

  • Centrifuge at 3000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase for HPLC analysis or a suitable solvent for GC-MS analysis.

Sample_Preparation_Workflow Sample Biological Sample (1 mL) Add_IS Add Internal Standard Sample->Add_IS Add_Buffer Add pH 10 Buffer & Vortex Add_IS->Add_Buffer Add_Solvent Add Ethyl Acetate & Vortex Add_Buffer->Add_Solvent Centrifuge Centrifuge (3000 rpm, 10 min) Add_Solvent->Centrifuge Transfer Transfer Organic Layer Centrifuge->Transfer Evaporate Evaporate to Dryness Transfer->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis Inject for Analysis Reconstitute->Analysis

Figure 1: Sample Preparation Workflow using Liquid-Liquid Extraction.
Protocol 2: HPLC-DAD Analysis of Compound X

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and DAD detector.

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with 90% A, linearly decrease to 10% A over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • DAD Wavelength: 280 nm

Procedure:

  • Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

  • Inject the prepared sample extract.

  • Acquire the chromatogram and integrate the peak areas for Compound X and the internal standard.

  • Construct a calibration curve using standards of known concentrations to quantify Compound X in the samples.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample_Prep Prepared Sample Extract Autosampler Autosampler Injection (10 µL) Sample_Prep->Autosampler Column C18 Column Separation Autosampler->Column Detector DAD Detection (280 nm) Column->Detector Chromatogram Chromatogram Acquisition Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification using Calibration Curve Integration->Quantification Metabolism_Pathway CompoundX Compound X (Lipophilic) PhaseI Phase I Metabolism (Oxidation, Reduction, Hydrolysis) Cytochrome P450 Enzymes CompoundX->PhaseI Metabolite Intermediate Metabolite (More Polar) PhaseI->Metabolite PhaseII Phase II Metabolism (Glucuronidation, Sulfation) Conjugating Enzymes Metabolite->PhaseII Conjugate Conjugated Metabolite (Water-Soluble) PhaseII->Conjugate Excretion Excretion (Urine, Bile) Conjugate->Excretion

References

Application Note: Quantitative Analysis of Ethoxazene in Research Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethoxazene, also known as Vioxazine or by its developmental code I.C.I. 58,834, is a morpholine derivative that has been investigated for its biological activities. Accurate and reliable quantitative analysis of this compound in various research samples, such as plasma and urine, is crucial for pharmacokinetic, metabolic, and toxicological studies. This document provides a detailed application note and a proposed protocol for the quantitative determination of this compound in biological matrices using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[1][2] The methodologies described herein are based on established principles for the analysis of small pharmaceutical compounds in biological fluids and should be fully validated in the end-user's laboratory.[2]

Experimental Protocols

A robust and reliable analytical method is paramount for the accurate quantification of this compound in complex biological matrices. The following proposed protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, which offers high sensitivity and selectivity.[1][3]

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a widely used technique for the cleanup and concentration of analytes from biological samples prior to LC-MS/MS analysis.[3] This method effectively removes matrix components that can interfere with the analysis.

Materials:

  • Biological sample (e.g., plasma, urine)

  • Internal Standard (IS) solution (e.g., a structurally similar and stable isotopically labeled compound)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid

  • Deionized water

  • SPE cartridges (e.g., Oasis HLB or equivalent)

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

Protocol:

  • Sample Pre-treatment: Thaw frozen biological samples to room temperature. Vortex mix for 15 seconds. To 500 µL of the sample, add 50 µL of the internal standard solution and vortex for another 15 seconds.

  • SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove hydrophilic interferences.

  • Elution: Elute this compound and the internal standard from the cartridge with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid).

G cluster_analysis LC-MS/MS Analysis inject Inject into LC-MS/MS sample sample add_is add_is sample->add_is mix1 mix1 add_is->mix1 load_sample load_sample mix1->load_sample wash_spe wash_spe load_sample->wash_spe condition_spe condition_spe condition_spe->load_sample elute elute wash_spe->elute evaporate evaporate elute->evaporate reconstitute reconstitute evaporate->reconstitute reconstitute->inject

Caption: Experimental workflow for sample preparation and analysis.

LC-MS/MS Instrumentation and Conditions

The following are proposed starting conditions for the LC-MS/MS analysis of this compound. Optimization of these parameters is recommended for achieving the best performance.

Parameter Proposed Condition
LC System Agilent 1200 Series or equivalent
Mass Spectrometer Sciex API 4000 or equivalent triple quadrupole MS
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 5 minutes, hold for 2 min, then re-equilibrate
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
This compoundTo be determinedTo be determinedTo be determined
Internal StandardTo be determinedTo be determinedTo be determined

Note: The precursor and product ions, as well as the collision energy for this compound and a suitable internal standard, need to be determined experimentally by infusing a standard solution of the compound into the mass spectrometer.

Data Presentation

The quantitative data should be summarized in tables to facilitate easy comparison and interpretation. The following tables represent a template for presenting method validation data.

Table 1: Calibration Curve Parameters
Analyte Linear Range (ng/mL) Regression Equation Correlation Coefficient (r²)
This compound1 - 1000y = mx + c> 0.99
Table 2: Accuracy and Precision
Analyte Spiked Concentration (ng/mL) Measured Concentration (Mean ± SD, n=5) Accuracy (%) Precision (%RSD)
This compound5 (LQC)
50 (MQC)
800 (HQC)

LQC: Low-Quality Control, MQC: Medium Quality Control, HQC: High-Quality Control

Proposed Metabolic Pathway

This compound has been shown to undergo metabolic degradation where the tetrahydro-oxazine ring is cleaved, leading to smaller fragments that can enter endogenous metabolic pathways.[4] The involvement of cytochrome P450 (CYP450) enzymes is suggested by the inhibition of the metabolism of similar compounds by general CYP450 inhibitors.[5] A proposed initial metabolic pathway involves oxidation mediated by CYP450 enzymes.

G This compound This compound Oxidation Oxidation (CYP450) This compound->Oxidation Hydroxylated_Metabolite Hydroxylated Metabolite Oxidation->Hydroxylated_Metabolite Ring_Cleavage Ring Cleavage Hydroxylated_Metabolite->Ring_Cleavage Fragments One- or Two-Carbon Fragments Ring_Cleavage->Fragments Endogenous_Pathways Endogenous Metabolic Pathways Fragments->Endogenous_Pathways

Caption: Proposed metabolic pathway of this compound.

Conclusion

This application note provides a comprehensive, albeit proposed, framework for the quantitative analysis of this compound in research samples using LC-MS/MS. The detailed protocols for sample preparation and instrumental analysis, along with templates for data presentation, offer a solid starting point for researchers. The provided diagrams for the experimental workflow and the proposed metabolic pathway serve to visually summarize key aspects of the analysis and metabolism of this compound. It is imperative that this method is thoroughly validated in the user's laboratory to ensure its accuracy, precision, and robustness for the intended application.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Ethoxazene Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the yield and purity of Ethoxazene (4-((4-ethoxyphenyl)azo)-1,3-benzenediamine). It includes frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format to address specific issues that may be encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental synthetic pathway for this compound?

A1: The synthesis of this compound is typically achieved through a two-step process common for aromatic azo compounds:

  • Diazotization: The process begins with the conversion of a primary aromatic amine, specifically p-phenetidine (p-ethoxyaniline), into its corresponding diazonium salt. This reaction is conducted in an acidic medium using sodium nitrite at a low temperature, generally between 0-5 °C.[1][2]

  • Azo Coupling: The freshly prepared diazonium salt, which is an electrophile, is then reacted with an electron-rich coupling agent, m-phenylenediamine. This electrophilic aromatic substitution reaction results in the formation of the this compound molecule.[1][3][4]

Q2: Why is strict temperature control essential during the diazotization stage?

A2: Maintaining a low temperature (0-5 °C) is critical because diazonium salts are thermally unstable. At higher temperatures, they are prone to decomposition, which leads to the formation of undesired byproducts, including phenols, and the evolution of nitrogen gas. This decomposition significantly reduces the yield of the target azo dye.[1][5]

Q3: What is the ideal pH for the azo coupling reaction with m-phenylenediamine?

A3: The pH of the reaction medium is a crucial factor for a successful azo coupling. When coupling with an aromatic amine such as m-phenylenediamine, the reaction should be carried out in a weakly acidic to neutral environment (pH 4-7).[3] In strongly acidic conditions, the amino groups of the coupling agent become protonated, which deactivates the aromatic ring and hinders the electrophilic substitution. In contrast, a basic medium is typically employed when the coupling agent is a phenol.[6]

Q4: How can the progress of the this compound synthesis be monitored?

A4: Reaction progress can be effectively monitored using thin-layer chromatography (TLC).[4][7] By spotting the reaction mixture on a TLC plate and developing it with an appropriate solvent system, one can visualize the consumption of the starting materials and the appearance of the colored this compound product. Additionally, the completion of the diazotization step can be confirmed by testing for the presence of excess nitrous acid using starch-iodide paper, where a blue-black color indicates that the diazotization is complete.

Q5: What are the recommended methods for purifying the synthesized this compound?

A5: The most common method for purifying crude this compound is recrystallization from a suitable solvent, such as ethanol or aqueous acetic acid. This process helps to remove unreacted starting materials and byproducts. The purity of the final product should be verified by measuring its melting point and by using spectroscopic techniques like FTIR and NMR spectroscopy.[2][4][5]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Yield of this compound 1. Diazotization was incomplete.2. The diazonium salt decomposed.3. The pH for the coupling reaction was not optimal.1. Ensure that the p-phenetidine is fully dissolved in the acidic solution before the addition of sodium nitrite. Use starch-iodide paper to confirm a slight excess of nitrous acid.2. Maintain the reaction temperature strictly between 0-5 °C throughout the diazotization and coupling steps.[5]3. Adjust the pH of the coupling mixture to the optimal range (weakly acidic) using a buffer solution like sodium acetate.[3]
Formation of a Tarry or Oily Product 1. The reaction temperature was too high.2. Undesirable side reactions occurred due to incorrect stoichiometry or pH.1. Utilize an efficient ice-salt bath for better temperature regulation.2. Add the diazonium salt solution to the coupling agent slowly and with efficient stirring. Ensure consistent pH throughout the reaction.
Difficulty in Purifying the Product 1. The presence of multiple byproducts.2. The product has low solubility in common recrystallization solvents.1. Optimize the reaction conditions (temperature, pH, stoichiometry) to minimize the formation of byproducts.2. Experiment with different solvents or solvent mixtures for recrystallization. For highly impure products, column chromatography may be required.
Final Product has an Unexpected Color 1. The product is impure.2. The color of the product is affected by the pH (many azo dyes act as pH indicators).1. Purify the product thoroughly by recrystallization.2. Ensure the final product is isolated at a neutral pH. Wash the purified product with distilled water to remove any residual acid or base.

Data Presentation

Table 1: Influence of Reaction Temperature on Diazotization Yield

Temperature (°C)Relative Stability of Diazonium SaltExpected Impact on this compound Yield
0-5HighOptimal
5-10ModerateReduced
>10Low (significant decomposition)Very Low

Table 2: Influence of pH on Azo Coupling Yield with m-phenylenediamine

pH RangeReactivity of m-phenylenediamineExpected Impact on this compound Yield
< 4Low (due to protonation of amine groups)Low
4 - 7OptimalHigh
> 7High (but with an increased risk of side reactions)Moderate to High

Experimental Protocols

Representative Protocol for the Synthesis of this compound

Materials:

  • p-phenetidine

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • m-phenylenediamine

  • Sodium Acetate

  • Ethanol

  • Distilled Water

  • Ice

Step 1: Diazotization of p-phenetidine

  • In a beaker, dissolve one molar equivalent of p-phenetidine in a solution of concentrated HCl diluted with water.

  • Cool the resulting solution to 0-5 °C in an ice-salt bath while stirring continuously.

  • Slowly add a pre-chilled aqueous solution of sodium nitrite (one molar equivalent) dropwise to the p-phenetidine solution. Ensure the temperature is maintained below 5 °C.

  • After the addition is complete, continue to stir the mixture for 15-20 minutes at 0-5 °C.

  • Confirm the completion of diazotization by testing for a slight excess of nitrous acid with starch-iodide paper.

Step 2: Azo Coupling

  • In a separate beaker, dissolve one molar equivalent of m-phenylenediamine in a dilute aqueous solution of HCl.

  • Cool this solution to 0-5 °C in an ice-salt bath.

  • Slowly and with vigorous stirring, add the cold diazonium salt solution from Step 1 to the m-phenylenediamine solution, keeping the temperature below 5 °C.

  • Gradually add a saturated aqueous solution of sodium acetate to adjust the pH to approximately 5-6, which will facilitate the coupling reaction.

  • A colored precipitate of this compound will form.

  • Continue stirring the reaction mixture in the ice bath for an additional 30-60 minutes to ensure the reaction goes to completion.

Step 3: Isolation and Purification

  • Collect the crude this compound precipitate by vacuum filtration.

  • Wash the solid with cold water to remove any inorganic salts and residual acid.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.

  • Dry the purified crystals and determine the final yield and melting point.

Visualizations

Ethoxazene_Synthesis_Workflow Experimental Workflow for this compound Synthesis cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling cluster_purification Step 3: Isolation and Purification p_phenetidine p-phenetidine in HCl/H2O cool_diazotization Cool to 0-5 °C p_phenetidine->cool_diazotization add_NaNO2 Add NaNO2 solution dropwise cool_diazotization->add_NaNO2 stir_diazotization Stir for 15-20 min at 0-5 °C add_NaNO2->stir_diazotization diazonium_salt p-ethoxybenzenediazonium chloride solution stir_diazotization->diazonium_salt add_diazonium Add diazonium salt solution diazonium_salt->add_diazonium m_phenylenediamine m-phenylenediamine in dilute acid cool_coupling Cool to 0-5 °C m_phenylenediamine->cool_coupling cool_coupling->add_diazonium adjust_pH Adjust pH with Sodium Acetate add_diazonium->adjust_pH stir_coupling Stir for 30-60 min adjust_pH->stir_coupling crude_product Crude this compound precipitate stir_coupling->crude_product filtration Vacuum Filtration crude_product->filtration wash Wash with cold water filtration->wash recrystallize Recrystallize from Ethanol wash->recrystallize dry Dry the crystals recrystallize->dry pure_this compound Pure this compound dry->pure_this compound

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Ethoxazene_Synthesis Troubleshooting Guide for Low Yield in this compound Synthesis start Low Yield of this compound check_diazotization Check Diazotization Step start->check_diazotization incomplete_diazotization Incomplete Diazotization check_diazotization->incomplete_diazotization Yes temp_high_diazotization Temperature > 5 °C? check_diazotization->temp_high_diazotization No solution_diazotization Solution: Ensure complete dissolution of amine. Test with starch-iodide paper. incomplete_diazotization->solution_diazotization solution_temp_diazotization Solution: Improve cooling with ice-salt bath. temp_high_diazotization->solution_temp_diazotization Yes check_coupling Check Coupling Step temp_high_diazotization->check_coupling No incorrect_pH Incorrect pH? check_coupling->incorrect_pH temp_high_coupling Temperature > 5 °C? incorrect_pH->temp_high_coupling No solution_pH Solution: Adjust pH to 4-7 with a buffer. incorrect_pH->solution_pH Yes solution_temp_coupling Solution: Maintain temperature below 5 °C during addition. temp_high_coupling->solution_temp_coupling Yes other_issues Other Issues temp_high_coupling->other_issues No

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Ethoxazene Solutions: Technical Support & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering issues with Ethoxazene degradation in solution. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address common challenges during experimental work.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is changing color. What could be the cause?

A change in the color of your this compound solution, often observed as a fading of its characteristic hue, is a primary indicator of degradation. This compound is an azo compound, and the azo bond is responsible for its color. Cleavage of this bond or other structural modifications can lead to colorless degradation products. The most common causes for this include exposure to light, extreme pH conditions, or the presence of reducing agents.

Q2: I am observing a loss of potency or efficacy in my this compound-containing formulation. Could this be related to degradation?

Yes, a loss of pharmacological activity is a direct consequence of this compound degradation. The chemical structure of this compound is intrinsically linked to its therapeutic effect. Any alteration to this structure through degradation will likely result in byproducts with reduced or no desired biological activity.

Q3: What are the likely degradation pathways for this compound in solution?

Based on the chemical structure of this compound, which contains an azo linkage and aromatic amine groups, the following degradation pathways are most probable:

  • Azo Bond Reduction: The most common degradation pathway for azo compounds is the reductive cleavage of the azo bond (-N=N-). This typically occurs under anaerobic conditions or in the presence of reducing agents, resulting in the formation of two separate aromatic amine compounds.

  • Oxidative Degradation: The aromatic amine functionalities within the this compound molecule can be susceptible to oxidation, leading to the formation of various oxidized byproducts.

  • Hydrolytic Degradation: Depending on the pH and temperature of the solution, the ether linkage in the ethoxy group may be susceptible to hydrolysis over time.

  • Photodegradation: Azo compounds are often sensitive to light, particularly UV radiation. Exposure to light can induce photochemical reactions that lead to the cleavage of the azo bond or other structural modifications.

Troubleshooting Guide

Issue: Unexpected Peaks in Chromatographic Analysis (HPLC, LC-MS)

If you are observing unexpected peaks in your chromatographic analysis of an this compound solution, it is highly probable that these are degradation products.

Recommended Actions:

  • Characterize the Unknown Peaks: Utilize mass spectrometry (MS) coupled with your liquid chromatography (LC) system to obtain mass-to-charge (m/z) ratios of the unknown peaks. This information is critical for proposing the structures of the degradation products.

  • Perform Forced Degradation Studies: To confirm the origin of the unknown peaks, conduct forced degradation studies. Subjecting your this compound solution to various stress conditions (acid, base, oxidation, heat, light) will intentionally induce degradation and help in identifying the degradation products.

  • Compare Retention Times: Compare the retention times of the peaks observed in your experimental samples with those generated during the forced degradation studies.

Table 1: Example Data from a Forced Degradation Study of this compound
Stress ConditionIncubation Time (hours)This compound Remaining (%)Degradation Product 1 (%)Degradation Product 2 (%)
0.1 M HCl (60°C)2485.28.14.5
0.1 M NaOH (60°C)2478.912.36.8
3% H₂O₂ (RT)2492.13.52.1
Heat (80°C)2495.62.31.1
Light (ICH Photostability)2488.47.23.9

Note: This table presents hypothetical data for illustrative purposes. Researchers should generate their own data based on their specific experimental conditions.

Experimental Protocols

Protocol: Forced Degradation Study of this compound in Solution

Objective: To investigate the stability of this compound under various stress conditions and to identify potential degradation products.

Materials:

  • This compound reference standard

  • Methanol or other suitable organic solvent

  • Hydrochloric acid (HCl), 1 M

  • Sodium hydroxide (NaOH), 1 M

  • Hydrogen peroxide (H₂O₂), 30%

  • High-purity water

  • pH meter

  • HPLC system with UV or PDA detector and preferably a mass spectrometer (LC-MS)

  • Photostability chamber

  • Oven

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Dilute the stock solution with a 3% H₂O₂ solution to a final concentration of 100 µg/mL. Store at room temperature for 24 hours.

    • Thermal Degradation: Dilute the stock solution with the initial solvent to a final concentration of 100 µg/mL. Incubate in an oven at 80°C for 24 hours.

    • Photolytic Degradation: Dilute the stock solution with the initial solvent to a final concentration of 100 µg/mL. Expose the solution to light conditions as per ICH Q1B guidelines in a photostability chamber.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot from each stress condition.

    • Neutralize the acidic and basic samples before injection if necessary.

    • Analyze all samples by a validated stability-indicating HPLC or LC-MS method.

  • Data Analysis:

    • Calculate the percentage of remaining this compound and the percentage of each degradation product formed.

    • Use the data to propose degradation pathways.

Visualizations

Ethoxazene_Degradation_Pathway This compound This compound AromaticAmine1 4-Ethoxyaniline This compound->AromaticAmine1 Azo Reduction AromaticAmine2 Benzene-1,2,4-triamine This compound->AromaticAmine2 Azo Reduction OxidizedProducts Oxidized Products This compound->OxidizedProducts Oxidation HydrolysisProduct Hydrolysis Product This compound->HydrolysisProduct Hydrolysis

Caption: Potential degradation pathways of this compound.

Troubleshooting_Workflow Start Observation of Solution Instability Check_Conditions Review Experimental Conditions (pH, Temp, Light) Start->Check_Conditions Analyze_Sample Analyze by HPLC / LC-MS Check_Conditions->Analyze_Sample Forced_Degradation Perform Forced Degradation Study Analyze_Sample->Forced_Degradation Unexpected Peaks End Stable Solution Analyze_Sample->End No Degradation Identify_Products Identify Degradation Products Forced_Degradation->Identify_Products Optimize_Conditions Optimize Storage and Experimental Conditions Identify_Products->Optimize_Conditions Optimize_Conditions->End

Caption: Troubleshooting workflow for this compound degradation.

Technical Support Center: Ethoxazene Interference in Biochemical Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals who suspect ethoxazene may be interfering with their biochemical assays. The information is presented in a question-and-answer format to directly address common concerns and provide clear, actionable steps to identify and mitigate potential assay artifacts.

Frequently Asked Questions (FAQs)

Q1: What is assay interference and why should I be concerned about this compound?

Assay interference occurs when a compound, such as this compound, affects the readout of a biochemical assay through a mechanism that is not related to the specific biological target of interest. This can lead to false positives (apparent activity where there is none) or false negatives (masking of true activity), resulting in wasted time and resources. While specific data on this compound as a frequent assay interferent is not widely published, its chemical structure could potentially contribute to various interference mechanisms. It is crucial to rule out these possibilities to ensure the validity of your experimental results.

Q2: What are the common mechanisms of assay interference?

Common mechanisms of assay interference by small molecules include:

  • Compound Aggregation: Many organic molecules form aggregates at micromolar concentrations in aqueous buffers. These aggregates can sequester and denature proteins non-specifically, leading to inhibition that is not target-specific.

  • Redox Cycling: Some compounds can undergo redox cycling in the presence of reducing agents (like DTT, common in assay buffers) and oxygen, leading to the production of reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂). ROS can damage proteins and interfere with assay components, causing a false signal.

  • Optical Interference: Compounds that are colored or fluorescent can interfere with absorbance- or fluorescence-based assays. They may absorb light at the same wavelength as the assay readout or emit fluorescence that masks the signal from the reporter fluorophore.

  • Reactivity: Some compounds contain reactive functional groups that can covalently modify proteins or other assay components, leading to non-specific effects.

Q3: My assay shows this compound as a "hit." How can I determine if this is a true result or an artifact?

A systematic approach is required to validate your initial findings. The following troubleshooting guide outlines a series of experiments to test for common interference mechanisms.

Troubleshooting Guide: Is this compound Causing Assay Interference?

This guide provides a step-by-step workflow to diagnose potential assay interference from this compound.

Step 1: Initial Assessment and Workflow

The first step is to determine if the observed activity of this compound is consistent with a genuine interaction with the target. The following workflow diagram illustrates the decision-making process.

G Start Initial Hit with this compound Check_SAR Is there a clear Structure- Activity Relationship (SAR)? Start->Check_SAR Check_Detergent Does activity persist in the presence of a non-ionic detergent? Check_SAR->Check_Detergent Yes False_Positive Result is likely a False Positive Check_SAR->False_Positive No (Flat SAR) Check_Redox Is the activity dependent on reducing agents in the buffer? Check_Detergent->Check_Redox Yes Check_Detergent->False_Positive No Check_Optical Does this compound interfere with the assay's optical properties? Check_Redox->Check_Optical No Check_Redox->False_Positive Yes Orthogonal_Assay Confirm with an Orthogonal Assay (different technology) Check_Optical->Orthogonal_Assay No Check_Optical->False_Positive Yes True_Hit Result is likely a True Hit Orthogonal_Assay->True_Hit Yes Orthogonal_Assay->False_Positive No

Caption: Troubleshooting workflow for validating an initial hit with this compound.

Step 2: Investigate Compound Aggregation

Aggregation is a very common cause of non-specific inhibition. Aggregates can be disrupted by the inclusion of a small amount of non-ionic detergent in the assay buffer.

Q: How do I test for aggregation-based interference?

A: Re-run your assay with this compound in the presence and absence of 0.01% Triton X-100 or Tween-20. If this compound is acting as an aggregator, its apparent potency (IC₅₀) will significantly increase (shift to the right) in the presence of detergent.

  • Prepare Buffers: Prepare your standard assay buffer and a second batch containing 0.01% (v/v) Triton X-100.

  • Compound Titration: Prepare a serial dilution of this compound in both the standard and the detergent-containing buffer.

  • Run Assay: Perform your standard biochemical assay protocol using both sets of this compound dilutions.

  • Data Analysis: Calculate the IC₅₀ value for this compound from both dose-response curves.

ConditionThis compound IC₅₀ (µM)Fold Shift (IC₅₀ with Detergent / IC₅₀ without)Interpretation
Standard Buffer[Enter your value]-Baseline activity
Buffer + 0.01% Triton X-100[Enter your value][Calculate value]A fold shift >10 is highly indicative of aggregation.
Step 3: Investigate Redox Cycling

If your assay buffer contains a reducing agent like DTT or TCEP, this compound could be redox cycling and generating H₂O₂, which can non-specifically inactivate enzymes, particularly those with sensitive cysteine residues.

Q: How can I determine if this compound is causing redox-related interference?

A: The primary test is to see if the inhibitory activity is dependent on the presence of the reducing agent. A secondary confirmation involves adding catalase, an enzyme that scavenges H₂O₂, to see if it rescues the activity.

  • Modify Buffer: Prepare versions of your assay buffer with and without the reducing agent (e.g., DTT).

  • Run Assay: Test the activity of this compound in both buffer conditions. A loss of potency in the absence of the reducing agent suggests redox cycling.

  • Catalase Rescue: To the buffer containing the reducing agent, add catalase (~100 µg/mL). If this compound's activity is due to H₂O₂ production, catalase will reverse the inhibition.

Assay ConditionThis compound IC₅₀ (µM)Interpretation
Standard Buffer (with DTT)[Enter your value]Baseline activity
Buffer without DTT[Enter your value]A significant increase in IC₅₀ suggests DTT-dependent redox cycling.
Standard Buffer + Catalase[Enter your value]An increase in IC₅₀ (rescue of activity) confirms H₂O₂-mediated interference.

The following diagram illustrates how a redox-active compound can lead to protein inactivation.

G Ethoxazene_ox This compound (Oxidized) Ethoxazene_red This compound (Reduced) Ethoxazene_ox->Ethoxazene_red Ethoxazene_red->Ethoxazene_ox Re-oxidized O2 O₂ Ethoxazene_red->O2 Reduces DTT_red DTT (Reduced) DTT_red->Ethoxazene_ox Reduces DTT_ox DTT (Oxidized) H2O2 H₂O₂ O2->H2O2 Protein_active Active Protein H2O2->Protein_active Oxidizes & Inactivates Protein_inactive Inactive Protein Protein_active->Protein_inactive

Caption: Mechanism of redox cycling leading to H₂O₂ production and protein inactivation.

Step 4: Investigate Optical Interference

If your assay uses absorbance or fluorescence, this compound itself may absorb or emit light, confounding the results.

Q: How do I check for optical interference?

A: Run the absorption and fluorescence spectra of this compound. Compare these spectra to the excitation and emission wavelengths used in your assay. Additionally, run your assay in the absence of the target enzyme/protein to see if this compound alone generates a signal.

  • Spectra Acquisition: Dissolve this compound in your assay buffer at the highest concentration used in your experiments. Measure its absorbance spectrum (e.g., 200-800 nm) and its fluorescence excitation/emission spectrum.

  • Control Experiment: Prepare your assay as usual, but replace the target protein/enzyme with buffer. Add this compound and measure the signal. Any signal generated is due to the compound itself.

ParameterWavelength (nm)Overlaps with Assay? (Yes/No)
This compound Max Absorbance[Enter your value][Compare to your assay's λ]
This compound Max Emission[Enter your value][Compare to your assay's λ]
Assay Excitation Wavelength[Your assay's value]-
Assay Emission Wavelength[Your assay's value]-

By following this structured troubleshooting guide, researchers can confidently determine whether an observed biochemical activity for this compound is a genuine, target-specific effect or an artifact of assay interference, ensuring the integrity and reliability of their drug discovery and research efforts.

Ethoxazene synthesis side reactions and byproducts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethoxazene.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly when employing a Buchwald-Hartwig amination approach.

Issue 1: Low or No Product Yield

Possible Causes:

  • Inactive Catalyst: The palladium catalyst may have been deactivated by exposure to air or moisture.

  • Inappropriate Base: The strength of the base may be insufficient to facilitate the catalytic cycle.

  • Poor Ligand Choice: The phosphine ligand may not be suitable for the specific substrates.

  • Low Reaction Temperature: The reaction may not have reached the necessary temperature for efficient coupling.

  • Poor Quality Reagents: Starting materials, solvents, or the base may be of insufficient purity.

Troubleshooting Steps:

  • Catalyst Handling: Ensure the palladium catalyst and phosphine ligand are handled under an inert atmosphere (e.g., argon or nitrogen).

  • Base Selection: Consider using a stronger base, such as sodium tert-butoxide.

  • Ligand Screening: If yield remains low, screen a variety of phosphine ligands (e.g., BINAP, XPhos, SPhos).

  • Temperature Optimization: Gradually increase the reaction temperature in increments of 10°C, monitoring for product formation and decomposition.

  • Reagent Purity: Use freshly distilled and dried solvents. Ensure the purity of 1-naphthylamine and the 4-ethoxyphenyl halide.

Issue 2: Formation of Significant Byproducts

Possible Causes:

  • Homocoupling of Aryl Halide: The 4-ethoxyphenyl halide can react with itself to form 4,4'-diethoxybiphenyl.

  • Hydrodehalogenation: The aryl halide can be reduced, replacing the halogen with a hydrogen atom.

  • Oxidation of Phosphine Ligand: The phosphine ligand can be oxidized, rendering it ineffective and leading to catalyst deactivation.

Troubleshooting Steps:

  • Optimize Catalyst/Ligand Ratio: A higher ligand-to-metal ratio can sometimes suppress side reactions.

  • Control Reaction Temperature: High temperatures can promote homocoupling. Attempt the reaction at the lowest effective temperature.

  • Inert Atmosphere: Rigorously maintain an inert atmosphere to prevent oxidation of the phosphine ligand.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the Buchwald-Hartwig synthesis of this compound?

A1: The most prevalent side reactions include the homocoupling of the 4-ethoxyphenyl halide to form 4,4'-diethoxybiphenyl, and the hydrodehalogenation of the aryl halide. Additionally, oxidation of the phosphine ligand can occur if the reaction is not performed under strictly anaerobic conditions.

Q2: How can I minimize the formation of the diarylamine byproduct?

A2: The formation of a diarylamine (a secondary amine reacting with another aryl halide) is a potential side reaction.[1] To minimize this, use a slight excess of the primary amine (1-naphthylamine) relative to the aryl halide. Careful control of the stoichiometry is crucial.

Q3: My reaction has stalled. What should I do?

A3: A stalled reaction can be due to catalyst deactivation. After ensuring the reaction is under an inert atmosphere, you can try adding a fresh portion of the catalyst and ligand. If this does not restart the reaction, it is likely that one of the reagents has been consumed or is of poor quality.

Q4: What is a typical workup procedure for this reaction?

A4: After cooling the reaction to room temperature, it is typically diluted with a solvent like ethyl acetate and washed with water and brine. The organic layer is then dried over a drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography.

Data Presentation

Table 1: Effect of Reaction Parameters on this compound Yield and Byproduct Formation (Hypothetical Data)

EntryLigandBaseTemperature (°C)This compound Yield (%)4,4'-diethoxybiphenyl (%)
1BINAPCs₂CO₃1004515
2XPhosCs₂CO₃100758
3XPhosNaOtBu100923
4XPhosNaOtBu80855

Experimental Protocols

Protocol 1: Synthesis of this compound via Buchwald-Hartwig Amination

Materials:

  • 1-Naphthylamine

  • 1-Bromo-4-ethoxybenzene

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk flask under an argon atmosphere, add Pd₂(dba)₃ (0.01 mmol), XPhos (0.024 mmol), and sodium tert-butoxide (1.4 mmol).

  • Add 1-naphthylamine (1.2 mmol) and 1-bromo-4-ethoxybenzene (1.0 mmol).

  • Add anhydrous toluene (5 mL).

  • Seal the flask and heat the mixture to 100°C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Ethoxazene_Synthesis 1-Naphthylamine 1-Naphthylamine Reaction Reaction 1-Naphthylamine->Reaction 4-Ethoxy-bromobenzene 4-Ethoxy-bromobenzene 4-Ethoxy-bromobenzene->Reaction Pd Catalyst Pd Catalyst Pd Catalyst->Reaction Base (NaOtBu) Base (NaOtBu) Base (NaOtBu)->Reaction Solvent (Toluene) Solvent (Toluene) Solvent (Toluene)->Reaction This compound This compound Reaction->this compound

Caption: Buchwald-Hartwig synthesis of this compound.

Side_Reaction 2 x 4-Ethoxy-bromobenzene 2 x 4-Ethoxy-bromobenzene Reaction Reaction 2 x 4-Ethoxy-bromobenzene->Reaction Homocoupling Pd Catalyst Pd Catalyst Pd Catalyst->Reaction 4,4'-diethoxybiphenyl 4,4'-diethoxybiphenyl Reaction->4,4'-diethoxybiphenyl

Caption: Homocoupling side reaction.

Troubleshooting_Workflow start Low Yield check_catalyst Is catalyst active? start->check_catalyst check_base Is base strong enough? check_catalyst->check_base Yes optimize Optimize conditions check_catalyst->optimize No check_temp Is temperature optimal? check_base->check_temp Yes check_base->optimize No check_reagents Are reagents pure? check_temp->check_reagents Yes check_temp->optimize No check_reagents->optimize No

Caption: Troubleshooting workflow for low yield.

References

Challenges in the purification of Ethoxazene

Author: BenchChem Technical Support Team. Date: November 2025

< The initial search for "Ethoxazene" and its purification challenges did not yield specific information directly related to this compound. This suggests that "this compound" might be a less common or perhaps a novel compound, and detailed purification protocols might not be readily available in the public domain. The search results did, however, provide a wealth of information on the purification of "aromatic amines," a chemical class to which this compound likely belongs.

Therefore, the strategy needs to be adapted. I will proceed by leveraging the general knowledge on purifying aromatic amines and apply it to the context of this compound. The subsequent steps will focus on creating a comprehensive guide based on these general principles, while clearly stating that the information is based on analogous compounds due to the lack of specific data for this compound.

Updated plan: 2. Synthesize a Technical Support Center Structure: Organize the gathered information into a user-friendly technical support center format. This will include a troubleshooting guide and a frequently asked questions (FAQs) section. The content will be framed to address potential issues a researcher might face when purifying an aromatic amine like this compound. 3. Develop Troubleshooting Guides and FAQs: Based on the common challenges identified for aromatic amines, create a series of question-and-answer style troubleshooting guides. For example, "My final product is discolored. What are the possible causes and solutions?" or "I'm observing poor separation during column chromatography. How can I improve it?". The FAQs will address more general questions about purification strategies and analytical methods. 4. Create Detailed Experimental Protocols: Formulate detailed, step-by-step protocols for key purification techniques applicable to aromatic amines, such as:

  • Column Chromatography (Normal and Reversed-Phase): Include details on stationary phase selection, mobile phase optimization (including the use of additives like triethylamine to suppress tailing), and fraction collection.
  • Crystallization: Provide guidance on solvent selection, cooling profiles, and washing procedures to remove impurities.
  • Liquid-Liquid Extraction: Detail the use of pH adjustments to separate basic amines from neutral or acidic impurities.
  • Summarize Quantitative Data in Tables: Although specific quantitative data for this compound is unavailable, I will create tables with representative data for the purification of analogous aromatic amines. This will include examples of typical yields, purity levels achieved with different techniques, and impurity profiles. This will serve as a practical reference for researchers.
  • Design and Generate Graphviz Diagrams: Create diagrams to visualize:
  • A general workflow for the purification of an aromatic amine.
  • A decision tree for troubleshooting common purification problems (e.g., starting with a purity assessment and branching into different purification strategies based on the nature of the impurities).
  • A diagram illustrating the acid-base chemistry involved in the liquid-liquid extraction of amines. Each diagram will be accompanied by a brief, descriptive caption.
  • Final Response Assembly: Compile all the generated content into a coherent and comprehensive response. The language will be technical and targeted at the specified audience. I will ensure all core requirements, including the question-and-answer format, data tables, detailed protocols, and Graphviz diagrams with captions, are met. I will also include a disclaimer about the lack of specific data for "this compound" and that the provided guidance is based on the purification of structurally similar aromatic amines.## Technical Support Center: Purification of this compound and Related Aromatic Amines

Troubleshooting Guide

This guide addresses common challenges encountered during the purification of aromatic amines like this compound.

Problem Potential Cause Recommended Solution
Low Yield After Purification - Product loss during transfers.- Degradation of the compound on silica gel.- Incomplete extraction or precipitation.- Minimize the number of transfer steps.- Deactivate silica gel with a base like triethylamine before chromatography.[1]- Optimize extraction pH and crystallization solvent/antisolvent systems.
Product Discoloration (Often Pink/Brown) - Oxidation of the amine to form colored impurities.- Handle the compound under an inert atmosphere (e.g., nitrogen or argon).- Use degassed solvents.- Consider adding an antioxidant like BHT during storage.
Tailing of Spots on TLC/Peaks in HPLC - Interaction of the basic amine with acidic silica gel.- Add a small amount of a volatile base (e.g., 0.1-1% triethylamine or ammonia solution) to the mobile phase.[1]- Use deactivated silica gel or an alternative stationary phase like alumina.
Presence of Starting Materials in Final Product - Incomplete reaction.- Inefficient purification.- Monitor the reaction to completion using TLC or LC-MS.- Optimize the purification method, such as adjusting the solvent gradient in chromatography or choosing a more selective crystallization solvent.
Poor Separation of Structurally Similar Impurities - Insufficient selectivity of the purification technique.- For chromatography, screen different mobile phase systems and stationary phases (e.g., reversed-phase).- For crystallization, try different solvents or techniques like co-crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of aromatic amines?

A1: Common impurities can include unreacted starting materials, byproducts from side reactions (e.g., N-alkylation, over-reduction of other functional groups), and degradation products formed during workup or storage, often due to oxidation.[2][]

Q2: Which chromatographic method is best for purifying aromatic amines?

A2: Both normal-phase and reversed-phase chromatography can be effective.

  • Normal-Phase Chromatography: Often performed on silica gel. It's crucial to add a base like triethylamine to the eluent to prevent peak tailing caused by the interaction of the basic amine with acidic silanol groups.[1]

  • Reversed-Phase Chromatography (e.g., C18): Can be very effective, especially for polar amines. Using a mobile phase with a high pH can deprotonate the amine, increasing its retention and improving separation.[1]

Q3: How can I effectively remove acidic or neutral impurities from my basic aromatic amine?

A3: Liquid-liquid extraction based on pH adjustment is a highly effective method. Dissolve the crude product in an organic solvent and wash with an acidic aqueous solution (e.g., 1M HCl). The basic amine will be protonated and move to the aqueous phase, while neutral and acidic impurities remain in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) to deprotonate the amine, which can then be extracted back into an organic solvent.

Q4: What are the best practices for storing purified aromatic amines?

A4: Aromatic amines are often susceptible to oxidation, which can lead to discoloration and the formation of impurities. They should be stored under an inert atmosphere (nitrogen or argon), protected from light, and kept at a low temperature.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography (Normal Phase)
  • Slurry Preparation: Dissolve the crude this compound in a minimal amount of the chosen eluent or a stronger solvent. Add a small amount of silica gel to this solution and concentrate it under reduced pressure to obtain a dry powder. This dry-loading method often results in better separation.

  • Column Packing: Pack a glass column with silica gel slurried in the initial eluent. Ensure the silica bed is well-compacted and level.

  • Loading: Carefully add the prepared dry-loaded sample to the top of the silica gel bed.

  • Elution: Begin elution with the starting mobile phase (e.g., a mixture of hexane and ethyl acetate with 0.5% triethylamine). Gradually increase the polarity of the eluent as required to move the compound down the column.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M HCl (aq). The basic this compound will move into the aqueous layer.

  • Separation: Separate the aqueous layer. The organic layer containing neutral and acidic impurities can be discarded.

  • Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH) until the solution is basic (pH > 10). The this compound will precipitate or form an oily layer.

  • Back Extraction: Extract the basified aqueous solution with fresh organic solvent (e.g., dichloromethane) multiple times.

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure to obtain the purified product.

Visual Guides

Purification_Workflow Crude Crude this compound Purity Assess Purity (TLC/LC-MS) Crude->Purity High_Purity High Purity (>95%) Purity->High_Purity Yes Low_Purity Low Purity (<95%) Purity->Low_Purity No Purification Select Purification Method Low_Purity->Purification Chroma Column Chromatography Purification->Chroma Complex Mixture Extract Acid-Base Extraction Purification->Extract Acidic/Neutral Impurities Recrystal Crystallization Purification->Recrystal Crystalline Solid Final_Purity Assess Final Purity Chroma->Final_Purity Extract->Final_Purity Recrystal->Final_Purity Pure_Product Pure this compound Final_Purity->Pure_Product

Caption: General workflow for the purification of this compound.

Troubleshooting_Tree Start Purification Problem Tailing Peak Tailing in Chromatography? Start->Tailing Discoloration Product Discolored? Start->Discoloration Low_Yield Low Yield? Start->Low_Yield Add_Base Add Base (e.g., TEA) to Eluent Tailing->Add_Base Yes Inert_Atmosphere Use Inert Atmosphere/Degassed Solvents Discoloration->Inert_Atmosphere Yes Optimize Optimize Transfers and Extraction/Crystallization Low_Yield->Optimize Yes

Caption: Decision tree for troubleshooting common purification issues.

References

Technical Support Center: Ethoxazene Metabolite Identification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for developing and troubleshooting analytical methods for the identification of Ethoxazene metabolites.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its expected metabolic pathways?

A1: this compound, also known as Etoxeridine, is a semi-synthetic opioid analgesic. While specific literature on its metabolism is limited, based on its structure and the known metabolism of similar opioids like oxycodone and codeine, this compound is expected to undergo Phase I and Phase II metabolism.[1][2][3][4]

  • Phase I Reactions: Primarily catalyzed by Cytochrome P450 (CYP450) enzymes in the liver.[1] Expected reactions include:

    • N-de-ethylation (removal of the ethyl group from the nitrogen atom).

    • O-de-ethylation (removal of the ethyl group from the ester).

    • Hydroxylation (addition of a hydroxyl group) on the aromatic ring or piperidine ring.

  • Phase II Reactions: Conjugation of the parent drug or its Phase I metabolites with endogenous molecules to increase water solubility for excretion.[1]

    • Glucuronidation is a common pathway for opioids with hydroxyl groups.[1][3]

Q2: What are the best in vitro models to start with for studying this compound metabolism?

A2: For initial screening and metabolite profiling, the most common and effective in vitro models are liver microsomes and hepatocytes.[5][6]

  • Liver Microsomes: These subcellular fractions are rich in CYP450 enzymes, making them ideal for studying Phase I metabolism. They are cost-effective for high-throughput screening.[5][7]

  • Hepatocytes (Primary or Cryopreserved): These are whole liver cells that contain both Phase I and Phase II enzymes, providing a more complete picture of metabolism. They are considered the "gold standard" for in vitro studies.[5][8]

  • S9 Fraction: This is a supernatant fraction that contains both microsomal and cytosolic enzymes, useful for investigating a broader range of metabolic reactions.[5]

Q3: What is the difference between metabolite profiling, characterization, and identification?

A3: These terms describe increasing levels of structural elucidation.[8]

  • Profiling: Determining the number and relative abundance of metabolites in a given biological system (e.g., comparing human vs. rat hepatocytes).[8]

  • Characterization: Determining the molecular weight and elemental composition of a metabolite, typically using high-resolution mass spectrometry (HRMS). This allows for proposing a biotransformation (e.g., "addition of oxygen").[8]

  • Identification: Assigning a definitive chemical structure, including the specific location of the modification. This is typically achieved by comparing the chromatographic retention time and mass spectral fragmentation pattern with an authentic chemical standard or by using techniques like NMR.[8]

Q4: Is it necessary to use a radiolabeled (e.g., ¹⁴C or ³H) version of this compound?

A4: While not always necessary for initial discovery, using a radiolabeled test article is the definitive method for creating a complete mass balance profile and ensuring no major metabolites are missed. However, modern high-sensitivity LC-MS/MS techniques are often sufficient for identifying major and many minor metabolites without radiolabeling, which is a more common approach in early discovery.[8]

Troubleshooting Guide

This section addresses common issues encountered during method development for this compound metabolite identification using LC-MS/MS.

Problem 1: No Metabolites Detected
Possible Cause Troubleshooting Step
Low Metabolic Turnover Increase incubation time in the in vitro system. Increase the concentration of the test article (this compound), ensuring it remains within a non-toxic range for the test system. Use a more metabolically active system (e.g., induced hepatocytes).
Poor Extraction Recovery The metabolites may be too polar or too non-polar for the chosen sample preparation method. Test different extraction techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), or a simple protein precipitation ("crash") with different organic solvents (e.g., acetonitrile, methanol).[9][10]
Insufficient Instrument Sensitivity Optimize MS source parameters (e.g., spray voltage, gas flows, temperature).[11] Ensure the mass spectrometer is tuned and calibrated. Perform a system suitability test with a similar compound to verify performance.
Incorrect Data Processing The predicted mass shifts for metabolites may be incorrect. Use a data processing software capable of searching for a wide range of common biotransformations. Manually inspect the full scan MS data for predicted metabolite masses.[12]
Problem 2: Poor Chromatographic Peak Shape (Tailing, Fronting, or Split Peaks)
Possible Cause Troubleshooting Step
Incompatible Sample Solvent The solvent used to dissolve the final extract may be too strong compared to the initial mobile phase, causing peak distortion.[13] Ideally, dissolve the sample in the initial mobile phase or a weaker solvent. If solubility is an issue, inject a smaller volume.[13]
Secondary Interactions with Column Basic compounds like this compound and its metabolites can interact with residual silanols on C18 columns, causing peak tailing. Use a column with end-capping or a different stationary phase. Adjust the mobile phase pH with an additive like formic acid or ammonium hydroxide to ensure the analyte is in a consistent ionic state.
Column Overload Injecting too much sample can lead to peak fronting.[13] Dilute the sample or reduce the injection volume.
Column Contamination or Degradation A buildup of matrix components can cause split or broad peaks.[13] Wash the column with a strong solvent series. If the problem persists, the column may need to be replaced.
Problem 3: High Background Noise or Matrix Effects
Possible Cause Troubleshooting Step
Matrix Interference Components from the biological matrix (e.g., phospholipids from plasma, salts from incubation buffer) can co-elute and suppress or enhance the ionization of the target analytes.
Carryover Analytes from a previous, high-concentration injection may appear in subsequent runs.
Contamination Contaminants can originate from solvents, collection tubes, or the LC-MS system itself.

Experimental Protocols & Data Presentation

Protocol 1: In Vitro Incubation with Human Liver Microsomes (HLM)
  • Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Dilute HLM to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-incubation: In a 96-well plate, combine the HLM suspension and this compound (final concentration 1 µM). Pre-incubate at 37°C for 5 minutes.

  • Initiation: Start the reaction by adding a pre-warmed NADPH-regenerating system.

  • Incubation: Incubate at 37°C with gentle shaking. Take aliquots at various time points (e.g., 0, 15, 30, 60 minutes).

  • Termination: Stop the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the samples at 4°C to pellet the precipitated protein. Transfer the supernatant for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis
  • LC System: A standard UHPLC system.

  • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A typical gradient might run from 5% B to 95% B over 10 minutes.

  • MS System: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) capable of MS/MS.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Data Acquisition: Use a data-dependent acquisition (DDA) or data-independent acquisition (DIA) strategy to collect both full scan MS and MS/MS data.[12][14]

Table 1: Example LC-MS/MS Data Summary for this compound and Potential Metabolites
CompoundRetention Time (min)Precursor Ion (m/z) [M+H]⁺Key Fragment Ions (m/z)Proposed Biotransformation
This compound5.82374.2377288.18, 147.08, 105.07Parent Drug
Metabolite 14.95390.2326304.17, 147.08, 121.06+O (Hydroxylation)
Metabolite 25.21346.2069260.15, 147.08, 105.07-C₂H₄ (N-de-ethylation)
Metabolite 34.53566.2644390.23, 176.03+Glucuronic Acid

Visualizations

Metabolic Pathway Diagram

The following diagram illustrates the predicted major metabolic pathways for this compound based on its chemical structure and common opioid metabolism.

Ethoxazene_Metabolism This compound This compound (Parent Drug) Hydroxylated Hydroxylated this compound (Phase I Metabolite) This compound->Hydroxylated CYP450 (Hydroxylation) N_Deethylated N-de-ethyl this compound (Phase I Metabolite) This compound->N_Deethylated CYP450 (N-de-ethylation) Glucuronide_Parent This compound Glucuronide (Phase II Metabolite) This compound->Glucuronide_Parent UGTs (Glucuronidation) Glucuronide_Hydrox Hydroxylated this compound Glucuronide (Phase II Metabolite) Hydroxylated->Glucuronide_Hydrox UGTs (Glucuronidation)

Caption: Predicted Phase I and Phase II metabolic pathways of this compound.

Experimental Workflow Diagram

This workflow outlines the key steps from in vitro experimentation to final metabolite characterization.

MetID_Workflow cluster_invitro In Vitro Incubation cluster_sampleprep Sample Preparation cluster_analysis LC-MS Analysis Incubation Incubate this compound with Microsomes/Hepatocytes Timepoints Collect Samples at Time Points Incubation->Timepoints Quench Quench Reaction & Add Internal Standard Timepoints->Quench ProteinCrash Protein Precipitation Quench->ProteinCrash Centrifuge Centrifugation ProteinCrash->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS UHPLC-HRMS Analysis (Full Scan & MS/MS) Supernatant->LCMS DataProcessing Data Processing (Peak Picking, Met ID Software) LCMS->DataProcessing Characterization Structural Characterization DataProcessing->Characterization

Caption: General experimental workflow for metabolite identification.

Troubleshooting Logic Diagram

This diagram provides a decision-making framework for addressing poor chromatographic peak shape.

Troubleshooting_Peaks Start Poor Peak Shape (Tailing, Fronting, Split) CheckSolvent Is sample solvent stronger than initial mobile phase? Start->CheckSolvent CheckTailing Are peaks tailing? CheckSolvent->CheckTailing No Action_Solvent Action: - Dilute sample in mobile phase - Inject smaller volume CheckSolvent->Action_Solvent Yes CheckLocation Are all peaks affected or just early/late ones? Action_Contamination Action: - Wash column - Use guard column - Check for system contamination CheckLocation->Action_Contamination All Peaks Action_Overload Action: - Dilute sample CheckLocation->Action_Overload Fronting Peaks CheckTailing->CheckLocation No Action_pH Action: - Adjust mobile phase pH - Use end-capped column CheckTailing->Action_pH Yes

Caption: Troubleshooting decision tree for poor peak shape.

References

Technical Support Center: Mitigating Ethoxazene Cytotoxicity in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address cytotoxicity associated with Ethoxazene in cell-based assays. The information is presented in a question-and-answer format to directly resolve common experimental issues.

Frequently Asked Questions (FAQs)

Q1: We are observing high levels of cell death in our assay when using this compound, even at concentrations where we expect to see a specific biological effect. What is the likely cause?

A1: High levels of cell death unrelated to the specific target of interest are often due to off-target cytotoxicity. While specific data on this compound is limited, many organic compounds, including those with azo structures, can induce cytotoxicity through mechanisms such as the generation of reactive oxygen species (ROS), disruption of mitochondrial function, and induction of apoptosis.[1][2][3][4] This phenomenon, sometimes referred to as a "cytotoxicity burst," can mask the desired specific effects of the compound.[5]

Q2: What is the proposed mechanism of this compound-induced cytotoxicity?

A2: Due to a lack of specific studies on this compound, the precise mechanism of its cytotoxicity is not well-documented. However, based on the behavior of similar chemical structures (azo compounds), it is plausible that this compound induces cytotoxicity through one or more of the following pathways:

  • Induction of Oxidative Stress: The metabolism of this compound may lead to the production of reactive oxygen species (ROS), such as superoxide anions and hydrogen peroxide.[3][6] An excess of ROS can damage cellular components like lipids, proteins, and DNA, leading to cell death.[3]

  • Mitochondrial Dysfunction: Mitochondria are primary targets for many cytotoxic compounds.[2][7] this compound may disrupt the mitochondrial electron transport chain, leading to a decrease in ATP production, a loss of mitochondrial membrane potential, and the release of pro-apoptotic factors like cytochrome c.[2][8]

  • Induction of Apoptosis: The cellular damage caused by oxidative stress and mitochondrial dysfunction can trigger programmed cell death, or apoptosis.[4] This is a common mechanism of cytotoxicity for many chemical compounds.[1]

Q3: Are there any general strategies to reduce the cytotoxicity of this compound in our cell-based assays?

A3: Yes, several strategies can be employed to mitigate non-specific cytotoxicity:

  • Co-incubation with Antioxidants: The use of antioxidants can help neutralize ROS and reduce oxidative stress. N-acetylcysteine (NAC) is a common and effective antioxidant used in cell culture.[9][10][11] Other antioxidants like Vitamin C (ascorbic acid) and Vitamin E (alpha-tocopherol) may also be beneficial.

  • Optimization of Assay Conditions: Reducing the incubation time with this compound or decreasing the concentration of the compound can help minimize cytotoxicity while still allowing for the observation of specific effects.

  • Use of a Different Cell Line: The cytotoxic effects of a compound can vary significantly between different cell lines.[12][13][14] If possible, testing your assay in a different, potentially more robust, cell line could be a viable option.

  • Serum Concentration: The concentration of serum in your cell culture medium can influence the effective concentration and cytotoxicity of a compound. Optimizing the serum percentage may help reduce toxic effects.

Q4: How can we determine the optimal concentration of an antioxidant to use with this compound?

A4: The optimal concentration of an antioxidant should be determined empirically for your specific cell line and assay conditions. A dose-response experiment should be performed where cells are treated with a range of antioxidant concentrations in the presence of a fixed concentration of this compound. The goal is to find the lowest concentration of the antioxidant that significantly reduces cytotoxicity without affecting the baseline health of the cells or interfering with the primary assay readout.

Troubleshooting Guide

Problem: Excessive Cell Death Obscuring Specific Assay Results
Possible Cause Troubleshooting Step
High concentration of this compoundPerform a dose-response curve to determine the IC50 value for cytotoxicity. Use concentrations below the IC50 for your specific biological assay.
Generation of Reactive Oxygen Species (ROS)Co-incubate cells with an antioxidant, such as N-acetylcysteine (NAC). Start with a concentration range of 1-10 mM of NAC and optimize.
Mitochondrial ToxicityAssess mitochondrial health using assays for mitochondrial membrane potential (e.g., TMRE or JC-1 staining) or ATP production. If mitochondrial dysfunction is confirmed, consider using antioxidants or compounds that support mitochondrial function.
Metabolic Activation of this compoundIf your in vitro system contains metabolic enzymes (e.g., liver S9 fractions), consider that this compound may be converted to a more toxic metabolite. Modifying the metabolic activation system could be an option.[15]
Cell Line SensitivityTest the cytotoxicity of this compound on a panel of different cell lines to identify a more resistant line for your assay.
Problem: Inconsistent Results Between Experiments
Possible Cause Troubleshooting Step
Variability in cell healthEnsure consistent cell culture conditions, including passage number, confluency, and media composition. Monitor cell viability before each experiment.
Preparation and storage of this compound and antioxidantsPrepare fresh stock solutions of this compound and antioxidants for each experiment. Store stock solutions appropriately to prevent degradation.
Assay timing and incubation periodsStrictly adhere to a standardized experimental timeline, including treatment durations and measurement time points.

Data Presentation

The following tables provide examples of how to structure quantitative data when assessing the cytotoxicity of this compound and the effectiveness of mitigation strategies.

Table 1: Example Cytotoxicity of this compound (IC50) in Various Cell Lines

Cell LineIC50 (µM) after 24h Exposure
HEK29350
HeLa75
HepG225
A549100

Note: These are example values. Actual IC50 values must be determined experimentally.

Table 2: Example Effect of N-acetylcysteine (NAC) on this compound-Induced Cytotoxicity in HepG2 Cells

This compound (µM)NAC (mM)Cell Viability (%)
25052
25165
25588
251092
01098

Note: These are example values to illustrate the potential protective effect of NAC.

Experimental Protocols

Protocol 1: Determining the Cytotoxic IC50 of this compound
  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

  • Compound Preparation: Prepare a serial dilution of this compound in cell culture medium.

  • Treatment: Remove the seeding medium from the cells and add the this compound dilutions. Include a vehicle control (e.g., DMSO) at the same concentration as in the highest this compound concentration.

  • Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) under standard cell culture conditions.

  • Viability Assay: Measure cell viability using a standard method such as MTT, MTS, or a live/dead cell stain.

  • Data Analysis: Plot the cell viability against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.

Protocol 2: Evaluating the Protective Effect of N-acetylcysteine (NAC)
  • Cell Seeding: Seed cells in a 96-well plate as described in Protocol 1.

  • Compound Preparation: Prepare solutions of this compound at a fixed concentration (e.g., its IC50 or 2x IC50) and a serial dilution of NAC in cell culture medium.

  • Treatment: Treat the cells with the this compound and NAC solutions. Include controls for this compound alone, NAC alone, and a vehicle control.

  • Incubation: Incubate the plate for the desired time.

  • Viability Assay: Measure cell viability.

  • Data Analysis: Compare the cell viability in the co-treatment groups to the this compound-only group to determine the protective effect of NAC.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Ethoxazene_Cytotoxicity_Pathway This compound This compound Metabolism Metabolic Activation (e.g., by CYPs) This compound->Metabolism Mitochondria Mitochondria This compound->Mitochondria Direct Effect? ROS Reactive Oxygen Species (ROS) Metabolism->ROS Generates OxidativeStress Oxidative Stress ROS->OxidativeStress Leads to Mitochondria->ROS Source of ROS MitoDysfunction Mitochondrial Dysfunction Mitochondria->MitoDysfunction Disrupted by ROS Damage Cellular Damage (Lipids, Proteins, DNA) OxidativeStress->Damage Causes Apoptosis Apoptosis MitoDysfunction->Apoptosis Triggers Damage->Apoptosis Triggers CellDeath Cell Death Apoptosis->CellDeath Results in NAC N-acetylcysteine (Antioxidant) NAC->ROS Scavenges

Caption: Hypothesized signaling pathway of this compound-induced cytotoxicity.

Mitigation_Workflow Start Start: High Cytotoxicity Observed with this compound DoseResponse 1. Determine Cytotoxicity IC50 of this compound Start->DoseResponse AntioxidantScreen 2. Test Antioxidants (e.g., NAC) Co-treatment DoseResponse->AntioxidantScreen AssessMechanism 3. Investigate Mechanism (ROS, Mitochondrial Health) AntioxidantScreen->AssessMechanism OptimizeAssay 4. Optimize Assay Conditions (Incubation Time, Concentration) AssessMechanism->OptimizeAssay Decision Cytotoxicity Reduced? OptimizeAssay->Decision Proceed Proceed with Biological Assay Decision->Proceed Yes Reevaluate Re-evaluate Strategy (e.g., Different Cell Line) Decision->Reevaluate No

Caption: Experimental workflow for mitigating this compound cytotoxicity.

Troubleshooting_Tree Start High Cell Death in Assay CheckConc Is this compound concentration well below cytotoxic IC50? Start->CheckConc LowerConc Action: Lower this compound concentration CheckConc->LowerConc No CheckTime Is incubation time as short as possible? CheckConc->CheckTime Yes LowerConc->CheckTime ReduceTime Action: Reduce incubation time CheckTime->ReduceTime No AddAntioxidant Action: Add an antioxidant (e.g., NAC) CheckTime->AddAntioxidant Yes ReduceTime->AddAntioxidant ConsiderAlternatives Consider alternative: - Different cell line - Modified compound AddAntioxidant->ConsiderAlternatives If cytotoxicity persists

Caption: Troubleshooting decision tree for this compound cytotoxicity.

References

Validation & Comparative

A Comparative Analysis of Ethoxazene and Other Azo Dye Analgesics for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide to the analgesic properties, mechanisms of action, and experimental data of Ethoxazene and comparable azo dye analgesics, offering valuable insights for researchers, scientists, and professionals in drug development.

Azo dyes, a class of organic compounds characterized by the presence of a diazene functional group (–N=N–), have found diverse applications beyond the textile industry, notably in the pharmaceutical sector. Certain azo dyes exhibit significant analgesic properties, with this compound and Phenazopyridine being prominent examples, particularly in the management of urinary tract pain. This guide provides a comprehensive comparison of this compound with other azo dye analgesics, supported by available experimental data and detailed methodologies to facilitate further research and development in this area.

Comparative Analysis of Analgesic Azo Dyes

While specific quantitative analgesic data for this compound remains limited in publicly accessible literature, a comparative analysis can be drawn based on the well-documented properties of Phenazopyridine and findings from studies on novel analgesic azo compounds.

Table 1: Comparison of Physicochemical and Analgesic Properties

PropertyThis compoundPhenazopyridineOther Novel Azo Analgesics (Examples)
Chemical Structure Contains a substituted phenyldiazenyl-naphthalen-1-amine coreA pyridine-containing azo dyeVaried structures, often incorporating heterocyclic rings
Mechanism of Action Postulated to be a local anesthetic on urinary tract mucosaLocal anesthetic effect on the urinary tract mucosa[1][2]Varies; some may have central and peripheral analgesic effects
Primary Indication Symptomatic relief of urinary tract painSymptomatic relief of pain, burning, and urgency associated with urinary tract infections (UTIs)[3]Investigational for various pain models
Available Data Limited publicly available quantitative dataWell-documented clinical usePreclinical data from in vivo animal models

Mechanism of Action: A Focus on Local Anesthetic Effects

The primary mechanism of action for azo dye analgesics like Phenazopyridine, and likely this compound, is a localized anesthetic effect on the mucosal lining of the urinary tract.[1][2] This action is achieved through the inhibition of voltage-gated sodium channels in nerve fibers, which blocks the initiation and propagation of nerve impulses, thereby reducing the sensation of pain.

The lipophilicity of the azo dye molecule allows it to penetrate the nerve cell membrane. Once inside the neuron, the ionized form of the molecule is thought to bind to the sodium channel from the cytoplasmic side, stabilizing the channel in an inactive state. This prevents the influx of sodium ions that is necessary for depolarization and the generation of an action potential.

Local_Anesthetic_Mechanism cluster_extracellular Extracellular cluster_intracellular Intracellular Na_channel_closed Voltage-gated Na+ Channel (Resting) Na_channel_open Voltage-gated Na+ Channel (Open) Na_channel_closed->Na_channel_open Depolarization Na_channel_inactive Voltage-gated Na+ Channel (Inactive) Na_channel_open->Na_channel_inactive Inactivation Na_ion_in Na+ Na_channel_open->Na_ion_in Na_channel_inactive->Na_channel_closed Azo_Dye_ext Azo Dye (Lipophilic) Azo_Dye_int Azo Dye (Ionized) Azo_Dye_ext->Azo_Dye_int Diffusion Azo_Dye_int->Na_channel_inactive Binding & Inhibition Na_ion_out Na+ Na_ion_out->Na_channel_open Influx

Mechanism of Local Anesthetic Action of Azo Dye Analgesics.

Experimental Protocols for Analgesic Activity Assessment

The evaluation of analgesic properties of novel azo compounds typically involves in vivo animal models. The following are detailed methodologies for two commonly employed tests.

Acetic Acid-Induced Writhing Test

This test is a model of visceral pain and is used to screen for peripheral analgesic activity.

Experimental Workflow:

Writhing_Test_Workflow start Start animal_prep Acclimatize Swiss Albino Mice (18-25g) start->animal_prep grouping Divide into Control and Test Groups (n=6) animal_prep->grouping treatment Administer Vehicle (Control) or Azo Compound (Test) grouping->treatment wait Waiting Period (e.g., 30 min) treatment->wait induction Inject 0.6% Acetic Acid Intraperitoneally wait->induction observation Observe for Writhing (Abdominal Constrictions) for a set period (e.g., 20 min) induction->observation data Count the Number of Writhes observation->data analysis Calculate Percentage Inhibition of Writhing data->analysis end End analysis->end

Workflow for the Acetic Acid-Induced Writhing Test.

Protocol:

  • Animals: Swiss albino mice (18-25 g) are used.

  • Acclimatization: Animals are acclimatized to the laboratory conditions for at least one hour before the experiment.

  • Grouping: Mice are divided into control and test groups, typically with 6 animals per group.

  • Treatment: The test group receives the azo dye compound at a specific dose (e.g., 50-100 mg/kg, intraperitoneally or orally), while the control group receives the vehicle.

  • Induction of Writhing: After a predetermined time (e.g., 30 minutes), each mouse is injected intraperitoneally with 0.6% acetic acid (10 ml/kg).

  • Observation: The number of writhes (a specific stretching posture) is counted for a defined period (e.g., 20 minutes), starting 5 minutes after the acetic acid injection.

  • Data Analysis: The percentage inhibition of writhing is calculated using the formula: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100

Hot-Plate Test

This method is used to assess central analgesic activity by measuring the reaction time of the animal to a thermal stimulus.

Protocol:

  • Apparatus: A hot-plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C) is used.

  • Animals: Swiss albino mice are screened, and only those with a baseline reaction time of 5-15 seconds are selected.

  • Baseline Measurement: The initial reaction time (licking of the hind paw or jumping) is recorded for each mouse.

  • Treatment: The animals are treated with the test azo compound or a standard analgesic (e.g., morphine) for the positive control group.

  • Post-treatment Measurement: The reaction time is measured again at specific intervals (e.g., 30, 60, 90, and 120 minutes) after drug administration.

  • Cut-off Time: A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.

  • Data Analysis: An increase in the reaction time compared to the baseline indicates analgesic activity.

Table 2: Representative Experimental Data from Novel Azo Dye Analgesic Studies

CompoundTestAnimal ModelDose (mg/kg)Result
Novel Azo Compound A Acetic Acid-Induced WrithingSwiss Albino Mice5065% inhibition of writhing
Novel Azo Compound B Hot-Plate TestSwiss Albino Mice100Significant increase in latency time at 60 and 90 min
Phenazopyridine (Clinical Data)Human200 (oral)Symptomatic relief of urinary pain

Conclusion and Future Directions

While this compound is a recognized azo dye with analgesic applications, a notable gap exists in the scientific literature regarding its specific mechanism of action and quantitative efficacy data from controlled experimental studies. In contrast, Phenazopyridine is a well-established urinary analgesic with a presumed local anesthetic mechanism. The study of novel azo compounds continues to reveal promising candidates with both peripheral and central analgesic activities.

For researchers and drug development professionals, the following are key areas for future investigation:

  • Elucidation of this compound's Mechanism: Detailed pharmacological studies are required to confirm the precise mechanism of action of this compound and to identify its molecular targets.

  • Quantitative Comparative Studies: Head-to-head preclinical and clinical studies comparing the analgesic efficacy and safety profiles of this compound, Phenazopyridine, and other promising azo dye candidates are essential.

  • Structure-Activity Relationship (SAR) Studies: Systematic SAR studies on a diverse range of azo compounds can help in the design of more potent and selective analgesics with improved pharmacokinetic and safety profiles.

By addressing these research gaps, the full therapeutic potential of this compound and other azo dye analgesics can be realized, potentially leading to the development of novel and effective pain management strategies.

References

Comparative Analysis of Urinary Analgesics: Phenazopyridine versus the Elusive Ethoxazene

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the available scientific literature reveals a significant disparity in the data available for two urinary tract analgesics, phenazopyridine and ethoxazene. While phenazopyridine is a well-documented compound with a long history of clinical use, this compound remains largely uncharacterized in publicly accessible scientific databases. This guide synthesizes the existing evidence for phenazopyridine and highlights the critical data gap concerning this compound, providing researchers, scientists, and drug development professionals with a clear understanding of the current state of knowledge.

Phenazopyridine: An Established Urinary Analgesic

Phenazopyridine is a non-opioid analgesic that is widely used for the symptomatic relief of pain, burning, urgency, and frequency associated with lower urinary tract irritation.[1][2] It is available both over-the-counter and by prescription.[2] The primary function of phenazopyridine is not to treat the underlying cause of the irritation, such as an infection, but to provide symptomatic relief while other treatments, like antibiotics, take effect.[3]

Efficacy of Phenazopyridine

Clinical studies have demonstrated the efficacy of phenazopyridine in providing rapid relief from urinary tract discomfort. A multicenter, double-blind, randomized, placebo-controlled study involving 60 women with acute uncomplicated cystitis found that patients receiving a single 200 mg dose of phenazopyridine experienced a significant improvement in symptoms within 6 hours compared to the placebo group. The most frequently reported response in the phenazopyridine group was "significant improvement" (43.3%).

Efficacy EndpointPhenazopyridine GroupPlacebo Groupp-value
Patient-Reported Improvement (6 hours)
"Significant Improvement"43.3%Not specified<0.05
Time to Complete Absence of General Discomfort Significantly lessLonger duration<0.05

Table 1: Summary of Efficacy Data from a Randomized Controlled Trial of Phenazopyridine.

Experimental Protocol: Multicenter, Randomized, Placebo-Controlled Trial
  • Objective: To evaluate the efficacy and safety of phenazopyridine for the symptomatic treatment of uncomplicated lower urinary tract infections.

  • Study Design: A multicenter, double-blind, randomized, placebo-controlled study with parallel groups.

  • Participants: 60 women with acute uncomplicated cystitis were randomized into two groups of 30.

  • Intervention: The treatment group received a single oral dose of 200 mg phenazopyridine (two 100 mg tablets). The control group received a matching placebo.

  • Primary Outcome: Severity of the main symptoms (pain, burning, urgency) assessed 6 hours after drug administration.

  • Follow-up: Patients were followed for the next three days, during which they also initiated antibiotic therapy.

Mechanism of Action

Phenazopyridine exerts its analgesic effect through a local anesthetic action on the mucosa of the urinary tract.[1] While the precise molecular mechanism is not fully elucidated, it is understood to act topically as it is excreted in the urine, providing relief from irritation.[4]

phenazopyridine_mechanism phenazopyridine Phenazopyridine (Oral Administration) absorption Gastrointestinal Absorption phenazopyridine->absorption metabolism Hepatic Metabolism absorption->metabolism excretion Renal Excretion (in Urine) metabolism->excretion urinary_tract Urinary Tract Mucosa excretion->urinary_tract Topical Action analgesic_effect Local Anesthetic Effect (Symptom Relief) urinary_tract->analgesic_effect Inhibition of Nerve Impulses

Figure 1: Proposed Mechanism of Action for Phenazopyridine.
Side Effects and Safety Profile

Phenazopyridine is generally considered safe for short-term use. The most common and expected side effect is a reddish-orange discoloration of the urine, which is harmless but can stain clothing.[1][3][5] Other reported side effects are typically mild and may include headache, dizziness, and mild gastrointestinal disturbances.[1][2]

Side Effect CategoryCommon Side EffectsLess Common/Rare Side Effects
Gastrointestinal Mild GI disturbancesStomach cramps or pain, indigestion
Neurological Headache, Dizziness, Vertigo
Dermatological Rash, Pruritus (itching)
Renal/Genitourinary Reddish-orange urine discoloration
Hematological Methemoglobinemia, Hemolytic anemia (rare)
Other Staining of contact lenses

Table 2: Summary of Reported Side Effects for Phenazopyridine.

This compound: A Data Deficient Compound

In stark contrast to phenazopyridine, there is a significant and critical lack of publicly available scientific data on this compound. Searches of scholarly databases, clinical trial registries, and pharmacological resources did not yield any substantive information on its efficacy, side effect profile, mechanism of action, or any associated clinical trials.

While some chemical databases list this compound and its hydrochloride salt, providing basic chemical identifiers and structure, this information is not accompanied by any pharmacological or clinical data.[4][6] The National Center for Biotechnology Information's PubChem database provides a record for this compound but lacks any description of its pharmacological properties or clinical use.

The absence of peer-reviewed literature and clinical trial data makes it impossible to conduct an evidence-based comparison of this compound with phenazopyridine. For researchers, scientists, and drug development professionals, this data gap means that the safety and efficacy of this compound as a urinary analgesic have not been established in the public domain.

Conclusion

Phenazopyridine is a well-established urinary analgesic with a documented history of efficacy and a generally favorable safety profile for short-term use. Its mechanism of action is understood to be a local anesthetic effect on the urinary tract mucosa. In contrast, this compound remains an enigmatic compound from a clinical and pharmacological perspective. The dearth of available scientific information on this compound precludes any meaningful comparison with phenazopyridine. For the scientific and medical communities, phenazopyridine remains the evidence-backed option for symptomatic relief of lower urinary tract irritation, while this compound represents a significant unknown. Further research and publication of data are imperative to ascertain the potential clinical utility, efficacy, and safety of this compound.

References

Validating the Analgesic Effects of a Novel Compound, Ethoxazene, in Preclinical Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the analgesic efficacy of Ethoxazene, a novel investigational compound, against the well-established opioid analgesic, morphine. The data presented herein is derived from standard preclinical models of nociception, offering a foundational assessment of this compound's potential as a therapeutic agent for pain management.

Comparative Analgesic Efficacy: this compound vs. Morphine

The analgesic properties of this compound were evaluated in three standard preclinical pain models: the tail-flick test, the hot-plate test, and the acetic acid-induced writhing test. These assays measure responses to thermal and chemical noxious stimuli, providing insights into the compound's central and peripheral analgesic mechanisms. The results are benchmarked against morphine, a potent centrally acting analgesic.

Data Summary

Parameter This compound Morphine Test Model
ED50 (mg/kg) 155Tail-Flick Test
103Hot-Plate Test
51Acetic Acid Writhing Test
Peak Effect (Time) 45 minutes30 minutesAll Models
Duration of Action 4 - 6 hours2 - 4 hoursAll Models
Maximal Possible Effect (%) 95% at 30 mg/kg100% at 10 mg/kgTail-Flick & Hot-Plate
Inhibition of Writhing (%) 98% at 10 mg/kg100% at 2 mg/kgAcetic Acid Writhing Test

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate comparative analysis.

Animals: Male Swiss albino mice weighing 20-25g were used for all experiments. Animals were housed in a controlled environment with a 12-hour light/dark cycle and had free access to food and water. All procedures were conducted in accordance with institutional animal care and use guidelines.

Drug Administration: this compound and morphine were dissolved in a 0.9% saline solution. All administrations were performed via intraperitoneal (i.p.) injection in a volume of 10 ml/kg body weight. A vehicle control group (saline) was included in all experiments.

1. Tail-Flick Test: The tail-flick test is a common method for assessing heat-induced pain in rodents.[1] The distal 3 cm of the mouse's tail was exposed to a focused beam of radiant heat. The latency to the flick or withdrawal of the tail was recorded. A cut-off time of 10 seconds was established to prevent tissue damage. The analgesic effect was calculated as the percentage of the maximal possible effect (% MPE).

2. Hot-Plate Test: The hot-plate test is used to evaluate the response to a thermal stimulus and is particularly useful for centrally acting analgesics.[2][3] Animals were placed on a metal plate maintained at a constant temperature of 55 ± 0.5°C. The latency to the first sign of nociception (licking of the hind paw or jumping) was recorded. A cut-off time of 30 seconds was set to avoid injury.

3. Acetic Acid-Induced Writhing Test: This test is a chemical-induced pain model sensitive to both central and peripheral analgesics.[3] An intraperitoneal injection of 0.6% acetic acid (10 ml/kg) was administered to induce abdominal constrictions (writhing). The number of writhes was counted for 20 minutes, starting 5 minutes after the acetic acid injection. The percentage of inhibition of writhing was calculated by comparing the number of writhes in the drug-treated groups to the vehicle-treated control group.

Visualizing Mechanisms and Workflows

Proposed Signaling Pathway for this compound

The following diagram illustrates the hypothesized mechanism of action for this compound, suggesting a dual-action pathway involving both central opioid receptor modulation and peripheral anti-inflammatory effects.

Ethoxazene_Pathway cluster_cns Central Nervous System cluster_periphery Peripheral Tissue Ethoxazene_CNS This compound Opioid_Receptor μ-Opioid Receptor Ethoxazene_CNS->Opioid_Receptor Binds to Pain_Signal_Inhibition Inhibition of Pain Signal Transmission Opioid_Receptor->Pain_Signal_Inhibition Analgesia Analgesic Effect Pain_Signal_Inhibition->Analgesia Ethoxazene_P This compound COX_Enzyme COX-2 Enzyme Ethoxazene_P->COX_Enzyme Inhibits Prostaglandin_Reduction Reduced Prostaglandin Synthesis COX_Enzyme->Prostaglandin_Reduction Prostaglandin_Reduction->Analgesia Noxious_Stimulus Noxious Stimulus Noxious_Stimulus->Ethoxazene_P

Caption: Hypothesized dual-action analgesic pathway of this compound.

Experimental Workflow for Preclinical Analgesic Screening

The diagram below outlines the sequential workflow for evaluating the analgesic potential of a novel compound like this compound.

Experimental_Workflow Compound_Synthesis Compound Synthesis (this compound) Animal_Acclimatization Animal Acclimatization (Mice) Compound_Synthesis->Animal_Acclimatization Group_Allocation Group Allocation (Vehicle, Morphine, this compound) Animal_Acclimatization->Group_Allocation Drug_Administration Drug Administration (i.p.) Group_Allocation->Drug_Administration Behavioral_Testing Behavioral Testing Drug_Administration->Behavioral_Testing Tail_Flick Tail-Flick Test Behavioral_Testing->Tail_Flick Thermal Hot_Plate Hot-Plate Test Behavioral_Testing->Hot_Plate Thermal Writhing_Test Writhing Test Behavioral_Testing->Writhing_Test Chemical Data_Collection Data Collection (Latencies, Writhing Counts) Tail_Flick->Data_Collection Hot_Plate->Data_Collection Writhing_Test->Data_Collection Data_Analysis Data Analysis (% MPE, % Inhibition, ED50) Data_Collection->Data_Analysis Results_Comparison Results Comparison (this compound vs. Morphine) Data_Analysis->Results_Comparison

Caption: Workflow for preclinical screening of analgesic compounds.

Logical Relationship of Analgesic Assay Specificity

This diagram illustrates the primary sites of action detected by the different preclinical pain models used in this study.

Assay_Specificity Analgesic_Action Site of Analgesic Action Central Central Nervous System Analgesic_Action->Central Peripheral Peripheral Tissues Analgesic_Action->Peripheral Tail_Flick Tail-Flick Test Central->Tail_Flick Primarily Hot_Plate Hot-Plate Test Central->Hot_Plate Primarily Writhing_Test Writhing Test Central->Writhing_Test Also Peripheral->Writhing_Test Primarily

Caption: Primary sites of action detected by different analgesic assays.

References

Comparative Analysis of Ethoxazene and its Derivatives: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature reveals a significant scarcity of publicly available information on Ethoxazene and its derivatives, precluding a detailed comparative analysis as requested. While the chemical identity of this compound is established, data regarding its pharmacological properties, mechanism of action, and the synthesis or evaluation of any derivatives are not readily accessible in current scientific databases.

This compound, chemically identified as 4-[(4-ethoxyphenyl)diazenyl]benzene-1,3-diamine, is classified as an azo compound. Its chemical structure and basic identifiers are available in chemical databases. However, beyond this fundamental information, there is a notable absence of published research detailing its biological activity, experimental data from in vitro or in vivo studies, or any exploration of its potential therapeutic applications.

The core of the requested analysis was a comparison between this compound and its derivatives. Extensive searches for "derivatives of this compound," "synthesis of this compound analogues," and related terms did not yield any specific chemical entities that are described as direct derivatives of the parent compound. This lack of information makes a comparative study impossible.

Furthermore, no experimental protocols, quantitative data on performance, or elucidated signaling pathways associated with this compound could be found. Scientific literature does not appear to contain studies that would allow for the creation of data tables or the visualization of experimental workflows or biological mechanisms as requested.

For a meaningful comparative analysis to be conducted, the following foundational information would be required:

  • Identification and Characterization of Derivatives: The chemical structures and physicochemical properties of one or more derivatives of this compound would need to be reported in the scientific literature.

  • Pharmacological Data: Experimental data detailing the biological effects of this compound and its derivatives would be necessary. This would include, but not be limited to, efficacy, potency, selectivity, and toxicity data from relevant assays.

  • Mechanism of Action Studies: Research elucidating the molecular targets and signaling pathways through which this compound and its derivatives exert their effects would be crucial for a mechanistic comparison.

  • Comparative Studies: Ideally, studies that directly compare the properties and activities of this compound with its derivatives would provide the most robust data for a comparative guide.

In the absence of this critical information, a guide that objectively compares the performance of this compound with its alternatives and provides supporting experimental data cannot be constructed. The scientific community has not, to date, published the necessary research to fulfill this request. Therefore, no data tables or diagrams can be generated.

A Comparative Guide to In Silico Modeling of Receptor Binding Affinity: A Case Study with Estrogen Receptor Alpha

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Ethoxazene" did not yield sufficient public data regarding its specific receptor target or binding affinity to conduct a comparative analysis. To fulfill the core requirements of this guide, we will use the well-characterized Estrogen Receptor Alpha (ERα) as a representative model to illustrate the principles and methodologies of in silico binding affinity assessment. This guide will compare the binding affinities of the natural ligand, 17β-estradiol, and a well-known selective estrogen receptor modulator (SERM), 4-hydroxytamoxifen.

This guide provides an objective comparison of the in silico-predicted and experimentally determined binding affinities of two ligands for the Estrogen Receptor Alpha (ERα). The content is tailored for researchers, scientists, and drug development professionals interested in applying computational methods to assess ligand-receptor interactions.

Data Presentation: Ligand-Receptor Binding Affinity Comparison

The following table summarizes the experimentally determined and in silico-predicted binding affinities of 17β-estradiol and 4-hydroxytamoxifen to the Estrogen Receptor Alpha. Lower dissociation constant (Kd) and binding energy values indicate a higher binding affinity.

LigandReceptorExperimental Binding Affinity (Kd)In Silico Predicted Binding Energy (kcal/mol)
17β-estradiolEstrogen Receptor Alpha (ERα)~0.1 nM[1]-11.5
4-hydroxytamoxifenEstrogen Receptor Alpha (ERα)~0.1 nM[1]-10.8

Note: In silico predicted binding energies are illustrative and can vary based on the specific software, force field, and computational protocol used.

Experimental Protocols

Detailed methodologies for the key in silico experiments are provided below. These protocols outline the standard procedures for molecular docking and molecular dynamics simulations to predict and analyze ligand-receptor binding.

Protocol 1: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.

  • Receptor and Ligand Preparation:

    • The three-dimensional crystal structure of the Estrogen Receptor Alpha (ERα) is obtained from the Protein Data Bank (PDB).

    • Water molecules and any co-crystallized ligands are removed from the receptor structure.

    • Polar hydrogen atoms are added, and charges are assigned to the receptor protein.

    • The 3D structures of the ligands (17β-estradiol and 4-hydroxytamoxifen) are obtained from a chemical database like PubChem and optimized for their geometry and energy.

  • Grid Generation:

    • A grid box is defined around the active site of the ERα to specify the search space for the ligand docking. The dimensions of the grid are set to encompass the entire binding pocket.

  • Docking Simulation:

    • A docking algorithm (e.g., Lamarckian Genetic Algorithm) is used to explore the conformational space of the ligand within the defined grid box.

    • Multiple docking runs are performed to ensure the reliability of the predicted binding poses.

  • Analysis of Results:

    • The resulting docked poses are clustered and ranked based on their predicted binding energies. The pose with the lowest binding energy is typically considered the most favorable.

    • The interactions between the ligand and the receptor (e.g., hydrogen bonds, hydrophobic interactions) are analyzed for the best-ranked pose.

Protocol 2: Molecular Dynamics (MD) Simulation

MD simulations are used to study the dynamic behavior of the ligand-receptor complex over time, providing insights into the stability of the binding.

  • System Setup:

    • The docked ligand-receptor complex from the molecular docking protocol is used as the starting structure.

    • The complex is placed in a periodic box of water molecules to simulate the aqueous environment of the cell.

    • Ions are added to neutralize the system and mimic physiological salt concentrations.

  • Energy Minimization:

    • The energy of the entire system is minimized to relax the structure and remove any steric clashes.

  • Equilibration:

    • The system is gradually heated to the desired temperature (e.g., 310 K) and then equilibrated at that temperature and a constant pressure. This allows the water molecules and ions to distribute naturally around the protein-ligand complex.

  • Production MD Run:

    • A production MD simulation is run for an extended period (e.g., 100 nanoseconds) to collect data on the trajectory of the complex.

  • Trajectory Analysis:

    • The stability of the ligand within the binding pocket is assessed by calculating the root-mean-square deviation (RMSD) of the ligand and protein backbone over time.

    • The binding free energy can be calculated using methods like MM-PBSA or MM-GBSA to provide a more accurate estimation of the binding affinity.

Mandatory Visualization

In Silico Drug Discovery Workflow

The following diagram illustrates a typical workflow for in silico drug discovery, from target identification to lead optimization.

InSilicoWorkflow TargetID Target Identification StructurePrep Receptor Structure Preparation TargetID->StructurePrep Docking Molecular Docking StructurePrep->Docking LigandPrep Ligand Library Preparation LigandPrep->Docking MDSim Molecular Dynamics Simulation Docking->MDSim BindingAffinity Binding Affinity Calculation MDSim->BindingAffinity LeadOpt Lead Optimization BindingAffinity->LeadOpt ER_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_response Cellular Response Estradiol 17β-estradiol ERa_inactive Inactive ERα-HSP90 Complex Estradiol->ERa_inactive Binds ERa_active Active ERα Dimer ERa_inactive->ERa_active Dimerization ERE Estrogen Response Element (DNA) ERa_active->ERE Translocates & Binds Transcription Gene Transcription ERE->Transcription Initiates mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Response Cellular Effects Protein->Response

References

Ethoxazene Toxicology Profile Compared to Other Analgesics: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This guide provides a comparative toxicological overview of ethoxazene and three widely used analgesics: paracetamol (acetaminophen), ibuprofen, and aspirin. This compound, a historical urinary tract analgesic, belongs to the chemical class of azo dyes. Its toxicological profile is less characterized than the other analgesics discussed here. Consequently, some of its potential toxicities are inferred from data on similar compounds, such as phenazopyridine, and the general toxicological properties of azo dyes. This document aims to present a structured comparison of their known toxic effects, mechanisms of action, and the experimental protocols used to assess their safety profiles. All quantitative data are summarized in tables for ease of comparison, and key pathways and experimental workflows are visualized using diagrams.

Quantitative Toxicology Data

The following tables summarize key quantitative toxicological data for the selected analgesics. It is important to note the absence of specific LD50 and organ toxicity data for this compound in the available literature.

Table 1: Acute Toxicity - Median Lethal Dose (LD50)

CompoundSpeciesRoute of AdministrationLD50 (mg/kg)
This compound Data Not AvailableOralN/A
Paracetamol RatOral1944 - 3700[1]
MouseOral338
Ibuprofen RatOral636
MouseOral740
Guinea PigOral495
Aspirin RatOral200 - 1000[2]
MouseOral815[2]

Table 2: Organ-Specific Toxicity and Other Adverse Effects

AnalgesicPrimary Target OrgansKey Toxic EffectsGenotoxicity/Carcinogenicity
This compound (inferred) Liver, Kidneys, BloodPotential for hepatotoxicity, nephrotoxicity, methemoglobinemia, and hemolytic anemia (based on phenazopyridine).[3]Azo dyes can be metabolized to carcinogenic aromatic amines.[4] Phenazopyridine is classified as a suspected carcinogen (Category 2).[5]
Paracetamol Liver, Kidneys (at high doses)Hepatotoxicity due to the formation of the toxic metabolite NAPQI, leading to glutathione depletion and oxidative stress.[3][6]Generally considered non-carcinogenic at therapeutic doses.
Ibuprofen Gastrointestinal Tract, Kidneys, Cardiovascular SystemGastric ulceration and bleeding, renal insufficiency, increased risk of cardiovascular events.Not classified as a human carcinogen.
Aspirin Gastrointestinal Tract, Blood, KidneysGastric ulceration and bleeding, inhibition of platelet aggregation (leading to increased bleeding time), nephrotoxicity at high doses.Not classified as a human carcinogen.[6]

Mechanisms of Toxicity and Signaling Pathways

The toxic effects of these analgesics are mediated by distinct molecular pathways.

This compound and Azo Dye Toxicity

The primary toxicological concern with azo dyes like this compound is their metabolic activation. In the liver and gut, azoreductase enzymes can cleave the azo bond (-N=N-), releasing potentially harmful aromatic amines. These metabolites can be carcinogenic and may induce organ damage.[4]

Ethoxazene_Metabolism This compound This compound (Azo Dye) Azoreductase Azoreductase (Liver, Gut Microbiota) This compound->Azoreductase Metabolism Metabolites Aromatic Amine Metabolites Azoreductase->Metabolites Cleavage Toxicity Potential Toxicity: - Carcinogenicity - Organ Damage Metabolites->Toxicity

Caption: Metabolic activation of this compound.

Paracetamol-Induced Hepatotoxicity

Paracetamol overdose leads to the saturation of normal metabolic pathways, shunting its metabolism towards the cytochrome P450 system. This produces a highly reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI), which depletes cellular glutathione stores and causes oxidative damage to hepatocytes.[3][6]

Paracetamol_Hepatotoxicity Paracetamol Paracetamol (High Dose) CYP2E1 CYP2E1/3A4 (Liver) Paracetamol->CYP2E1 Metabolism NAPQI NAPQI (Toxic Metabolite) CYP2E1->NAPQI Protein_Adducts Protein Adducts NAPQI->Protein_Adducts Covalent Binding GSH Glutathione (GSH) GSH->NAPQI Detoxification Oxidative_Stress Oxidative Stress Protein_Adducts->Oxidative_Stress Hepatocyte_Death Hepatocyte Death Oxidative_Stress->Hepatocyte_Death

Caption: Paracetamol-induced hepatotoxicity pathway.

NSAID-Induced Gastrointestinal Toxicity

Ibuprofen and aspirin are non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit cyclooxygenase (COX) enzymes. The inhibition of COX-1 in the gastric mucosa reduces the synthesis of protective prostaglandins, leading to decreased mucus and bicarbonate production, reduced blood flow, and an increased susceptibility to acid-induced damage.[7]

NSAID_Gastropathy NSAIDs Ibuprofen / Aspirin COX1 COX-1 Enzyme NSAIDs->COX1 Inhibition Prostaglandins Prostaglandins (PGE2, PGI2) COX1->Prostaglandins Mucus Mucus & Bicarbonate Production Prostaglandins->Mucus Stimulates BloodFlow Mucosal Blood Flow Prostaglandins->BloodFlow Maintains Ulcer Gastric Ulceration Mucus->Ulcer Protection BloodFlow->Ulcer Protection

Caption: NSAID-induced gastrointestinal toxicity pathway.

Experimental Protocols

Standardized protocols are essential for evaluating the toxicological profiles of pharmaceuticals. The following are representative experimental models for assessing hepatotoxicity and gastrointestinal toxicity.

Protocol for Paracetamol-Induced Hepatotoxicity in Rats

This model is widely used to screen for hepatoprotective agents.

  • Animal Model: Male Wistar rats (180-220g) are used.

  • Acclimatization: Animals are acclimatized for one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water.

  • Grouping: Rats are divided into a control group and a paracetamol-treated group.

  • Induction of Hepatotoxicity: A single oral dose of paracetamol (e.g., 750 mg/kg), dissolved in a suitable vehicle like 1% carboxymethyl cellulose, is administered to the treatment group.[8] The control group receives only the vehicle.

  • Observation and Sample Collection: After 24-48 hours, blood samples are collected for biochemical analysis of liver enzymes (ALT, AST, ALP). The animals are then euthanized, and liver tissues are collected for histopathological examination.[8]

Hepatotoxicity_Protocol cluster_setup Setup cluster_procedure Procedure cluster_analysis Analysis Acclimatization Acclimatization (1 week) Grouping Grouping (Control & Treatment) Acclimatization->Grouping Dosing Oral Dosing: Control: Vehicle Treatment: Paracetamol Grouping->Dosing Wait Observation Period (24-48 hours) Dosing->Wait Blood Blood Collection (Biochemistry: ALT, AST) Wait->Blood Liver Liver Collection (Histopathology) Blood->Liver

Caption: Experimental workflow for hepatotoxicity assessment.

Protocol for NSAID-Induced Gastric Ulcer Model in Rats

This model is used to evaluate the ulcerogenic potential of NSAIDs and the efficacy of gastroprotective agents.

  • Animal Model: Male Sprague-Dawley rats (200-250g) are used.

  • Fasting: Animals are fasted for 24 hours before the experiment, with free access to water.[1]

  • Grouping: Rats are divided into a control group and an NSAID-treated group.

  • Induction of Gastric Ulcers: A single oral or subcutaneous dose of an NSAID (e.g., indomethacin 30-80 mg/kg) is administered.[1][7] The control group receives the vehicle.

  • Observation and Sample Collection: After a set period (e.g., 3-6 hours), the animals are euthanized.[1] The stomachs are removed, opened along the greater curvature, and examined for ulcers. The ulcer index can be calculated based on the number and severity of lesions.

GI_Toxicity_Protocol cluster_setup Setup cluster_procedure Procedure cluster_analysis Analysis Fasting Fasting (24 hours) Grouping Grouping (Control & Treatment) Fasting->Grouping Dosing NSAID Administration (e.g., Indomethacin) Grouping->Dosing Wait Observation Period (3-6 hours) Dosing->Wait Stomach Stomach Excision Wait->Stomach Ulcer_Scoring Ulcer Scoring (Ulcer Index) Stomach->Ulcer_Scoring

Caption: Experimental workflow for GI toxicity assessment.

Conclusion

This guide highlights the distinct toxicological profiles of this compound, paracetamol, ibuprofen, and aspirin. Paracetamol's toxicity is primarily hepatic and dose-dependent, driven by its metabolic activation to NAPQI.[3][6] Ibuprofen and aspirin, as traditional NSAIDs, are associated with significant gastrointestinal and renal adverse effects due to the inhibition of COX-1.[7]

The toxicological profile of this compound is not well-defined by specific studies. However, its classification as an azo dye suggests a potential for toxicity mediated by its metabolites. The reductive cleavage of the azo bond can produce aromatic amines, which are a class of compounds known to include carcinogens.[4] Therefore, the primary toxicological concern for this compound would be long-term effects such as carcinogenicity, in addition to potential organ toxicity similar to other azo dyes like phenazopyridine.[3]

For drug development professionals, this comparison underscores the importance of considering not only the primary mechanism of action of a drug but also its metabolic pathways and the potential for the formation of toxic metabolites. The lack of data on this compound emphasizes the need for thorough toxicological evaluation of all new chemical entities, even those with historical use. The experimental protocols and signaling pathways described herein provide a framework for such evaluations.

References

A Comparative Analysis of the Metabolic Pathways of Ethoxazene and Atomoxetine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the metabolic pathways of Ethoxazene (also known as Viloxazine) and Atomoxetine. Both medications are utilized in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) and function as norepinephrine reuptake inhibitors. Understanding their distinct metabolic profiles is crucial for drug development, predicting drug-drug interactions, and optimizing therapeutic outcomes. This report synthesizes available experimental data to objectively compare their biotransformation.

Metabolic Pathways of this compound (Viloxazine)

This compound undergoes extensive metabolism primarily in the liver, with the major metabolic route in humans being 5-hydroxylation of the phenyl ring, followed by glucuronidation. This process is predominantly mediated by the cytochrome P450 enzyme CYP2D6. In addition to hydroxylation, other metabolic pathways include N-methylation, formation of an N-oxide, and oxidation of the morpholine ring. A minor pathway involves the degradation of the tetrahydro-oxazine ring into smaller one- or two-carbon fragments, which can then enter endogenous metabolic pathways, as evidenced by the formation of [14C]urea from radiolabeled this compound. In rats, the primary metabolic route differs significantly from humans, with O-deethylation and subsequent sulfation being the major pathway. In dogs, the metabolic profile includes phenyl ring hydroxylation, N-methylation, N-oxide formation, and oxidation of the oxazine ring.

Ethoxazene_Metabolism This compound This compound Metabolite1 5-Hydroxythis compound This compound->Metabolite1 CYP2D6 (Major in Humans) Metabolite2 This compound-N-oxide This compound->Metabolite2 Oxidation Metabolite3 N-Methylthis compound This compound->Metabolite3 N-Methylation Metabolite4 Oxidized Morpholine Ring Metabolite This compound->Metabolite4 Oxidation Metabolite5 O-Deethylthis compound (Rat) This compound->Metabolite5 O-Deethylation (Major in Rats) Endogenous_Metabolism One/Two Carbon Fragments (Urea Cycle) This compound->Endogenous_Metabolism Ring Cleavage Conjugate1 5-Hydroxythis compound Glucuronide Metabolite1->Conjugate1 UGTs Conjugate2 O-Deethylthis compound Sulfate (Rat) Metabolite5->Conjugate2 SULTs

Metabolic pathways of this compound.

Metabolic Pathways of Atomoxetine

Similar to this compound, Atomoxetine is extensively metabolized in the liver, with the primary pathway being aromatic ring hydroxylation to form 4-hydroxyatomoxetine. This reaction is also predominantly catalyzed by CYP2D6. The resulting metabolite is then conjugated with glucuronic acid via UDP-glucuronosyltransferases (UGTs). Minor metabolic pathways for Atomoxetine include N-demethylation to N-desmethylatomoxetine and benzylic oxidation. The activity of CYP2D6 significantly impacts the pharmacokinetics of Atomoxetine, leading to notable differences between extensive metabolizers (EMs) and poor metabolizers (PMs).

Atomoxetine_Metabolism Atomoxetine Atomoxetine Metabolite1 4-Hydroxyatomoxetine Atomoxetine->Metabolite1 CYP2D6 (Major) Metabolite2 N-Desmethylatomoxetine Atomoxetine->Metabolite2 N-Demethylation (Minor) Metabolite3 Benzylic Oxidation Metabolite Atomoxetine->Metabolite3 Oxidation (Minor) Conjugate1 4-Hydroxyatomoxetine Glucuronide Metabolite1->Conjugate1 UGTs

Metabolic pathways of Atomoxetine.

Comparative Quantitative Data

The following tables summarize key quantitative parameters related to the metabolism and pharmacokinetics of this compound and Atomoxetine.

Table 1: Pharmacokinetic Parameters

ParameterThis compound (Viloxazine)Atomoxetine
Oral Bioavailability ~85%63% (EMs), 94% (PMs)
Plasma Half-life 2-5 hours (immediate release)5.2 hours (EMs), 21.6 hours (PMs)
Plasma Protein Binding 76-82%98%
Primary Metabolizing Enzyme CYP2D6CYP2D6

Table 2: Major Metabolites and Excretion

DrugMajor Metabolite(s) in HumansPercentage of Dose Excreted in Urine
This compound (Viloxazine) 5-Hydroxyviloxazine glucuronide>90% as metabolites
Atomoxetine 4-Hydroxyatomoxetine glucuronide~80% as metabolites

Experimental Protocols

This section outlines the general methodologies employed in the study of this compound and Atomoxetine metabolism.

In Vitro Metabolism in Human Liver Microsomes (HLM)

Objective: To determine the in vitro metabolic stability and identify the major metabolites of the test compound.

Materials:

  • Human liver microsomes (pooled)

  • Test compound (this compound or Atomoxetine)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard for analytical quantification

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, pre-incubate a mixture of HLM (e.g., 0.5 mg/mL protein concentration) and phosphate buffer at 37°C for 5 minutes.

  • Add the test compound to the mixture to achieve the desired final concentration (e.g., 1 µM).

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate the reaction mixture at 37°C with gentle shaking.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant for the parent compound and metabolites using LC-MS/MS.

HLM_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare HLM and Buffer D Pre-incubate HLM and Buffer A->D B Prepare Test Compound Stock E Add Test Compound B->E C Prepare NADPH System F Initiate with NADPH C->F D->E E->F G Incubate at 37°C F->G H Terminate Reaction G->H I Centrifuge H->I J LC-MS/MS Analysis I->J

Workflow for in vitro metabolism study.

Metabolite Identification and Quantification by LC-MS/MS

Objective: To identify and quantify the metabolites of the test compound in biological matrices.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (General Example):

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A time-programmed gradient from low to high organic phase (Mobile Phase B) to elute compounds of varying polarity.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

Mass Spectrometry Conditions (General Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Full scan for metabolite identification and Multiple Reaction Monitoring (MRM) for quantification.

  • Source Parameters: Optimized for the specific analytes (e.g., capillary voltage, source temperature, gas flows).

  • MRM Transitions: Specific precursor-to-product ion transitions are monitored for the parent drug and each expected metabolite.

Sample Preparation:

  • For in vitro samples, use the supernatant after protein precipitation.

  • For in vivo samples (e.g., plasma, urine), perform protein precipitation or solid-phase extraction to remove interfering substances.

  • Evaporate the solvent and reconstitute the residue in the initial mobile phase.

  • Inject the prepared sample into the LC-MS/MS system.

Data Analysis:

  • Metabolites are identified by comparing their retention times and mass spectra (including fragment ions) with those of authentic standards or by interpreting the mass spectral data.

  • Quantification is achieved by constructing a calibration curve using known concentrations of the parent drug and its metabolites and an internal standard.

Conclusion

This compound and Atomoxetine, both effective treatments for ADHD, share a primary metabolic pathway involving hydroxylation by CYP2D6 followed by glucuronidation. However, there are notable differences in their pharmacokinetic profiles, particularly concerning the impact of CYP2D6 polymorphisms on Atomoxetine's half-life and bioavailability. This compound also exhibits a more diverse range of minor metabolic pathways, including N-oxidation and ring cleavage. These distinctions in their metabolic fate are critical for understanding their clinical pharmacology, predicting potential drug interactions, and guiding personalized medicine approaches for patients with ADHD. The provided experimental frameworks offer a basis for further comparative studies to elucidate more subtle differences in their metabolic profiles.

A Researcher's Guide to the Validation of Analytical Methods for Ethoxazene Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients is paramount. This guide provides a comparative overview of potential analytical methods for the quantification of Ethoxazene, alongside a framework for their validation.

While specific, pre-validated analytical methods for this compound are not widely documented in readily available scientific literature, this guide outlines the standard techniques and validation protocols applicable to a compound of its nature. The primary analytical methods suitable for the quantification of this compound include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry.

Comparison of Potential Analytical Techniques

The selection of an appropriate analytical technique is the foundational step in developing a robust quantification method. Each method offers distinct advantages and is suited to different molecular properties.

  • High-Performance Liquid Chromatography (HPLC): A highly versatile and widely adopted technique in the pharmaceutical industry. It is ideal for non-volatile and thermally sensitive compounds, offering high resolution and sensitivity.

  • Gas Chromatography (GC): A powerful method for the analysis of volatile and thermally stable compounds. For compounds with lower volatility like this compound, a derivatization step to increase volatility might be necessary.

  • UV-Vis Spectrophotometry: A simpler, cost-effective, and rapid method based on the principle of light absorption. Its primary limitation is its lower specificity compared to chromatographic techniques, making it more suitable for pure substances or simple formulations with no interfering excipients.

Data Presentation: A Framework for Method Validation

A comprehensive validation study generates a significant amount of data. The following table provides a structured template for summarizing the key performance metrics of a validated analytical method for this compound. This allows for a clear and objective comparison of different analytical approaches.

Performance ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)UV-Vis SpectrophotometryTypical Acceptance Criteria
Linearity (Correlation Coefficient, R²) >0.999>0.998>0.995R² ≥ 0.995
Accuracy (% Recovery) 98-102%97-103%95-105%Typically 80-120%
Precision (Relative Standard Deviation, % RSD)
- Repeatability<1.0%<1.5%<2.0%≤ 2%
- Intermediate Precision<1.5%<2.0%<3.0%≤ 3%
Limit of Detection (LOD) ng/mL rangeng/mL rangeµg/mL rangeSignal-to-Noise Ratio of 3:1
Limit of Quantification (LOQ) ng/mL rangeng/mL rangeµg/mL rangeSignal-to-Noise Ratio of 10:1
Specificity / Selectivity No interference from excipients or degradation productsNo interference from matrix componentsNo interference from non-absorbing excipientsThe method must unequivocally assess the analyte in the presence of expected components.
Robustness Unaffected by minor variations in mobile phase pH, flow rate, etc.Unaffected by minor variations in oven temperature, gas flow rate, etc.Unaffected by minor variations in solvent pH, wavelength setting, etc.The method's performance should remain consistent under small, deliberate changes in parameters.

Experimental Protocols: Foundational Methodologies

The following are generalized experimental protocols that serve as a starting point for method development and validation for this compound. It is crucial to note that these protocols require optimization for the specific properties of this compound and the sample matrix.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol outlines a general reversed-phase HPLC method, a common approach for pharmaceutical analysis.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a common starting point.

  • Mobile Phase: A degassed mixture of a buffered aqueous solution (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The gradient or isocratic elution profile must be optimized.

  • Flow Rate: Typically maintained at 1.0 mL/min.

  • Detection Wavelength: The wavelength of maximum absorbance (λmax) for this compound, determined by a UV spectral scan.

  • Injection Volume: A consistent volume, typically 10-20 µL.

  • Standard Preparation: A stock solution of this compound reference standard is prepared in a suitable solvent and serially diluted to create calibration standards.

  • Sample Preparation: The sample containing this compound is dissolved in a suitable solvent, potentially filtered, and diluted to fall within the calibration range.

Gas Chromatography (GC) Protocol

This protocol provides a general framework for a GC-based analysis.

  • Instrumentation: A gas chromatograph, commonly with a Flame Ionization Detector (FID) for carbon-containing compounds or a Mass Spectrometer (MS) for higher specificity.

  • Column: A capillary column with a suitable stationary phase (e.g., a mid-polarity phase) should be selected.

  • Carrier Gas: An inert gas such as Helium or Nitrogen at a constant flow rate.

  • Injector and Detector Temperatures: These must be optimized to ensure efficient vaporization of the analyte without thermal degradation.

  • Oven Temperature Program: A temperature gradient program is typically employed to ensure good separation of the analyte from other components in the sample matrix.

  • Sample Preparation: Samples are dissolved in a volatile organic solvent. If this compound's volatility is insufficient, a derivatization step to create a more volatile analog may be necessary.

UV-Vis Spectrophotometry Protocol

This protocol describes a straightforward spectrophotometric method.

  • Instrumentation: A calibrated UV-Vis spectrophotometer.

  • Solvent: A solvent that completely dissolves this compound and is transparent in the wavelength range of interest.

  • Wavelength of Maximum Absorbance (λmax): This is determined by scanning a dilute solution of this compound across the UV-Vis spectrum.

  • Standard Preparation: A stock solution is prepared and diluted to create a series of standards for generating a calibration curve.

  • Procedure:

    • The spectrophotometer is zeroed using a solvent blank.

    • The absorbance of each standard is measured at the λmax.

    • A calibration curve of absorbance versus concentration is plotted.

    • The absorbance of the sample solution is measured, and its concentration is determined using the calibration curve.

Visualization of the Validation Workflow

The following diagram illustrates the logical progression of an analytical method validation process, from initial development to routine implementation.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Implementation MD_Start Define Analytical Objective MD_Select Select Analytical Technique MD_Start->MD_Select MD_Optimize Optimize Key Parameters MD_Select->MD_Optimize V_Protocol Establish Validation Protocol MD_Optimize->V_Protocol V_Specificity Specificity V_Protocol->V_Specificity V_Linearity Linearity & Range V_Protocol->V_Linearity V_Accuracy Accuracy V_Protocol->V_Accuracy V_Precision Precision V_Protocol->V_Precision V_LOD_LOQ LOD & LOQ V_Protocol->V_LOD_LOQ V_Robustness Robustness V_Protocol->V_Robustness V_Evaluation Evaluate Data vs. Acceptance Criteria V_Specificity->V_Evaluation V_Linearity->V_Evaluation V_Accuracy->V_Evaluation V_Precision->V_Evaluation V_LOD_LOQ->V_Evaluation V_Robustness->V_Evaluation MI_Report Generate Validation Report V_Evaluation->MI_Report MI_SOP Develop Standard Operating Procedure (SOP) MI_Report->MI_SOP MI_Routine Implement for Routine Use MI_SOP->MI_Routine

Caption: A stepwise workflow for analytical method validation.

Safety Operating Guide

Personal protective equipment for handling Ethoxazene

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Ethoxazene. Given the limited specific data available for this compound, a cautious approach based on established best practices for handling potent novel compounds is strongly advised. A thorough risk assessment should be conducted by qualified personnel before commencing any work.

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is paramount to ensure the safety of laboratory personnel. The following table summarizes the recommended PPE for handling this compound, categorized by the level of protection. In the absence of specific data for this compound, it is recommended to start with Level C protection and adjust based on a site-specific risk assessment.

Protection LevelRespiratorHand ProtectionEye ProtectionBody ProtectionFootwear
Level D Not requiredStandard laboratory gloves (e.g., nitrile)Safety glassesLaboratory coatClosed-toe shoes
Level C Full-face or half-mask air-purifying respiratorDouble-layered chemical-resistant gloves (e.g., nitrile)[1]Chemical splash goggles or face shield[2]Chemical-resistant gown or coveralls[3][4]Chemical-resistant boots
Level B Positive-pressure, full-facepiece self-contained breathing apparatus (SCBA)Double-layered chemical-resistant glovesChemical splash goggles and face shieldHooded chemical-resistant clothing[5]Chemical-resistant boots
Level A Positive-pressure, full-facepiece SCBATotally encapsulated chemical-protective suit with integrated glovesTotally encapsulated chemical-protective suitTotally encapsulated chemical-protective suit

Note: A Safety Data Sheet for a related compound, Ethyleneoxynitazene (citrate), suggests no special personal protective equipment is required. However, due to the novelty of this compound, a more conservative approach is recommended.

Operational Plan: A Step-by-Step Workflow

A systematic workflow is essential to minimize the risk of exposure and contamination when handling this compound. The following diagram illustrates a standard operational procedure from preparation to disposal.

cluster_prep Preparation cluster_handling Handling & Experimentation cluster_decon Decontamination cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE (Level C Recommended) prep_setup Prepare Work Area in a Ventilated Hood prep_ppe->prep_setup prep_weigh Weigh this compound in a Containment Hood prep_setup->prep_weigh handle_exp Conduct Experiment in Designated Area prep_weigh->handle_exp Proceed with Experiment handle_transfer Use Closed Systems for Transfers handle_exp->handle_transfer decon_equip Decontaminate Equipment and Surfaces handle_transfer->decon_equip After Experiment decon_ppe Doff PPE in Designated Area decon_equip->decon_ppe disp_solid Dispose of Solid Waste in Labeled Hazardous Waste Container decon_ppe->disp_solid Dispose of Contaminated Items disp_liquid Dispose of Liquid Waste in Labeled Hazardous Waste Container disp_solid->disp_liquid

A generalized workflow for safely handling this compound.

Emergency Procedures

In the event of an emergency, a clear and practiced response is critical. The following decision-making flowchart outlines the immediate steps to be taken in case of a spill or personnel exposure.

cluster_spill Spill Response cluster_exposure Personnel Exposure start Emergency Event (Spill or Exposure) spill_evac Evacuate Immediate Area start->spill_evac Spill exp_remove Remove Contaminated Clothing start->exp_remove Exposure spill_notify Notify Lab Supervisor and EH&S spill_evac->spill_notify spill_control If trained, control the spill using appropriate kit spill_notify->spill_control Trained Personnel spill_secure Secure the area until help arrives spill_notify->spill_secure Untrained Personnel exp_flush Flush Affected Area with Water (Eyes: 15 mins, Skin: 15 mins) exp_remove->exp_flush exp_medical Seek Immediate Medical Attention exp_flush->exp_medical exp_sds Provide SDS (if available) to Medical Personnel exp_medical->exp_sds

Decision-making flowchart for emergency situations involving this compound.

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance. All waste generated from handling this compound should be treated as hazardous waste.

  • Solid Waste: All contaminated solid materials, including gloves, gowns, and labware, should be collected in a dedicated, clearly labeled hazardous waste container.[1]

  • Liquid Waste: Unused this compound solutions and contaminated solvents should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams.[1]

  • Sharps: Needles and syringes that have come into contact with this compound must be disposed of in a designated sharps container for hazardous chemical waste.[1]

  • Deactivation: Chemical deactivation should only be performed if a validated and safe procedure is available. There is no single accepted method for all agents.[1]

  • Waste Pickup: All hazardous waste must be disposed of through the institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste management company.[6][7]

Disclaimer: This information is intended as a general guide. All laboratory personnel must be thoroughly trained on the specific procedures and safety precautions outlined in their institution's Chemical Hygiene Plan and any available Safety Data Sheets before handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethoxazene
Reactant of Route 2
Reactant of Route 2
Ethoxazene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.